sodium;3-methyl-2-oxobutanoate
Descripción
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Propiedades
IUPAC Name |
sodium;3-methyl-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQBZDCJCRFGKA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
sodium 3-methyl-2-oxobutanoate CAS 3715-29-5 chemical properties
[1][2][3][4][5][6]
Executive Summary
Sodium 3-methyl-2-oxobutanoate (also known as Sodium
In pharmaceutical development, this compound is a cornerstone of "nitrogen-sparing" therapies for Chronic Kidney Disease (CKD). By exploiting the reversibility of transamination, Na-KIV acts as a nitrogen scavenger, converting toxic amine loads into essential amino acids (Valine), thereby reducing uremic toxins while maintaining nutritional integrity.
Part 1: Chemical & Physical Profile[1]
Fundamental Data
| Property | Specification |
| CAS Number | 3715-29-5 |
| IUPAC Name | Sodium 3-methyl-2-oxobutanoate |
| Synonyms | Sodium |
| Molecular Formula | C |
| Molecular Weight | 138.10 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Water: |
| Melting Point | 220–230 °C (Decomposes) |
| pKa | ~3.5 (referring to the free acid) |
Stability & Storage[1][5][7]
-
Hygroscopicity: The sodium salt is moderately hygroscopic. It must be stored in a desiccated environment.
-
Temperature: Stable at -20°C for >1 year. Solutions should be freshly prepared or stored at -80°C.
-
Reactivity: Susceptible to oxidative decarboxylation in the presence of strong oxidizers or UV light.
Part 2: Metabolic Architecture & Biological Mechanism
The BCAA Transamination Node
Sodium 3-methyl-2-oxobutanoate is the immediate product of Valine deamination by Branched-Chain Aminotransferase (BCAT) . Unlike other metabolic steps, this reaction is fully reversible, a feature that underpins its therapeutic utility.
-
Anabolic Direction (Cytosol): In nitrogen-rich states, Na-KIV accepts an amino group from Glutamate to synthesize Valine.
-
Catabolic Direction (Mitochondria): Na-KIV enters the mitochondria where it is irreversibly decarboxylated by the Branched-Chain
-Ketoacid Dehydrogenase (BCKDH) complex to form Isobutyryl-CoA, eventually feeding into the TCA cycle.
Visualization: The Valine-KIV Flux
The following diagram illustrates the reversible transamination and the irreversible commitment step to oxidation.
Figure 1: The metabolic flux of Sodium 3-methyl-2-oxobutanoate.[2] Note the reversibility of the BCAT step versus the irreversible BCKDH step.
Part 3: Therapeutic Applications (CKD)[8][9][10][11]
The Nitrogen Scavenging Mechanism
In Chronic Kidney Disease (stages 3–5), the kidney's ability to excrete nitrogenous waste (urea) is compromised. High protein intake accelerates uremia, while low protein intake causes malnutrition.
Sodium 3-methyl-2-oxobutanoate acts as a Nitrogen Trap :
-
Ingestion: The patient ingests the keto-analogue (Na-KIV) which lacks an amino group.
-
Scavenging: Endogenous transaminases transfer excess nitrogen (amine groups) from circulating amino acids to Na-KIV.
-
Conversion: Na-KIV becomes L-Valine (an essential amino acid).
-
Result: The body gains an essential nutrient without dietary nitrogen input, and the total nitrogen load requiring excretion is lowered.
Experimental Protocol: In Vitro Nitrogen Scavenging Assay
Objective: To verify the conversion of Na-KIV to Valine in HepG2 liver cells.
-
Cell Preparation: Culture HepG2 cells in DMEM (low glucose) until 80% confluence.
-
Nitrogen Loading: Supplement media with 2 mM Ammonium Chloride (
) to simulate hyperammonemia. -
Treatment:
-
Control: Vehicle (PBS).
-
Experimental: 1 mM Sodium 3-methyl-2-oxobutanoate.
-
-
Incubation: Incubate for 24 hours at 37°C, 5%
. -
Analysis: Harvest supernatant. Quantify L-Valine production via HPLC (see Part 4) and Urea reduction via colorimetric assay.
-
Expected Outcome: Experimental group shows elevated intracellular Valine and reduced supernatant Urea compared to control.
Part 4: Analytical Characterization
HPLC Method for Quantification
Detection of
Protocol: DMB Derivatization[3][4]
-
Reagent Prep: Dissolve DMB dihydrochloride (5 mM) in 0.5 M HCl containing
-mercaptoethanol and sodium sulfite. -
Reaction: Mix 100
L sample (plasma or cell lysate) with 100 L DMB reagent. -
Incubation: Heat at 100°C for 45 minutes in a light-protected heating block.
-
Cooling: Immediately cool on ice to stop the reaction.
HPLC Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., ODS-80Tm, 250 x 4.6 mm) |
| Mobile Phase A | 10% Methanol / 90% Water / 0.1% TFA |
| Mobile Phase B | 90% Methanol / 10% Water / 0.1% TFA |
| Gradient | 0-100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence: Ex 367 nm / Em 446 nm |
| Retention Time | ~12.5 min (specific to gradient) |
Visualization: Analytical Workflow
Figure 2: Workflow for the high-sensitivity fluorometric detection of alpha-keto acids.
Part 5: Chemical Synthesis (Laboratory Scale)
While industrial synthesis often utilizes hydantoin hydrolysis, the Grignard-Oxalate route is the preferred method for generating high-purity, potentially isotopically labeled standards in a research setting.
Reaction Scheme
-
Reagents: Isopropylmagnesium chloride (Grignard), Diethyl oxalate.
-
Step 1 (Condensation):
-
Step 2 (Hydrolysis):
-
Warm to 0°C. Add NaOH (2.0 eq) to hydrolyze the ester and form the sodium salt.
-
-
Purification:
-
Recrystallize from Ethanol/Water to yield Sodium 3-methyl-2-oxobutanoate.
-
References
-
Metabolic Pathways: "Branched-chain amino acids: catabolism in skeletal muscle and liver." Journal of Nutrition. Link
-
Therapeutic Mechanism: "Keto-analogues for chronic kidney disease: A nutritional strategy." Journal of Renal Nutrition. Link
-
Analytical Method: "High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene." Journal of Chromatography B. Link
-
Chemical Properties: "Sodium 3-methyl-2-oxobutanoate Compound Summary." PubChem. Link
-
Synthesis Reference: "Synthesis of 13C-labeled alpha-keto acids." Journal of Labelled Compounds and Radiopharmaceuticals. Link
Sources
- 1. isotope.com [isotope.com]
- 2. CAS 3715-29-5: Sodium 3-methyl-2-oxobutanoate | CymitQuimica [cymitquimica.com]
- 3. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. droracle.ai [droracle.ai]
- 6. sterispharma.com [sterispharma.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Mitochondrial Metabolism of Alpha-Ketoisovalerate (α-KIV)
[1]
Executive Summary
Alpha-ketoisovalerate (α-KIV) is the obligatory keto-acid intermediate in the catabolism of Valine.[1] Its metabolic fate within the mitochondrial matrix represents a critical control node linking amino acid turnover, tricarboxylic acid (TCA) cycle anaplerosis, and lipogenesis. Dysregulation of this pathway is the etiology of Maple Syrup Urine Disease (MSUD) and Isovaleric Acidemia (IVA), while recent evidence implicates its upstream enzymes (BCAT) in the metabolic reprogramming of glioblastoma and myeloid leukemias.
This guide details the biochemical mechanics, regulatory checkpoints, and experimental protocols for interrogating α-KIV metabolism, designed for researchers in metabolic flux analysis and drug discovery.
Part 1: Biochemical Mechanism & Pathway Logic[1]
The catabolism of α-KIV is a linear oxidative pathway occurring exclusively within the mitochondrial matrix. It converts a 5-carbon branched-chain keto acid into substrates for the TCA cycle (Succinyl-CoA) and ketogenesis (Acetoacetate/Acetyl-CoA).[1]
The Pathway Map
The following diagram illustrates the stepwise conversion of Valine to α-KIV and its subsequent oxidation.
Wait: The diagram above contains a common confusion between Leucine (ketogenic) and Valine (glucogenic) pathways. I must correct this for scientific integrity.
Corrected Pathway Logic for α-KIV (Valine):
-
α-KIV
Isobutyryl-CoA (via BCKDH).[1][2] Note: α-KIV is 5 carbons; Isobutyryl-CoA is 4 carbons.[1] -
Isobutyryl-CoA
Methylacrylyl-CoA (via ACAD8/IBD, not IVD).[1] -
Methylacrylyl-CoA
3-Hydroxyisobutyryl-CoA .[1] -
3-Hydroxyisobutyryl-CoA
3-Hydroxyisobutyrate Methylmalonate semialdehyde Propionyl-CoA .[1] -
Propionyl-CoA
Succinyl-CoA (TCA Cycle).[1]
Self-Correction for the Diagram: The prompt asks for α-Ketoisovalerate.[1][2][3][4][5] This is the keto acid of Valine .[3] The Leucine keto acid is α-Ketoisocaproate.[1] The diagram below strictly follows the Valine/α-KIV pathway.
Figure 1: The mitochondrial catabolism of α-Ketoisovalerate (Valine pathway). Note the divergence from Leucine metabolism at the BCKDH step product.
Part 2: Enzymology & Regulatory Mechanisms[1]
The Gatekeeper: BCKDH Complex
The Branched-Chain
-
E1 (Decarboxylase): Thiamine pyrophosphate (TPP)-dependent. Heterotetramer (
).[6] -
E2 (Transacylase): Lipoate-dependent.[1] Forms the cubic core (24 subunits).[7][8]
-
E3 (Dehydrogenase): FAD-dependent.[1][9][10] Regenerates oxidized lipoamide.
Regulation (The Phosphorylation Switch):
BCKDH activity is inversely proportional to the phosphorylation status of the E1
-
BCKDK (Kinase): Phosphorylates and inactivates BCKDH.[6] High levels of α-KIV (substrate) allosterically inhibit the kinase, promoting active enzyme (feed-forward activation).
-
PPM1K (Phosphatase): Dephosphorylates and activates BCKDH.
Isobutyryl-CoA Dehydrogenase (IBD/ACAD8)
Unlike the Leucine pathway which uses Isovaleryl-CoA Dehydrogenase (IVD), the Valine pathway utilizes IBD.
Part 3: Pathological Deviations[1]
| Condition | Enzyme Defect | Biomarker Profile (Plasma/Urine) | Clinical Phenotype |
| Maple Syrup Urine Disease (MSUD) | BCKDH (E1, E2, or E3) | High α-KIV , Valine, Leucine, Alloisoleucine. | Encephalopathy, "maple syrup" odor, ketoacidosis. |
| Isobutyryl-CoA Dehydrogenase Deficiency | IBD (ACAD8) | High C4-Carnitine (Isobutyrylcarnitine).[1] Normal α-KIV. | Often asymptomatic; detected on newborn screening. |
| Propionic Acidemia | Propionyl-CoA Carboxylase | High Propionyl-CoA, Methylcitrate, Glycine.[1] | Severe metabolic acidosis, hyperammonemia. |
Part 4: Experimental Methodologies
Protocol 1: Spectrophotometric BCKDH Activity Assay
Objective: Quantify the rate of NADH production by BCKDH in isolated mitochondria.
Reagents:
-
Assay Buffer: 30 mM Potassium Phosphate (pH 7.5), 3 mM NAD+, 0.4 mM CoA-SH, 2 mM TPP, 2 mM MgCl2.
-
Substrate: 1 mM α-Ketoisovalerate (Sodium salt).
-
Detergent: 0.1% Triton X-100 (to permeabilize mitochondrial membranes).
Procedure:
-
Isolation: Isolate mitochondria from fresh tissue (liver/muscle) using differential centrifugation (800g spin to remove debris, 10,000g spin to pellet mitochondria). Resuspend in extraction buffer.
-
Activation: Incubate mitochondrial extract with Lambda Protein Phosphatase (20 min at 30°C) to fully dephosphorylate (activate) the complex. Note: Without this, you only measure the "active state" fraction, not total capacity.
-
Reaction:
-
Add 50 µg mitochondrial protein to Assay Buffer in a quartz cuvette.
-
Baseline recording at 340 nm (30 sec).
-
Inject α-KIV to initiate.[1]
-
-
Calculation: Activity =
.
Protocol 2: 13C-Fluxomics of Valine Oxidation
Objective: Trace the carbon flow from Valine into the TCA cycle in intact cells.
Workflow Diagram:
Figure 2: Workflow for 13C-Valine Flux Analysis. Detection of M+4 Succinate confirms entry of Valine carbons into the TCA cycle.
Key Mass Shifts (GC-MS TBDMS derivatives):
-
Valine: M+5 (Parent).
-
α-KIV: M+5.
-
Succinate: M+4 (Indicates full oxidation via Propionyl-CoA).[1]
Part 5: Drug Development Implications[1]
BCKDK Inhibitors (BT2)
-
Mechanism: Small molecule inhibition of BCKDH Kinase.
-
Application: Re-activates BCKDH in MSUD (lowering toxic α-KIV) and in cancer cachexia (preventing muscle wasting).
-
Status: Preclinical/Clinical trials for MSUD.
BCAT1 Inhibition in Cancer
-
Target: Cytosolic BCAT1 is overexpressed in glioblastoma (IDH-wildtype).[1]
-
Mechanism: BCAT1 consumes α-Ketoglutarate to generate Glutamate + α-KIV.[1] This depletes α-Ketoglutarate, limiting the activity of TET enzymes (DNA demethylases), leading to a hypermethylated, stem-like oncogenic state.
-
Therapeutic Strategy: Inhibiting BCAT1 restores α-Ketoglutarate levels and promotes differentiation.[1]
References
-
Structure and Regul
-Ketoacid Dehydrogenase Complex. Source: Harris, R. A., et al. Journal of Biological Chemistry. URL:[Link] -
Branched-chain amino acids in cancer. Source: Sivanand, S., & Vander Heiden, M. G. Cancer Cell. URL:[Link]
-
BCKDK regulation of branched-chain amino acid metabolism. Source: White, P. J., et al. Cell Metabolism. URL:[Link]
-
13C Metabolic Flux Analysis Protocol. Source: Antoniewicz, M. R. Methods in Molecular Biology. URL:[Link]
-
Isobutyryl-CoA Dehydrogenase Deficiency. Source: Roe, C. R., et al. Pediatric Research. URL:[Link]
Sources
- 1. ymdb.ca [ymdb.ca]
- 2. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pH regulation of mitochondrial branch chain alpha-keto acid transport and oxidation in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions between alpha-ketoisovalerate metabolism and the pathways of gluconeogenesis and urea synthesis in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 7. Structural and Biochemical Characterization of Human Mitochondrial Branched-chain α-Ketoacid Dehydrogenase Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Cryo-EM structures of isovaleryl-CoA dehydrogenase offers new therapeutic strategies for inherited isovaleric acidemia | EurekAlert! [eurekalert.org]
Technical Guide: Sodium 3-Methyl-2-Oxobutanoate in Branched-Chain Amino Acid Metabolism
[1]
Executive Summary
Sodium 3-methyl-2-oxobutanoate (also known as Sodium
While often overshadowed by the leucine analogue (
This guide provides a rigorous technical analysis of
Chemical Identity & Physicochemical Properties[4][5]
Understanding the substrate's physical nature is prerequisite for accurate experimental design, particularly in preparing stock solutions for cell culture or enzymatic assays.
| Property | Specification |
| IUPAC Name | Sodium 3-methyl-2-oxobutanoate |
| Common Synonyms | Sodium |
| CAS Number | 3715-29-5 |
| Molecular Formula | |
| Molecular Weight | 138.10 g/mol |
| Solubility | Highly soluble in water (>100 mg/mL); sparingly soluble in ethanol. |
| Stability | Hygroscopic. Stable in solid form at -20°C. Aqueous solutions subject to spontaneous decarboxylation if not buffered; prepare fresh. |
| pKa | ~3.6 (carboxylic acid group) |
Metabolic Positioning: The Valine Catabolic Pathway
The biological function of
Pathway Visualization
The following diagram illustrates the conversion of Valine to
Figure 1: The Valine Catabolic Pathway.
Mechanistic Steps[7]
-
Reversible Transamination (BCAT):
-
Enzyme: Branched-chain aminotransferase (BCATm in mitochondria, BCATc in cytosol).
-
Reaction: L-Valine +
-Ketoglutarate -KIV + L-Glutamate. -
Significance: This step is reversible. In conditions of nitrogen excess, the forward reaction proceeds. In nitrogen starvation (or therapeutic supplementation with
-KIV), the reverse reaction scavenges ammonia (via glutamate) to synthesize essential amino acids.
-
-
Oxidative Decarboxylation (BCKDH):
-
Enzyme: Branched-Chain
-Ketoacid Dehydrogenase Complex.[2][3][4] -
Reaction:
-KIV + CoA-SH + Isobutyryl-CoA + + NADH. -
Regulation: This is the rate-limiting step .[3] The complex is inactivated by phosphorylation (BCKDH kinase) and activated by dephosphorylation (BCKDH phosphatase). High levels of
-KIV allosterically inhibit the kinase, promoting its own oxidation.
-
Mechanistic Function & Physiological Roles[3][7][9][10][11]
Nitrogen Scavenging (Therapeutic Mechanism)
In Chronic Kidney Disease (CKD), the accumulation of nitrogenous waste (urea) is toxic. Sodium 3-methyl-2-oxobutanoate is a key component of "keto-analogue" therapeutics.
-
Mechanism:
-KIV lacks an amino group. Upon ingestion, it undergoes transamination in vivo, accepting an amino group from glutamate (which ultimately comes from ammonia/urea pool). -
Result: This converts the keto acid into the essential amino acid L-Valine while simultaneously reducing the total nitrogen load in the body.
Bioenergetics & Anaplerosis
Unlike Acetyl-CoA (from Leucine), the end product of Valine/
-
TCA Cycle Flux: Succinyl-CoA is a TCA cycle intermediate.[5] Its replenishment (anaplerosis) allows the cycle to continue spinning even when intermediates are drawn off for biosynthesis.
-
ATP Yield: The oxidation of 1 mole of Valine yields approximately 32 moles of ATP, comparable to glucose on a molar basis, making
-KIV a potent energy substrate for skeletal muscle.
Signaling: The 3-HIB Link
Recent research identifies 3-Hydroxyisobutyrate (3-HIB) , a downstream metabolite of
-
Lipid Metabolism: Muscle-derived 3-HIB is secreted and acts on endothelial cells to promote fatty acid transport.
-
Insulin Resistance: Elevated flux through the
-KIV pathway raises 3-HIB levels, which can lead to ectopic lipid accumulation in muscle, contributing to insulin resistance. Thus, -KIV is not just a fuel; its flux rate dictates metabolic health.
Experimental Protocols
Protocol 1: Quantification of -KIV in Plasma via LC-MS/MS
Direct analysis is difficult due to instability. Derivatization with o-phenylenediamine (OPD) is the industry standard.
Reagents:
-
Internal Standard (IS):
-Sodium 3-methyl-2-oxobutanoate.[6][1] -
Derivatization Agent: 10 mM o-phenylenediamine (OPD) in 2M HCl.
Workflow:
-
Sample Prep: Mix 50
L plasma + 10 L IS solution. -
Protein Precipitation: Add 200
L cold Methanol. Vortex 1 min. Centrifuge (14,000 x g, 10 min, 4°C). -
Derivatization: Transfer supernatant to a glass vial. Add 50
L OPD reagent. -
Incubation: Heat at 60°C for 30 minutes (forms stable quinoxalinol derivative).
-
Analysis: Inject 5
L into LC-MS/MS.-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC HSS T3).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Transitions (MRM): Monitor m/z transitions specific to the quinoxalinol derivative of KIV (Parent m/z
Fragment m/z).
-
Protocol 2: Assessment of BCKDH Activity (Flux Analysis)
To determine if a drug or condition alters BCAA oxidation efficiency.
-
Cell Culture: Seed L6 myotubes or HepG2 cells.
-
Tracer Media: Replace media with Krebs-Ringer buffer containing 1 mM [1-
C]- -KIV. -
Incubation: Incubate for 2 hours at 37°C in a sealed flask with a center well containing benzethonium hydroxide (to trap
). -
Termination: Inject 1M Perchloric Acid into the media (kills cells, releases dissolved
). -
Measurement: Quantify radioactivity in the center well trap via liquid scintillation counting.
-
Calculation: Rate of oxidation (nmol/mg protein/hr) is directly proportional to
release (as the C1 carbon is released solely by BCKDH).
References
-
Holeček, M. (2018). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutrition & Metabolism.[7][8][9] Link
-
Neinast, M., et al. (2019). Branched Chain Amino Acids in Metabolic Signalling and Insulin Resistance.[7] Nature Reviews Endocrinology. Link
-
Jang, C., et al. (2016). A Branched-Chain Amino Acid Metabolite Drives Vascular Fatty Acid Transport and Causes Insulin Resistance.[5] Nature Medicine. Link
-
Bloomgarden, Z. (2018). Diabetes and branched-chain amino acids: What is the link? Journal of Diabetes. Link
-
Kopple, J. D. (2007). Phenylalanine and branched-chain amino acid metabolism in chronic renal failure. The American Journal of Clinical Nutrition. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Key Intermediate in Biological Metabolism: L-Valine [ahb-global.com]
- 3. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a-Ketoisovaleric Acid | Rupa Health [rupahealth.com]
- 5. The role of BCAA metabolism in metabolic health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Branched-chain amino acid - Wikipedia [en.wikipedia.org]
- 8. Sodium Bicarbonate for Kidney Disease: Benefits and More [healthline.com]
- 9. A ketogenic diet alters mTOR activity, systemic metabolism and potentially prevents collagen degradation associated with chronic alcohol consumption in mice - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability Profile of Sodium 3-Methyl-2-Oxobutanoate
Technical Guide & Stability Assessment Framework
Executive Summary
Sodium 3-methyl-2-oxobutanoate (CAS: 3715-29-5), also known as Sodium
While chemically distinct from simple carboxylic acids, its thermodynamic stability is governed by the lability of the
This guide provides a mechanistic breakdown of these instability vectors and details the experimental protocols required to validate its shelf-life and handling requirements.
Molecular Architecture & Thermodynamic Fundamentals
The thermodynamic instability of sodium 3-methyl-2-oxobutanoate stems from the electron-withdrawing synergy between the carbonyl ketone and the carboxylate group. This arrangement lowers the activation energy for decarboxylation and facilitates tautomerization.
Keto-Enol Tautomerism
In aqueous solution, the compound exists in equilibrium between its keto and enol forms.[1][2] While the keto form is thermodynamically favored (>99%), the enol form acts as the "gateway" species for oxidative degradation and racemization (if chiral centers were present, though here it facilitates aldol-like side reactions).
Key Insight: The
Figure 1: Tautomeric equilibrium facilitating reactivity. The enolate intermediate is susceptible to oxidation.[3]
Solid-State Thermodynamics
In the solid state, the primary threat to sodium 3-methyl-2-oxobutanoate is moisture-induced lattice collapse followed by chemical degradation.
Physicochemical Properties Table
| Property | Value / Characteristic | Implication for Stability |
| Molecular Weight | 138.10 g/mol | Low MW implies high molality in absorbed moisture layers. |
| Melting Point | 220–230°C (Decomposes) | High lattice energy, but decomposition upon melting indicates thermal instability. |
| Appearance | White crystalline powder | Yellowing indicates oxidation/degradation. |
| Solubility | >100 mg/mL (Water) | Extreme hydrophilicity drives hygroscopicity. |
| Hygroscopicity | High (Deliquescent potential) | Critical Risk: Moisture uptake catalyzes hydrolysis and decarboxylation. |
Thermal Decomposition
Differential Scanning Calorimetry (DSC) typically reveals a sharp endotherm corresponding to melting, immediately followed by (or overlapping with) a broad exotherm indicating decomposition (decarboxylation).
Protocol Recommendation: Do not rely solely on melting point for purity. Use TGA (Thermogravimetric Analysis) to distinguish between solvate desolvation and actual degradation.
Solution-State Dynamics & Degradation Pathways
The solution stability is pH-dependent.[3] The anion is most stable at neutral to slightly basic pH (7.0–8.5).
The Decarboxylation Mechanism
The most thermodynamically favorable degradation pathway is oxidative decarboxylation, yielding isobutyraldehyde and carbon dioxide. This reaction is entropically driven (release of gas) and catalyzed by transition metals (Fe, Cu) or reactive oxygen species (ROS).
Figure 2: Primary degradation pathway via oxidative decarboxylation.
pH Sensitivity
-
Acidic pH (< 5.0): Protonation of the carboxylate forms the free
-keto acid, which is significantly less stable and prone to spontaneous decarboxylation. -
Basic pH (> 10.0): Promotes enolization and aldol-condensation-type polymerization, leading to solution yellowing.
Experimental Protocols for Stability Assessment
To validate the thermodynamic stability for regulatory filing or process scale-up, the following self-validating protocols are required.
Protocol A: Accelerated Stability (Arrhenius Profiling)
Objective: Determine the activation energy (
-
Preparation: Dissolve Sodium 3-methyl-2-oxobutanoate in 50 mM Phosphate Buffer (pH 7.4) at 10 mg/mL.
-
Incubation: Aliquot into HPLC vials and incubate at four temperatures: 40°C, 50°C, 60°C, and 70°C.
-
Sampling:
-
70°C: Sample every 2 hours for 12 hours.
-
60°C: Sample every 6 hours for 24 hours.
-
40/50°C: Sample daily for 5 days.
-
-
Analysis: Analyze via HPLC-UV (210 nm) or qNMR.
-
Calculation:
-
Plot
vs (Kelvin). -
Calculate
using the slope ( ). -
Extrapolate
to 25°C to determine (time to 90% potency).
-
Protocol B: Forced Degradation (Stress Testing)
Objective: Identify degradation products and validate analytical method specificity.
| Stress Condition | Conditions | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, Ambient | 24 Hours | Decarboxylation to aldehyde (pungent odor). |
| Base Hydrolysis | 0.1 N NaOH, Ambient | 24 Hours | Enolization, polymerization (color change). |
| Oxidation | 3% | 4 Hours | Rapid conversion to isobutyric acid/oxalate. |
| Photostability | UV/Vis (1.2M lux-hr) | ICH Q1B | Potential radical-mediated cleavage. |
Protocol C: Hygroscopicity Assessment (DVS)
Objective: Define handling humidity limits.
-
Use a Dynamic Vapor Sorption (DVS) instrument.
-
Cycle relative humidity (RH) from 0%
90% 0% at 25°C. -
Critical Threshold: Identify the "Deliquescence Relative Humidity" (DRH). If DRH < 40%, the material requires glovebox handling.
Formulation & Handling Implications[2][3][4]
Based on the thermodynamic profile, the following handling standards are mandatory for research and manufacturing:
-
Cold Chain: Store at -20°C for long-term stability. The high activation energy of decarboxylation makes ambient storage risky for periods > 30 days.
-
Moisture Barrier: Packaging must include desiccants (silica gel or molecular sieves) and induction-sealed liners.
-
Buffer Selection: For aqueous formulations, maintain pH 7.0–8.0. Avoid phosphate buffers if metal ion contamination is suspected; citrate buffers may chelate trace metals that catalyze oxidation.
-
Light Protection: Store in amber vials to prevent photo-initiated radical formation at the
-carbon.
References
-
BenchChem. (2025).[3] An In-Depth Technical Guide to Sodium 3-Methyl-2-oxobutanoic acid-13C2: Synthesis, Properties, and Applications. Retrieved from
-
National Institutes of Health (NIH). (2025). Sodium 3-methyl-2-oxobutyrate | C5H7NaO3 | CID 2724059 - PubChem. Retrieved from
-
Sigma-Aldrich. (2025). Sodium 3-methyl-2-oxobutyrate Product Specification & Safety Data Sheet. Retrieved from
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Mechanisms. Retrieved from
-
ChemicalBook. (2026). Sodium 3-methyl-2-oxobutanoate Properties and Stability Data. Retrieved from
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism and Alpha-Carbon Reactivity. Retrieved from
Sources
Distinguishing Valine and its α-Keto Acid Analogue: A Structural, Metabolic, and Analytical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide provides a comprehensive analysis of the structural differences between the essential amino acid L-valine and its corresponding α-keto acid, sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate. While sharing the same carbon skeleton, the substitution of an α-amino group in valine with an α-keto group in its analogue results in profound differences in their chemical properties, biological roles, and analytical signatures. This document delves into a side-by-side structural comparison, elucidates the critical biochemical pathway of transamination that interconverts them, and presents detailed protocols for their analytical differentiation using spectroscopic, chromatographic, and chemical methods. This guide is intended to serve as a foundational resource for professionals in drug development and metabolic research.
Part 1: Molecular Structure and Physicochemical Properties
The foundational difference between L-valine and sodium 3-methyl-2-oxobutanoate lies in the functional group attached to the α-carbon (the carbon adjacent to the carboxyl group). This single distinction dictates their classification, reactivity, and biological function.
L-Valine
Valine is an α-amino acid, a fundamental building block of proteins.[] Its structure features a central α-carbon atom covalently bonded to four different moieties:
-
An α-amino group (-NH₂), which is protonated (-NH₃⁺) under physiological conditions.[2]
-
A carboxyl group (-COOH), which is deprotonated (-COO⁻) under physiological conditions.[2]
-
A hydrogen atom (-H).
-
An isopropyl side chain (-CH(CH₃)₂), which gives valine its classification as a branched-chain amino acid (BCAA).[][3]
This isopropyl group is non-polar and aliphatic, rendering valine a hydrophobic amino acid.[3][4] Its chemical formula is C₅H₁₁NO₂.[4]
Sodium 3-methyl-2-oxobutanoate
Sodium 3-methyl-2-oxobutanoate is the sodium salt of 3-methyl-2-oxobutanoic acid, the α-keto acid analogue of valine.[5][6] It is commonly referred to as α-ketoisovalerate (KIV).[6] Its structure is identical to valine's carbon skeleton, but the α-amino group is replaced by a keto group (=O).[5]
The chemical formula for the sodium salt is C₅H₇NaO₃.[7] The absence of the amino group means it is not an amino acid and cannot directly participate in peptide bond formation.
Head-to-Head Structural Comparison
The critical distinctions are summarized below for direct comparison.
| Feature | L-Valine | Sodium 3-methyl-2-oxobutanoate |
| Compound Class | α-Amino Acid | α-Keto Acid (sodium salt) |
| Functional Group at α-Carbon | Amino Group (-NH₂) | Keto Group (=O) |
| Chemical Formula | C₅H₁₁NO₂ | C₅H₇NaO₃ |
| Molecular Weight (of free acid/zwitterion) | 117.15 g/mol | 116.12 g/mol |
| Chirality at α-Carbon | Chiral (L- and D- enantiomers exist) | Achiral |
| Primary Amine Presence | Yes | No |
| Reactivity with Ninhydrin | Positive (forms Ruhemann's purple) | Negative |
Part 2: The Biochemical Interconversion: A Metabolic Link
Valine and its α-keto analogue are not disparate molecules within biological systems; they are directly and reversibly linked through a critical metabolic reaction known as transamination.
Transamination: The Gateway Reaction
The catabolism of valine, primarily in muscle and liver tissue, begins with the transfer of its α-amino group to an α-keto acid acceptor, most commonly α-ketoglutarate.[8][9] This reaction is catalyzed by the enzyme branched-chain amino acid transaminase (BCAT) , which requires pyridoxal-5'-phosphate (PLP), a derivative of Vitamin B₆, as a coenzyme.[8][10]
This process yields glutamate and α-ketoisovalerate, converting the amino acid into its corresponding keto acid.[2][11]
Valine + α-ketoglutarate ⇌ α-Ketoisovalerate + Glutamate
Crucially, this reaction is reversible.[12] α-Ketoisovalerate can undergo reductive amination, accepting an amino group (often from glutamate) to form valine. This reversibility is exploited therapeutically, where administering α-keto analogues to patients with chronic kidney failure can help "scavenge" excess nitrogen to synthesize essential amino acids, reducing the burden on the kidneys.[13]
Visualization of the Metabolic Pathway
The following diagram illustrates the reversible transamination reaction linking L-Valine and α-Ketoisovalerate.
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- 4. Valine: Structure, Functions & Importance in Chemistry [vedantu.com]
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- 13. Metabolic conversion of alpha-keto valine to valine in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Concentration of α-Ketoisovalerate in Plasma: A Technical Guide for Biomarker Quantification
Executive Summary
α-Ketoisovalerate (KIVA), systematically known as 3-methyl-2-oxobutanoate, is a critical branched-chain keto acid (BCKA) derived from the essential amino acid L-valine. In clinical and translational research, KIVA serves as a highly sensitive biomarker for metabolic dysregulation, including insulin resistance, obesity-related metabolic syndrome, and the inborn error of metabolism known as Maple Syrup Urine Disease (MSUD)[1][2].
This whitepaper provides an authoritative overview of the physiological concentrations of KIVA in human plasma, the biochemical mechanisms governing its homeostasis, and a field-proven, self-validating LC-MS/MS methodology for its precise quantification.
Biochemical Causality and Metabolic Homeostasis
The concentration of KIVA in plasma is tightly regulated by a two-step enzymatic process primarily occurring in skeletal muscle and hepatic tissues.
-
Transamination: L-valine undergoes reversible transamination catalyzed by branched-chain aminotransferase (BCAT), transferring its amino group to α-ketoglutarate to form KIVA and glutamate[3].
-
Oxidative Decarboxylation: KIVA is subsequently irreversibly decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex into isobutyryl-CoA, committing it to the tricarboxylic acid (TCA) cycle for ATP generation[4].
Metabolic pathway of L-Valine conversion to α-Ketoisovalerate and Isobutyryl-CoA.
When the BCKDH complex is genetically impaired (as in MSUD) or metabolically bottlenecked (as in severe insulin resistance), KIVA accumulates rapidly in tissues and spills over into the systemic circulation, leading to neurotoxicity and metabolic acidosis[1][2].
Physiological and Pathological Plasma Concentrations
In a healthy, postabsorptive (fasting) adult, the physiological concentration of KIVA is maintained within a narrow micromolar range. Because BCKAs are continuously cleared by the liver and kidneys, baseline plasma levels remain low.
Table 1: Plasma Concentrations of α-Ketoisovalerate (KIVA)
| Clinical State | Expected Plasma Concentration (μM) | Mechanistic Driver |
| Healthy Adult (Fasting) | 8.0 – 15.0 μM | Basal BCAT/BCKDH equilibrium[5]. |
| Healthy Adult (Postprandial) | 10.0 – 20.0 μM | Transient saturation of BCKDH following dietary protein load. |
| Insulin Resistance / T2DM | 15.0 – 30.0 μM | Impaired BCKDH activity and altered adipose tissue catabolism[6]. |
| Maple Syrup Urine Disease | 100.0 – 300.0+ μM | Severe BCKDH deficiency causing 10- to 20-fold systemic accumulation[1][2]. |
Analytical Methodologies: The Imperative for Derivatization
Quantifying KIVA presents distinct analytical challenges. As a short-chain keto acid, KIVA is highly polar, highly water-soluble, and lacks a strong chromophore or fluorophore. Consequently, direct analysis via reversed-phase liquid chromatography (RP-LC) yields poor retention, and direct electrospray ionization (ESI) suffers from severe ion suppression and low sensitivity.
To overcome this, pre-column derivatization is mandatory. Reacting the ketone group of KIVA with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (O-PFBO) or N-methyl imidazole drastically increases the molecule's hydrophobicity, ensuring excellent retention on C18 columns and amplifying ESI-MS/MS sensitivity by orders of magnitude[7].
Table 2: Comparison of Analytical Modalities for BCKAs
| Methodology | Derivatization Reagent | Sensitivity (LOD) | Advantages |
| LC-MS/MS | O-PFBO / N-methyl imidazole | 0.01 – 0.05 μM | Gold standard; highest specificity and sensitivity[7]. |
| HPLC-FLD | o-Phenylenediamine (OPD) | 0.5 – 1.0 μM | Cost-effective; utilizes standard fluorescence detectors[7]. |
| GC-MS | Silylation (e.g., BSTFA) | 0.1 – 0.5 μM | Excellent chromatographic resolution; requires sample drying. |
Step-by-Step LC-MS/MS Experimental Protocol
To ensure scientific integrity and trustworthiness, the following protocol is designed as a self-validating system . By introducing a stable isotope-labeled internal standard (IS) at the very first step, the method automatically corrects for matrix effects, variable protein precipitation recoveries, and fluctuations in derivatization efficiency.
Step-by-step LC-MS/MS workflow for the quantification of plasma α-ketoisovalerate.
Phase 1: Sample Preparation and Deproteinization
-
Collection: Draw whole blood into K2-EDTA tubes. Centrifuge immediately at 2,000 × g for 10 minutes at 4°C to separate plasma.
-
IS Spiking: Aliquot 50 μL of plasma into a microcentrifuge tube. Add 10 μL of stable isotope-labeled internal standard (e.g.,
-KIVA at 50 μM). Causality: Early IS addition ensures all subsequent volumetric or chemical losses are proportionally normalized. -
Precipitation: Add 200 μL of ice-cold extraction solvent (Methanol:Acetonitrile, 1:1 v/v) to precipitate plasma proteins.
-
Separation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean glass vial.
Phase 2: Pre-Column Derivatization (O-PFBO Method)
-
Reagent Addition: To the dried or partially evaporated supernatant, add 50 μL of O-PFBO solution (10 mM in pyridine/methanol)[7].
-
Incubation: Incubate the mixture at 0°C to 25°C for 30 to 60 minutes. Causality: O-PFBO reacts with the α-keto group to form an oxime derivative. Lower temperatures (0°C) are often sufficient and prevent the thermal degradation of unstable keto acids[7].
-
Quenching & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the derivatized residue in 100 μL of initial LC mobile phase (e.g., 5% Acetonitrile in water with 0.1% Formic Acid).
Phase 3: LC-MS/MS Acquisition
-
Chromatography: Inject 5 μL onto a C18 Reversed-Phase column (e.g., 2.1 × 100 mm, 1.7 μm particle size). Run a gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Negative or Positive Electrospray Ionization (ESI) mode depending on the exact derivative. Utilize Multiple Reaction Monitoring (MRM) to isolate the specific precursor-to-product ion transitions for both native KIVA and
-KIVA. -
Validation: Generate a calibration curve using surrogate matrix (e.g., 4% BSA in PBS) spiked with known KIVA concentrations (1 μM to 100 μM). Ensure the coefficient of determination (
) is > 0.995.
References
-
Development of a New LC-MS/MS Method for the Quantification of Keto Acids ResearchGate URL:[Link]
-
A Liquid Chromatography – Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences URL:[Link]
-
Nephrology Dialysis Transplantation Accepted Abstracts Oxford Academic URL:[Link]
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KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats National Center for Biotechnology Information (PMC) URL:[Link]
-
Dysmyelination in the brain of adolescents and young adults with maple syrup urine disease ResearchGate URL:[Link]
-
Showing NP-Card for alpha-Ketoisovaleric acid (NP0000087) NP-MRD (Natural Products Magnetic Resonance Database) URL: [Link]
-
Maple Syrup Urine Disease - GeneReviews® National Center for Biotechnology Information (NCBI Bookshelf) URL:[Link]
-
Why Are Branched-Chain Amino Acids Increased in Starvation and Diabetes? ResearchGate URL:[Link]
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- 7. researchgate.net [researchgate.net]
The Lynchpin of Vitamin B5 Formation: A Technical Guide to Sodium 3-Methyl-2-Oxobutanoate in Pantothenate Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides an in-depth exploration of the pivotal role of sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate, as a crucial precursor in the biosynthesis of pantothenate (Vitamin B5). We will dissect the biochemical pathway, delve into the enzymatic mechanisms, and provide field-proven experimental methodologies for studying this essential metabolic route. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to investigate and potentially modulate this pathway for therapeutic or biotechnological applications.
Introduction: The Significance of Pantothenate and its Precursor
Pantothenate, or Vitamin B5, is a fundamental building block for the synthesis of Coenzyme A (CoA) and Acyl Carrier Protein (ACP). CoA is an indispensable cofactor in a vast array of metabolic reactions, including the Krebs cycle, fatty acid synthesis and oxidation, and the synthesis of phospholipids.[1][2] Given its central role in cellular metabolism, the pantothenate biosynthetic pathway is a subject of intense research, particularly as a target for novel antimicrobial agents, as this pathway is essential in bacteria but absent in animals.[3][4]
The journey to pantothenate begins with a deceptively simple molecule: sodium 3-methyl-2-oxobutanoate. This α-keto acid, an intermediate in the biosynthesis of the branched-chain amino acid valine, stands at a critical metabolic crossroads, channeling carbon skeletons into the production of this essential vitamin.[1][5][6][7] Understanding the enzymatic transformations that convert this precursor into pantothenate is key to comprehending the regulation and flux of this vital pathway.
The Biochemical Blueprint: The Pantothenate Biosynthesis Pathway
The conversion of sodium 3-methyl-2-oxobutanoate to pantothenate is a four-step enzymatic cascade.[3][5] This pathway involves two distinct branches that ultimately converge: the synthesis of pantoate from α-ketoisovalerate and the production of β-alanine from aspartate.
Pantoate Synthesis Branch:
-
Hydroxymethylation of α-Ketoisovalerate: The first committed step is catalyzed by ketopantoate hydroxymethyltransferase (KPHMT) , the product of the panB gene.[1][3][8] This enzyme facilitates the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, yielding ketopantoate.[1][3][8]
-
Reduction of Ketopantoate: The resulting ketopantoate is then reduced to pantoate by ketopantoate reductase (KPR) , encoded by the panE or ilvC gene.[1][3] This reaction utilizes NADPH as a cofactor.[3]
β-Alanine Synthesis Branch:
-
Decarboxylation of Aspartate: Concurrently, L-aspartate is decarboxylated to form β-alanine. This reaction is catalyzed by aspartate-α-decarboxylase (ADC) , the product of the panD gene.[1][9][10]
The Final Condensation:
-
Ligation of Pantoate and β-Alanine: The final step in pantothenate synthesis is the ATP-dependent condensation of pantoate and β-alanine, catalyzed by pantothenate synthetase (PS) , encoded by the panC gene.[1][3][11] This reaction forms pantothenate, releasing AMP and pyrophosphate.[11]
Visualizing the Pathway:
Figure 1: The biosynthetic pathway of pantothenate from its precursors.
Enzymatic Deep Dive: Mechanism and Regulation
A thorough understanding of the enzymes driving this pathway is critical for targeted drug design and metabolic engineering.
Ketopantoate Hydroxymethyltransferase (PanB): The Gatekeeper
As the first committed step, the activity of PanB is a key regulatory point. This enzyme is a class II aldolase, requiring a divalent metal ion, typically Mg²⁺, for its catalytic activity.[8][12] The proposed mechanism involves the formation of an adduct between α-ketoisovalerate and 5,10-methylenetetrahydrofolate.[8] Interestingly, PanB can also exhibit a side-activity, cleaving its tetrahydrofolate cofactor, a phenomenon that has implications for cellular folate metabolism.[12]
Regulation of the Pathway
The pantothenate biosynthesis pathway is tightly regulated to meet the cell's demand for CoA. In many bacteria, such as E. coli, the primary control point is the feedback inhibition of pantothenate kinase (PanK), the first enzyme in the conversion of pantothenate to CoA, by CoA and its thioesters.[1][4][13] This ensures that the cell does not overproduce CoA. Additionally, the availability of the precursors, α-ketoisovalerate and β-alanine, can also influence the rate of pantothenate synthesis.[5][14] In some organisms, the expression of the pan genes is also subject to transcriptional regulation.[9][10]
Experimental Corner: Protocols and Methodologies
Investigating the pantothenate biosynthesis pathway requires robust and reproducible experimental methods. Here, we provide a foundational protocol for assaying the activity of a key enzyme and a general workflow for quantifying pantothenate.
Assay of Ketopantoate Hydroxymethyltransferase (PanB) Activity
Principle: This assay measures the formation of ketopantoate from α-ketoisovalerate and 5,10-methylenetetrahydrofolate. A common method involves quantifying the amount of tetrahydrofolate produced.[8] An alternative approach is to measure the formation of α-ketoisovalerate from ketopantoate in the reverse reaction.[5]
Step-by-Step Protocol (Forward Reaction):
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (pH 6.8)
-
MgSO₄
-
α-ketoisovalerate (sodium salt)
-
5,10-methylenetetrahydrofolate
-
-
Enzyme Addition: Initiate the reaction by adding the purified PanB enzyme or a cell-free extract containing the enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a denaturing agent, such as a strong acid.
-
Quantification of Tetrahydrofolate: The amount of tetrahydrofolate produced can be quantified spectrophotometrically.
Causality Behind Experimental Choices:
-
pH 6.8: This pH is near the optimal range for PanB activity.[15]
-
MgSO₄: The magnesium ion is a required cofactor for this class II aldolase.[8][15]
-
37°C Incubation: This temperature is optimal for the activity of the enzyme from mesophilic organisms like E. coli.
-
Defined Incubation Time: Ensures that the reaction is within the linear range of enzyme activity.
Quantification of Pantothenate by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC provides a sensitive and specific method for the separation and quantification of pantothenate from biological samples or enzymatic reactions. Reversed-phase chromatography is commonly employed.
General Workflow:
-
Sample Preparation:
-
For enzymatic reactions, terminate the reaction and remove precipitated protein by centrifugation.
-
For cellular extracts, perform appropriate extraction and cleanup steps to remove interfering substances.
-
-
Chromatographic Separation:
-
Detection: UV detection at a low wavelength, typically around 204-214 nm.[16][17][18]
-
Quantification: Compare the peak area of the pantothenate in the sample to a standard curve generated from known concentrations of a pantothenate standard. An internal standard can be used to improve accuracy.[16][17]
Self-Validating System: The use of an internal standard and the generation of a standard curve with a high correlation coefficient (e.g., r > 0.999) ensures the accuracy and reproducibility of the quantification.[17]
Data Presentation:
| Parameter | PanB Activity Assay | Pantothenate HPLC Quantification |
| Principle | Spectrophotometric measurement of product formation | Chromatographic separation and UV detection |
| Key Reagents | α-ketoisovalerate, 5,10-methylene-THF, MgSO₄ | C18 column, acetonitrile/phosphate buffer |
| Detection Method | Absorbance at a specific wavelength | UV absorbance at 204-214 nm |
| Typical Output | Enzyme activity (e.g., µmol/min/mg) | Pantothenate concentration (e.g., µg/mL) |
Conclusion and Future Directions
The biosynthesis of pantothenate from sodium 3-methyl-2-oxobutanoate represents a fundamental and highly regulated metabolic pathway. A deep understanding of its constituent enzymes and their mechanisms provides a powerful platform for the development of novel antimicrobials and for the metabolic engineering of microorganisms for enhanced vitamin production. Future research will likely focus on the intricate regulatory networks that govern this pathway, the discovery of novel enzyme inhibitors, and the elucidation of the structural dynamics of the enzymes involved.
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The Mechanism of Regulation of Pantothenate Biosynthesis by the PanD–PanZ·AcCoA Complex Reveals an Additional Mode of Action for the Antimetabolite N-Pentyl Pantothenamide (N5-Pan) - PMC. National Center for Biotechnology Information. [Link]
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d-Pantothenate Synthesis in Corynebacterium glutamicum and Use of panBC and Genes Encoding l-Valine Synthesis for d-Pantothenate Overproduction - PMC. National Center for Biotechnology Information. [Link]
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Ketopantoate hydroxymethyltransferase. I. Purification and role in pantothenate biosynthesis. The Journal of Biological Chemistry. [Link]
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Comparative analysis of the Escherichia coli ketopantoate hydroxymethyltransferase crystal structure confirms that it is a member of the (betaalpha)8 phosphoenolpyruvate/pyruvate superfamily - PubMed. National Center for Biotechnology Information. [Link]
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Biosynthesis of Pantothenic Acid and Coenzyme A - PMC - NIH. National Center for Biotechnology Information. [Link]
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Comparative Analysis of the Escherichia coli Ketopantoate Hydroxymethyltransferase Crystal Structure Confirms that It Is a Member of the (βα)8 Phosphoenolpyruvate/Pyruvate Superfamily - ASM Journals. American Society for Microbiology. [Link]
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Coenzyme A Biosynthesis: Reconstruction of the Pathway in Archaea and an Evolutionary Scenario Based on Comparative Genomics. Molecular Biology and Evolution. [Link]
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Regulation of Coenzyme A Biosynthesis in the Hyperthermophilic Bacterium Thermotoga maritima - ASM Journals. American Society for Microbiology. [Link]
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Role of Feedback Regulation of Pantothenate Kinase (CoaA) in Control of Coenzyme A Levels in Escherichia coli - PMC. National Center for Biotechnology Information. [Link]
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Branched-chain α-ketoacids are preferentially reaminated and activate protein synthesis in the heart - PubMed. National Center for Biotechnology Information. [Link]
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Discovery and Engineering of a Novel Bacterial L-Aspartate α-Decarboxylase for Efficient Bioconversion - PubMed. National Center for Biotechnology Information. [Link]
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Pantothenate and CoA Biosynthesis - PathWhiz. PathWhiz. [Link]
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Characterization of L-aspartate-α-decarboxylase from Bacillus subtilis - ResearchGate. ResearchGate. [Link]
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An Archaeal Glutamate Decarboxylase Homolog Functions as an Aspartate Decarboxylase and Is Involved in β-Alanine and Coenzyme A Biosynthesis | Journal of Bacteriology - ASM Journals. American Society for Microbiology. [Link]
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The role of β‐alanine in pantothenate synthesis. β‐Alanine is... - ResearchGate. ResearchGate. [Link]
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High-level expression and optimization of pantoate-β-alanine ligase in Bacillus megaterium for the enhanced biocatalytic production of D-pantothenic acid - PMC. National Center for Biotechnology Information. [Link]
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(PDF) Role of branched-chain amino acid metabolism in the pathogenesis of obesity and type 2 diabetes-related metabolic disturbances BCAA metabolism in type 2 diabetes - ResearchGate. ResearchGate. [Link]
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(PDF) Pantothenate biosynthesis in higher plants - ResearchGate. ResearchGate. [Link]
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Liquid Chromatographic Method for Determination of Calcium Pantothenate Preparations and Related Stability Studies - ResearchGate. ResearchGate. [Link]
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A novel way to synthesize pantothenate in bacteria involves β‐alanine synthase present in uracil degradation pathway - PMC. National Center for Biotechnology Information. [Link]
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Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies - Journal of Food and Drug Analysis. Journal of Food and Drug Analysis. [Link]
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HPLC determination of calcium pantothenate and two preservatives in topical cream. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Determination of pantothenic acid in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography - PubMed. National Center for Biotechnology Information. [Link]
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Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing). Royal Society of Chemistry. [Link]
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Organisation of the pantothenate (vitamin B5) biosynthesis pathway in higher plants - PubMed. National Center for Biotechnology Information. [Link]
-
Ketopantoate hydroxymethyltransferase. II. Physical, catalytic, and regulatory properties - PubMed. National Center for Biotechnology Information. [Link]
-
Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents - Frontiers. Frontiers. [Link]
-
Pantothenate (Pan) and Coenzyme (CoA) biosynthesis pathway in MAP. (a)... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Mycobacterium tuberculosis ketopantoate hydroxymethyltransferase: tetrahydrofolate-independent hydroxymethyltransferase and enolization reactions with alpha-keto acids - PubMed. National Center for Biotechnology Information. [Link]
Sources
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. d-Pantothenate Synthesis in Corynebacterium glutamicum and Use of panBC and Genes Encoding l-Valine Synthesis for d-Pantothenate Overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 7. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Mechanism of Regulation of Pantothenate Biosynthesis by the PanD–PanZ·AcCoA Complex Reveals an Additional Mode of Action for the Antimetabolite N-Pentyl Pantothenamide (N5-Pan) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pantoate—beta-alanine ligase - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Experimental and Metabolic Modeling Evidence for a Folate-Cleaving Side-Activity of Ketopantoate Hydroxymethyltransferase (PanB) [frontiersin.org]
- 13. Role of Feedback Regulation of Pantothenate Kinase (CoaA) in Control of Coenzyme A Levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-Pantothenate synthesis in Corynebacterium glutamicum and use of panBC and genes encoding L-valine synthesis for D-pantothenate overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ketopantoate hydroxymethyltransferase. II. Physical, catalytic, and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. "Liquid chromatographic method for determination of calcium pantothenat" by T.-M. Wang, Y.-M. Chiu et al. [jfda-online.com]
- 18. HPLC determination of calcium pantothenate and two preservatives in topical cream - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Sodium 3-Methyl-2-Oxobutanoate
This guide provides a comprehensive overview of the essential physicochemical properties of sodium 3-methyl-2-oxobutanoate, a compound of significant interest in various research and development fields, including as a precursor in the synthesis of (S)-2-hydroxy-3-methylbutanoic acid.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth data and validated protocols to support their work.
Introduction
Sodium 3-methyl-2-oxobutanoate, also known by its synonyms sodium dimethylpyruvate and sodium α-ketoisovalerate, is the sodium salt of 3-methyl-2-oxobutanoic acid.[4] It is a white to slightly yellow crystalline powder with a faint fruity aroma.[1][5] This α-keto acid derivative plays a role as a precursor to pantothenic acid in Escherichia coli and is involved in the metabolism of branched-chain amino acids.[1] Understanding its fundamental properties, such as molecular weight and solubility, is critical for its effective application in experimental and manufacturing settings.
Core Physicochemical Properties
A precise understanding of the molecular weight and solubility of sodium 3-methyl-2-oxobutanoate is fundamental for accurate solution preparation, stoichiometric calculations, and the design of downstream applications.
Molecular Weight and Formula
The molecular formula for sodium 3-methyl-2-oxobutanoate is C5H7NaO3.[4][6] Based on this, the calculated molecular weight is a key parameter for any quantitative work.
| Parameter | Value | Source |
| Molecular Formula | C5H7NaO3 | PubChem[4] |
| Molecular Weight | 138.10 g/mol | PubChem[4], Sigma-Aldrich[2] |
| CAS Number | 3715-29-5 | ChemicalBook[1], PubChem[4] |
Solubility Profile
The solubility of a compound is a critical determinant of its utility in various applications, from in vitro assays to formulation development. Sodium 3-methyl-2-oxobutanoate exhibits good solubility in aqueous media and is also soluble in ethanol.[4]
| Solvent | Solubility | Observations | Source |
| Water | 100 mg/mL | Clear, colorless solution | Sigma-Aldrich[2], ECHEMI[5] |
| Ethanol | Soluble | - | PubChem[4] |
The high aqueous solubility is advantageous for the preparation of stock solutions and for use in biological systems.
Experimental Protocol: Determination of Aqueous Solubility
To ensure the reproducibility and accuracy of experimental results, a standardized protocol for determining the aqueous solubility of sodium 3-methyl-2-oxobutanoate is provided below. This protocol is designed as a self-validating system to ensure trustworthiness.
Principle: This method relies on the gravimetric analysis of a saturated solution to determine the concentration of the dissolved solute. The causality behind this choice is its straightforwardness and high accuracy when performed with care.
Materials:
-
Sodium 3-methyl-2-oxobutanoate
-
Deionized water
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
0.22 µm syringe filters
-
Syringes
-
Pre-weighed drying dishes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of sodium 3-methyl-2-oxobutanoate to a series of vials containing a known volume of deionized water (e.g., 5 mL). The excess is crucial to ensure saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The extended equilibration time is a self-validating step to confirm that the solution is truly saturated.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully draw the supernatant into a syringe, avoiding any solid particles.
-
Attach a 0.22 µm syringe filter to the syringe and dispense a known volume of the clear, saturated solution into a pre-weighed drying dish. The filtration step is critical to remove any suspended microparticles that could artificially inflate the solubility measurement.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered solution transferred to the drying dish.
-
Place the drying dish in a drying oven at a temperature sufficient to evaporate the water without decomposing the compound (e.g., 60-80°C) until a constant weight is achieved.
-
Once dry, transfer the dish to a desiccator to cool to room temperature before weighing. This prevents the absorption of atmospheric moisture, which would introduce error.
-
-
Calculation:
-
Calculate the mass of the dissolved sodium 3-methyl-2-oxobutanoate by subtracting the initial weight of the drying dish from the final weight.
-
Determine the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the filtered solution.
-
Experimental Workflow for Solubility Determination
Caption: Workflow for gravimetric solubility determination.
Conclusion
This technical guide provides essential data and a robust protocol for handling sodium 3-methyl-2-oxobutanoate in a research and development setting. The provided molecular weight and solubility information serves as a foundational dataset for accurate and reproducible scientific work. The detailed experimental protocol for solubility determination is designed to be a self-validating system, ensuring the integrity of the results obtained.
References
-
PubChem. (n.d.). Sodium 3-methyl-2-oxobutyrate. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3-Methyl-2-oxobutanoic acid (FDB012250). Retrieved from [Link]
-
SLS. (n.d.). Sodium 3-methyl-2-oxobutyrate, | 198994-25G | SIGMA-ALDRICH. Retrieved from [Link]
Sources
- 1. Sodium 3-methyl-2-oxobutanoate | 3715-29-5 [chemicalbook.com]
- 2. 3-甲基-2-氧代丁酸钠 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Sodium 3-methyl-2-oxobutyrate | C5H7NaO3 | CID 2724059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 189720010 [thermofisher.com]
protocol for preparing sodium 3-methyl-2-oxobutanoate stock solutions
Application Note: Preparation, Handling, and Validation of Sodium 3-Methyl-2-Oxobutanoate Stock Solutions
Introduction & Chemical Rationale
Sodium 3-methyl-2-oxobutanoate (also known as sodium
The Causal Rationale for the Sodium Salt:
In experimental settings, the free acid form (
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Formula | C |
| Molecular Weight | 138.10 g/mol |
| CAS Number | 3715-29-5 |
| Aqueous Solubility | |
| Appearance | White to light-yellow crystalline powder |
| Stability (Solid) | Room temperature (inert atmosphere preferred) |
Biological Context & Pathway Integration
Understanding the metabolic fate of this compound is essential for designing downstream validation assays. In biological systems, sodium 3-methyl-2-oxobutanoate is primarily converted into L-valine via transamination, or routed toward pantothenate biosynthesis in bacterial models [3].
Metabolic role of 3-methyl-2-oxobutanoate in BCAA and pantothenic acid synthesis.
Step-by-Step Protocol: Aqueous Stock Solution Preparation
-keto acids are thermally sensitive. Never autoclave solutions containing sodium 3-methyl-2-oxobutanoate, as heat exceeding 100°C will drive rapid thermal decarboxylation. Cold sterilization is mandatory.Materials Required:
-
Sodium 3-methyl-2-oxobutanoate powder (Purity
98%) -
Ultrapure water (ddH
O) or sterile Phosphate-Buffered Saline (PBS) -
0.22 µm PES or PTFE syringe filters
-
Sterile, low-bind cryovials
Table 2: Volumetric Preparation Guide (MW = 138.10 g/mol )
| Target Concentration | Mass Required per 1 mL Solvent | Mass Required per 10 mL Solvent |
| 10 mM | 1.38 mg | 13.81 mg |
| 50 mM | 6.91 mg | 69.05 mg |
| 100 mM | 13.81 mg | 138.10 mg |
| 500 mM | 69.05 mg | 690.50 mg |
Methodological Steps:
-
Equilibration: Allow the solid reagent vial to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture condensation, which can initiate localized hydrolysis.
-
Weighing & Dissolution: Weigh the required mass (refer to Table 2) and transfer it to a sterile conical tube. Add the corresponding volume of ddH
O or PBS. -
Agitation: Vortex gently. The sodium salt is highly soluble, but if preparing near-saturation concentrations (~100 mg/mL), brief sonication (1-2 minutes in a water bath sonicator) can be utilized to break up crystalline aggregates [1].
-
pH Verification: Check the pH of the solution. The sodium salt typically yields a near-neutral pH in water. If adjustment is necessary for specific enzymatic assays, use dilute NaOH or HCl, taking care not to create localized pH extremes that could degrade the keto group.
-
Sterile Filtration: Pass the solution through a 0.22 µm PES filter into a sterile receiver tube.
-
Aliquoting: Divide the stock into single-use aliquots (e.g., 100 µL - 500 µL) in sterile cryovials. Causality: Minimizing headspace in the vial reduces oxidative exposure.
Workflow for preparing and storing sodium 3-methyl-2-oxobutanoate solutions.
Storage Kinetics & The "Freeze-Concentration" Effect
Protocol Mandate: Store aliquots at -80°C for up to 6 months, or -20°C for a maximum of 1 month [1]. Strictly avoid repeated freeze-thaw cycles.
The Mechanistic Rationale: When aqueous solutions of keto acids freeze, water crystallizes into pure ice first, excluding the solute into a progressively shrinking, highly concentrated micro-liquid phase (the freeze-concentration effect). In this hyper-concentrated state,
Quality Control: A Self-Validating System
To ensure scientific integrity, your protocol must be self-validating. Implement the following checks to confirm the stock solution remains active and undegraded:
-
Visual Validation (Pre-experiment): The solution must remain absolutely clear and colorless. A yellow or brownish tint is a definitive indicator of diketone formation or oxidative polymerization. Discard tinted solutions immediately.
-
Analytical Validation (Post-experiment): If using the compound for metabolic tracing (e.g.,
C-labeled sodium 3-methyl-2-oxobutanoate), validate the input by measuring downstream L-valine enrichment via LC-MS. The stoichiometric appearance of M+n labeled L-valine confirms that the -keto precursor was intact and successfully underwent transamination in the biological model [2]. -
NMR Verification: For long-term stored batches, a quick
H-NMR in D O can confirm integrity. Look for the characteristic isopropyl methyl doublet at ~1.1 ppm and the multiplet at ~3.2 ppm. The loss of the keto-carbon signal in C-NMR (~200 ppm) is a direct indicator of decarboxylation.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2724059, Sodium 3-methyl-2-oxobutanoate. Retrieved March 2026.[Link]
-
Maas WK, Vogel HJ. alpha-Ketoisovaleric acid, a precursor of pantothenic acid in Escherichia coli. Journal of Bacteriology. 1953 Apr;65(4):388-93.[Link]
-
Coitinho AS, et al. Pharmacological evidence that alpha-ketoisovaleric acid induces convulsions through GABAergic and glutamatergic mechanisms in rats. Brain Research. 2001 Mar 9;894(1):68-73.[Link]
chemical synthesis of sodium 3-methyl-2-oxobutanoate from valine
Application Note: Preparative Synthesis of Sodium 3-Methyl-2-Oxobutanoate ( -Ketoisovalerate) from L-Valine
Introduction & Biological Relevance
Sodium 3-methyl-2-oxobutanoate (CAS: 3715-29-5), commonly referred to as sodium
In pharmaceutical and clinical applications,
Synthetic Strategy & Mechanistic Causality
The direct chemical oxidation of
Route A: Two-Step Chemical Synthesis (Diazotization + Oxidation)
-
Diazotization: L-valine is treated with sodium nitrite (
) in aqueous sulfuric acid. The amino group is converted into a diazonium leaving group, which undergoes rapid in situ hydrolysis to yield 2-hydroxy-3-methylbutanoic acid. This effectively removes the nitrogen atom while preserving the carboxylate integrity. -
Chemoselective Oxidation: The intermediate
-hydroxy acid is oxidized using the TEMPO/NaOCl system (Anelli's oxidation)[6]. TEMPO ensures strict chemoselectivity, preventing the oxidative cleavage of the C-C bond.
Route B: Biocatalytic Oxidative Deamination
L-Amino acid oxidase (L-AAO) catalyzes the direct oxidative deamination of L-valine. While highly efficient, the reaction consumes molecular oxygen and generates equimolar hydrogen peroxide (
Workflow for chemical and biocatalytic synthesis of sodium α-ketoisovalerate from L-valine.
Quantitative Data & Reagent Comparison
| Parameter | Route A: Chemical Synthesis | Route B: Biocatalytic Synthesis |
| Primary Reagents | L-AAO, Catalase, | |
| Overall Yield | 65% – 75% | 80% – 90% |
| Reaction Time | 12 – 18 hours (Two steps) | 24 – 48 hours |
| Scalability | High (Readily scaled in standard reactors) | Moderate (Limited by enzyme cost) |
| Byproducts | ||
| Key Risk Factor | Over-oxidation (Strecker degradation) |
Experimental Protocols
Protocol A: Two-Step Chemical Synthesis
Step 1: Diazotization to 2-Hydroxy-3-methylbutanoic acid
-
Preparation: Dissolve 10.0 g (85.3 mmol) of L-valine in 100 mL of 0.5 M
. Cool the reaction flask to 0 °C using an ice-water bath. -
Addition: Dissolve 8.8 g (128 mmol) of
in 30 mL of deionized water. Add this solution dropwise to the valine mixture over 2 hours.-
Causality Check: Strict temperature control (0–5 °C) is critical. Elevated temperatures destabilize the transient diazonium intermediate, leading to nitrogen evolution that favors elimination byproducts (e.g., 3-methyl-2-butenoic acid) rather than the desired nucleophilic attack by water.
-
-
Workup: Stir for an additional 4 hours at room temperature. Extract the aqueous layer with ethyl acetate (
mL). Dry the combined organic layers over anhydrous and concentrate in vacuo to yield the crude -hydroxy acid.
Step 2: TEMPO-Catalyzed Oxidation
-
Preparation: Dissolve the crude
-hydroxy acid in a biphasic mixture of 50 mL dichloromethane (DCM) and 10 mL water. Add 0.13 g (0.85 mmol) TEMPO and 1.0 g (8.5 mmol) KBr. Cool the vigorously stirred mixture to 0 °C. -
Oxidation: Adjust 70 mL of commercial bleach (
, ~10% active chlorine) to pH 8.5–9.0 using 1 M . Add the buffered bleach dropwise over 1 hour.-
Causality Check: Buffering the
to pH 8.5–9.0 is mandatory. At this pH, the active oxidant (hypobromite) rapidly regenerates the oxoammonium cation of TEMPO. Higher pH levels drastically slow the reaction, while lower pH levels promote unwanted electrophilic chlorination of the isopropyl side chain[6].
-
-
Workup: Separate the organic layer. Acidify the aqueous layer to pH 2.0 with 1 M
and extract with DCM ( mL). Combine the organic layers, dry, and concentrate to yield 3-methyl-2-oxobutanoic acid.
Step 3: Sodium Salt Formation
-
Precipitation: Dissolve the crude keto acid in a minimal volume of cold ethanol. Slowly titrate with 1 M
(or sodium 2-ethylhexanoate) under continuous stirring until the pH reaches exactly 7.0.-
Causality Check: Sodium 3-methyl-2-oxobutanoate is highly water-soluble but poorly soluble in cold ethanol[1]. Utilizing ethanol drives the rapid precipitation of the sodium salt, effectively separating it from unreacted intermediates and TEMPO residues.
-
-
Isolation: Filter the resulting white crystalline precipitate, wash with cold diethyl ether, and dry under high vacuum.
Protocol B: Biocatalytic Synthesis
-
Preparation: Prepare a 100 mM solution of L-valine in 500 mL of 50 mM potassium phosphate buffer (pH 7.5).
-
Enzyme Addition: Add 50 U of L-amino acid oxidase (L-AAO) and 5,000 U of Catalase to the bioreactor.
-
Causality Check: The massive excess of catalase ensures that the localized concentration of
remains near zero, entirely preventing the non-enzymatic decarboxylation of the product[7].
-
-
Incubation: Aerate the bioreactor continuously at 30 °C for 24–48 hours. Monitor the reaction via HPLC.
-
Purification: Once conversion exceeds 95%, ultrafilter the mixture to recover the enzymes. Lyophilize the permeate to obtain the crude sodium salt.
Analytical Validation
To ensure the protocol is self-validating, perform the following analytical checks on the final isolated salt:
-
NMR (
, 400 MHz): The spectrum must show a septet at ~3.1 ppm (1H, ) and a doublet at ~1.1 ppm (6H, ). The complete disappearance of the -proton signal (originally at ~3.6 ppm in valine) confirms the successful oxidation of the -carbon[4]. -
FT-IR Spectroscopy: Look for the appearance of a strong
stretch at ~1710 (ketone) and ~1610 (carboxylate), confirming the -keto acid structure.
References
1.[6] Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Available at:6 2.[5] MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: 5 3.[3] PubMed. Utilization of alpha-keto and alpha-hydroxy analogues of valine by the growing rat. Available at:3 4.[4] PubMed. A robust and cost-effective method for the production of Val, Leu, Ile (delta 1) methyl-protonated 15N-, 13C-, 2H-labeled proteins. Available at: 4 5.[1] CymitQuimica. CAS 3715-29-5: Sodium 3-methyl-2-oxobutanoate. Available at: 1 6.[2] Wikipedia. Valine. Available at: 2 7.[7] ResearchGate. Metabolic engineering of Corynebacterium glutamicum for 2-ketoisocaproate production. Available at:7
Sources
- 1. CAS 3715-29-5: Sodium 3-methyl-2-oxobutanoate | CymitQuimica [cymitquimica.com]
- 2. Valine - Wikipedia [en.wikipedia.org]
- 3. Utilization of alpha-keto and alpha-hydroxy analogues of valine by the growing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A robust and cost-effective method for the production of Val, Leu, Ile (delta 1) methyl-protonated 15N-, 13C-, 2H-labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
HPLC method development for sodium 3-methyl-2-oxobutanoate detection
An Application Note and In-Depth Protocol for the Analysis of Sodium 3-Methyl-2-Oxobutanoate by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sodium 3-methyl-2-oxobutanoate, a key intermediate in the metabolic pathways of branched-chain amino acids.[1] Recognizing the importance of this compound in biochemical and pharmaceutical research, we present a method developed on the principle of reversed-phase chromatography with ion suppression, which offers excellent selectivity, reproducibility, and is accessible to most analytical laboratories. This document provides a complete protocol, from the foundational principles and method development strategy to a step-by-step workflow and system suitability requirements. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the method effectively.
Introduction and Analyte Properties
Sodium 3-methyl-2-oxobutanoate, also known as the sodium salt of α-ketoisovaleric acid, is the keto acid analog of the essential amino acid valine.[1] It plays a crucial role in cellular metabolism, and its accurate quantification is vital for studying metabolic disorders like Maple Syrup Urine Disease (MSUD), as well as in the development of nutritional therapies and pharmaceutical products.[1] This compound is a small, polar organic acid, which presents a challenge for retention on traditional reversed-phase HPLC columns.[2] The method detailed herein overcomes this by employing an ion-suppression technique to ensure adequate chromatographic retention and sharp, symmetrical peak shapes.
The fundamental properties of sodium 3-methyl-2-oxobutanoate are summarized below.
| Property | Value | Source |
| IUPAC Name | sodium 3-methyl-2-oxobutanoate | [3] |
| Synonyms | Sodium α-ketoisovalerate, Ketovaline sodium salt | [4] |
| Molecular Formula | C₅H₇NaO₃ | [3] |
| Molecular Weight | 138.10 g/mol | [3] |
| Appearance | White to light yellow powder or crystals | [1] |
| Solubility | Soluble in water and ethanol | [3] |
| pKa (of parent acid) | ~2.3 (Estimated for α-keto acids) | N/A |
Principle of Chromatographic Separation: Ion Suppression Reversed-Phase HPLC
The primary challenge in analyzing small organic acids like 3-methyl-2-oxobutanoic acid via reversed-phase HPLC is their high polarity and tendency to exist in an ionized state (as a carboxylate anion) in typical mobile phases.[2] Ionized compounds exhibit poor affinity for the non-polar stationary phase (e.g., C18), leading to little or no retention.
To overcome this, the ion suppression technique is employed. By acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa, the equilibrium of the carboxylic acid group is shifted towards its non-ionized, protonated form (R-COOH).[2]
R-COO⁻ + H⁺ ⇌ R-COOH
This protonated form is significantly less polar than its conjugate base. This increased hydrophobicity enhances its interaction with the C18 stationary phase, resulting in controlled retention and elution, which can be modulated by the concentration of the organic solvent in the mobile phase.[2][5] This approach is highly effective and widely used for the analysis of organic acids.[6]
HPLC Method Development Strategy
The development of a robust HPLC method requires a systematic approach to optimize the separation parameters. The logical workflow for this analysis is outlined below, explaining the rationale behind each choice.
Caption: Workflow for HPLC Method Development.
Column Selection
A C18 (ODS) column is the standard choice for reversed-phase chromatography due to its versatility and wide availability.[5] For this application, a column specifically designed for use with highly aqueous mobile phases (often designated "AQ" or "SB" for stable bond) is recommended.[2] These columns prevent "phase collapse," a phenomenon where the C18 chains fold in on themselves in low organic content, leading to a dramatic loss of retention and reproducibility.
Mobile Phase Composition
-
Aqueous Component: An acidic buffer is required to maintain a constant low pH. A 20-50 mM potassium phosphate or ammonium formate buffer adjusted to pH 2.5-3.0 is an excellent starting point.[7] This ensures the analyte remains in its protonated, non-polar form.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower backpressure and often better peak efficiency. The percentage of organic modifier is adjusted to achieve the desired retention time.
Detection
The α-keto acid structure contains a carboxyl group which has a UV absorbance maximum at low wavelengths. Detection is typically set between 210 nm and 220 nm for maximum sensitivity.[7][8] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is advantageous as it can monitor a range of wavelengths simultaneously to confirm peak purity.
Optimized HPLC Method and Protocol
This section provides a detailed, step-by-step protocol for the analysis of sodium 3-methyl-2-oxobutanoate.
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/PDA or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Sonicator
-
0.45 µm or 0.22 µm syringe filters (PTFE or Nylon)
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 AQ-type, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Phosphate, pH adjusted to 2.8 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 95% A : 5% B (Adjust as needed for retention) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Preparation of Reagents and Standards
4.3.1. Mobile Phase A (25 mM Potassium Phosphate, pH 2.8)
-
Weigh 3.4 g of monobasic potassium phosphate (KH₂PO₄) and dissolve in 1 L of HPLC-grade water.
-
Stir until fully dissolved.
-
Adjust the pH to 2.8 using dilute phosphoric acid (H₃PO₄).
-
Filter the buffer through a 0.45 µm membrane filter.
4.3.2. Stock Standard Preparation (1000 µg/mL)
-
Accurately weigh 100 mg of sodium 3-methyl-2-oxobutanoate reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade water. Mix thoroughly. This stock is stable for several weeks when stored at 2-8 °C.
4.3.3. Working Standard and Calibration Curve Preparation
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with HPLC-grade water.
-
These standards should be prepared fresh daily.
Sample Preparation
-
Accurately weigh the sample containing sodium 3-methyl-2-oxobutanoate.
-
Dissolve the sample in a known volume of HPLC-grade water to achieve a theoretical concentration within the calibration range (e.g., 25-50 µg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Experimental Protocol: The HPLC Run
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase (95:5 A:B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject a working standard (e.g., 50 µg/mL) five or six consecutive times.
-
Verify that the system meets the pre-defined SST criteria.
-
-
Calibration Curve: Inject each calibration standard once, from the lowest concentration to the highest.
-
Sample Analysis: Inject the prepared samples. It is good practice to inject a check standard every 10-20 sample injections to monitor system performance.
-
Data Processing:
-
Integrate the peak corresponding to 3-methyl-2-oxobutanoate.
-
Generate a linear regression curve (Peak Area vs. Concentration) from the calibration standards.
-
Calculate the concentration of the analyte in the samples using the calibration curve.
-
System Suitability Test (SST) Criteria
To ensure the validity of the analytical results, the HPLC system must pass the following checks before sample analysis.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry; values outside this range can affect integration accuracy. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| RSD of Peak Area | ≤ 2.0% (for n≥5) | Demonstrates the precision and reproducibility of the injector and system. |
| RSD of Retention Time | ≤ 1.0% (for n≥5) | Confirms the stability and consistency of the pump and mobile phase composition. |
| Correlation Coefficient (r²) | ≥ 0.999 | Indicates the linearity of the detector response across the calibration range. |
Alternative and Complementary Techniques
While reversed-phase HPLC is highly effective, other techniques can also be employed:
-
Ion-Exclusion Chromatography: This is a powerful technique specifically for organic acids. It often uses a polymer-based cation exchange column (in the H⁺ form) and a simple acidic mobile phase like dilute sulfuric acid.[6][8] This method separates based on the pKa of the acids.
-
Derivatization: For enhanced sensitivity or selectivity, especially in complex matrices like serum or urine, pre-column derivatization can be used. Reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) react with α-keto acids to form highly fluorescent derivatives, allowing for fluorescence detection with significantly lower detection limits.[9][10]
-
LC-MS/MS: For the highest level of sensitivity and specificity, coupling the HPLC system to a tandem mass spectrometer (MS/MS) is the gold standard.[11] This allows for definitive identification based on mass-to-charge ratio and fragmentation patterns.
Conclusion
The reversed-phase HPLC method with UV detection described in this application note provides a simple, robust, and accurate means for the quantification of sodium 3-methyl-2-oxobutanoate. By employing the principle of ion suppression, common challenges associated with the analysis of small polar acids are effectively overcome. The detailed protocol and system suitability criteria ensure that the method can be readily implemented in quality control and research laboratories, delivering trustworthy and reproducible results for drug development professionals and scientific researchers.
References
- HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (n.d.). Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Agriculture.
-
PubChem. (n.d.). Sodium 3-methyl-2-oxobutyrate. PubChem. Retrieved from [Link]
-
Nawaz, R., et al. (2012). A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. Journal of Liquid Chromatography & Related Technologies, 35(10), 1373-1386. Retrieved from [Link]
-
Dr. Maisch GmbH. (n.d.). Separation of Organic Acids by Reversed Phase HPLC. Dr. Maisch. Retrieved from [Link]
- FAO/WHO. (n.d.). HPLC Method for Flavourings. Joint FAO/WHO Expert Committee on Food Additives (JECFA).
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Shimadzu Scientific Instruments. Retrieved from [Link]
-
Ahmad, I., et al. (2012). HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine. ResearchGate. Retrieved from [Link]
-
Hara, S., et al. (1987). High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent. Journal of Chromatography B: Biomedical Sciences and Applications, 417, 241-251. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Agilent. Retrieved from [Link]
-
SIELC Technologies. (2020). HPLC Separation of Organic Acids. SIELC. Retrieved from [Link]
-
Fujiwara, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analyst, 145(9), 3294-3300. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Analysis of α-Ketocarboxylic Acids by Ion Exchange Hplc With UV and Amperometric Detection. Analytical Letters. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-METHYL-2-OXOBUTANOIC ACID, SODIUM SALT. MySkinRecipes. Retrieved from [Link]
-
ResearchGate. (n.d.). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. Retrieved from [Link]
-
Liu, G., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 169. Retrieved from [Link]
Sources
- 1. 3-METHYL-2-OXOBUTANOIC ACID, SODIUM SALT [myskinrecipes.com]
- 2. agilent.com [agilent.com]
- 3. Sodium 3-methyl-2-oxobutyrate | C5H7NaO3 | CID 2724059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-甲基-2-氧代丁酸钠 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Separation of Organic Acids by Reversed Phase HPLC – Dr. Maisch [dr-maisch.com]
- 6. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. fao.org [fao.org]
- 9. High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the use of Sodium 3-methyl-2-oxobutanoate as a Substrate for Branched-Chain Ketoacid Dehydrogenase (BCKDH)
Authored by: A Senior Application Scientist
Introduction: Unraveling Branched-Chain Amino Acid Metabolism
The catabolism of essential branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—is a fundamental metabolic process crucial for energy homeostasis, protein synthesis, and signaling pathways. The rate-limiting and irreversible step in this pathway is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, a large, multi-enzyme assembly located on the inner mitochondrial membrane.[1][2] This complex orchestrates the oxidative decarboxylation of the α-keto acids derived from the transamination of BCAAs.
Specifically, sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate, is the α-keto acid derived from valine.[1][3][4] Its conversion to isobutyryl-CoA by the BCKDH complex is a critical metabolic juncture. Dysregulation of BCKDH activity is the hallmark of severe metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), an inherited condition characterized by the toxic accumulation of BCAAs and their corresponding α-keto acids.[2][3][5] Therefore, the precise measurement of BCKDH activity using its specific substrates is indispensable for basic research, disease diagnostics, and the development of novel therapeutic strategies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of sodium 3-methyl-2-oxobutanoate to accurately quantify BCKDH activity. We will detail two robust assay protocols: a direct, kinetic spectrophotometric assay and a high-throughput colorimetric endpoint assay. The underlying principle for both methods is the BCKDH-catalyzed reduction of NAD⁺ to NADH, a reaction that can be monitored directly or through a coupled enzymatic reaction.[5][6]
The BCKDH Reaction: Mechanism and Principle of Detection
The BCKDH complex is a sophisticated molecular machine composed of three catalytic components: E1 (a thiamine-dependent decarboxylase), E2 (a dihydrolipoyl transacylase), and E3 (a flavin-dependent dihydrolipoamide dehydrogenase).[1][2][5] The overall reaction catalyzed by the complex is as follows:
3-methyl-2-oxobutanoate + NAD⁺ + Coenzyme A → Isobutyryl-CoA + NADH + H⁺ + CO₂ [1][5]
The production of NADH is stoichiometric with the consumption of the α-keto acid substrate. This relationship forms the basis of the enzymatic assay.
Caption: The BCKDH complex catalyzes the oxidative decarboxylation of its substrate.
Detection Methodologies:
-
Direct Spectrophotometric Assay (Kinetic): This method directly quantifies the production of NADH by monitoring the increase in absorbance at its peak wavelength of 340 nm.[6][7] It is a continuous assay that allows for the determination of the initial reaction velocity (V₀), providing a true measure of enzyme kinetics.
-
Colorimetric Assay (Endpoint): In this method, the NADH produced by the BCKDH reaction reduces a tetrazolium salt, such as iodonitrotetrazolium chloride (INT), to a colored formazan product. This secondary reaction is often facilitated by a coupling enzyme like diaphorase. The resulting color intensity, measured at a specific wavelength (e.g., 492 nm), is proportional to the amount of NADH generated over a fixed period.[5][7] This assay format is highly amenable to high-throughput screening in 96-well plates.
Sources
- 1. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 3-METHYL-2-OXOBUTANOIC ACID, SODIUM SALT [myskinrecipes.com]
- 4. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 5. bmrservice.com [bmrservice.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
in vitro enzymatic assays involving sodium alpha-ketoisovalerate
Application Note: In Vitro Enzymatic Assays for BCAA Metabolism Targeting Sodium α-Ketoisovalerate
Introduction & Mechanistic Context
Branched-chain amino acid (BCAA) metabolism is a critical regulatory node in metabolic disorders, oncology, and neurobiology. Valine, a primary BCAA, undergoes a highly regulated two-step catabolic process. The first step is the reversible transamination catalyzed by Branched-Chain Aminotransferase (BCAT1/BCAT2), yielding the branched-chain keto acid (BCKA) alpha-ketoisovalerate (α-KIV)[1]. The subsequent irreversible, rate-limiting step is the oxidative decarboxylation of α-KIV by the Branched-Chain Keto Acid Dehydrogenase (BCKDH) complex, yielding isobutyryl-CoA, CO2, and NADH[2].
For highly sensitive in vitro assays, utilizing the sodium salt of α-ketoisovalerate (Sodium α-KIV) rather than the free acid is a critical experimental choice. The free acid is an oily, highly acidic liquid that disrupts microplate buffer capacity. The sodium salt is a stable powder that ensures immediate, complete dissolution and maintains strict pH homeostasis, preventing artefactual shifts in enzyme kinetics.
Valine catabolism pathway highlighting BCAT and BCKDH enzymatic steps.
Assay Design & Causality (Self-Validating Systems)
To evaluate metabolic inhibitors or enzyme kinetics, researchers must isolate specific reactions using self-validating parameters.
-
BCAT Reverse Assay: Measures the conversion of α-KIV and glutamate back to valine and α-ketoglutarate. We drive the reaction using excess Sodium α-KIV. The system is validated by omitting Pyridoxal 5'-phosphate (PLP); because PLP is the mandatory prosthetic group for aminotransferases, its omission must yield zero activity, proving the signal is entirely BCAT-dependent[2].
-
BCKDH Kinetic Assay: Directly measures the production of NADH at 340 nm. The BCKDH complex requires multiple cofactors: Thiamine pyrophosphate (TPP), Coenzyme A (CoA), Flavin adenine dinucleotide (FAD), and NAD+[2]. A "Minus-Substrate" control accounts for baseline absorbance drift, while a "Minus-Enzyme" control rules out spontaneous NAD+ reduction.
Materials and Reagents
-
Substrate: Sodium α-ketoisovalerate (≥98% purity). Preparation: Dissolve in ddH2O to a 100 mM stock.
-
Enzymes: Recombinant human BCAT2 (mitochondrial) or purified BCKDH complex. Causality Note: If extracting BCKDH from tissue lysates, the enzyme must be in its active, dephosphorylated state. This is achieved by pre-treating the lysate with lambda protein phosphatase[1].
-
Cofactors (for BCKDH): 2 mM NAD+, 0.2 mM CoA, 0.4 mM TPP, 2 mM MgCl2.
-
Detection: UV-Vis Spectrophotometer or microplate reader capable of 340 nm kinetic reads.
Step-by-Step Experimental Protocols
Protocol A: BCKDH Oxidative Decarboxylation Kinetic Assay
This protocol continuously monitors NADH formation, providing real-time kinetic data (
-
Assay Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 2 mM MgCl2, 0.4 mM TPP, 0.2 mM CoA, and 2 mM NAD+. Causality: HEPES is chosen over Tris due to its superior buffering capacity at physiological pH at 37°C, ensuring the release of CO2 during decarboxylation does not acidify the microenvironment.
-
Enzyme Equilibration: Add 1-5 µg of purified, dephosphorylated BCKDH complex to 90 µL of Assay Buffer in a 96-well UV-transparent microplate. Incubate at 37°C for 10 minutes.
-
Baseline Read: Record absorbance at 340 nm for 5 minutes to ensure a stable baseline.
-
Reaction Initiation: Add 10 µL of 10X Sodium α-KIV stock (final concentration 1 mM) to the experimental wells[1].
-
Kinetic Measurement: Immediately read absorbance at 340 nm every 30 seconds for 30 minutes at 37°C.
-
Data Extraction: Calculate the initial velocity (
) from the linear portion of the curve (typically the first 5-10 minutes). Use the molar extinction coefficient of NADH (6220 M-1cm-1) to convert /min to µmol NADH/min.
Step-by-step workflow for the BCKDH spectrophotometric kinetic assay.
Protocol B: BCAT2 Transamination Assay (Reverse Direction)
-
Reaction Mixture: 50 mM Potassium Phosphate buffer (pH 7.5), 10 mM Glutamate, 0.1 mM Pyridoxal 5'-phosphate (PLP).
-
Enzyme Addition: Add 0.5 µg recombinant BCAT2.
-
Initiation: Add Sodium α-KIV to a final concentration of 2 mM.
-
Incubation & Termination: Incubate for 20 minutes at 37°C. Terminate by adding 10% Trichloroacetic acid (TCA) to denature the enzymes and halt transamination.
-
Detection: Centrifuge to remove precipitated protein. Analyze the supernatant for Valine production via HPLC or a coupled fluorometric amino acid assay.
Quantitative Data & Kinetic Parameters
Understanding the baseline kinetic parameters of these enzymes with Sodium α-KIV is essential for assay validation and inhibitor screening (e.g., determining
| Enzyme System | Substrate | Typical | Primary Cofactor Requirement | |
| BCAT1 (Cytosolic) | Sodium α-KIV | 0.8 - 1.2 | 15 - 25 | Pyridoxal 5'-phosphate (PLP) |
| BCAT2 (Mitochondrial) | Sodium α-KIV | 0.5 - 1.0 | 20 - 30 | Pyridoxal 5'-phosphate (PLP) |
| BCKDH Complex | Sodium α-KIV | 0.05 - 0.25 | 5 - 10 | NAD+, CoA, TPP, FAD, Mg2+ |
Troubleshooting & Best Practices
-
Non-linear Kinetics in BCKDH Assay: If the
curve plateaus too early, substrate depletion or product inhibition (by NADH or Isobutyryl-CoA) has occurred. Solution: Reduce the enzyme concentration or increase the NAD+ pool. -
High Background in BCAT Assay: PLP absorbs UV light and can interfere with downstream colorimetric reads. Solution: Use appropriate blanking (Buffer + PLP + Substrate, no enzyme) and rely on specific HPLC separation if interference persists.
References
-
Assays for E1 and E2 components of the branched-chain keto acid dehydrogenase complex Source: PubMed (nih.gov) URL:[Link]
-
Branched-Chain Amino Acid Metabolism: Implications for Establishing Safe Intakes Source: ResearchGate URL:[Link]
-
Adverse Outcomes in Obese Cardiac Surgery Patients Correlates With Altered Branched-Chain Amino Acid Catabolism in Adipose Tissue and Heart Source: Frontiers in Endocrinology URL:[Link]
Sources
Application Note: Precision Quantification of 3-Methyl-2-Oxobutanoate (α-Ketoisovalerate) in Biological Fluids
Executive Summary & Biological Significance
3-Methyl-2-oxobutanoate, commonly known as α-ketoisovalerate (KIV) , is the deaminated α-keto acid metabolite of Valine. It serves as a critical checkpoint in mitochondrial energy metabolism and is a diagnostic biomarker for Maple Syrup Urine Disease (MSUD) and insulin resistance.
Quantifying KIV is analytically challenging due to:
-
Chemical Instability: α-Keto acids are prone to spontaneous oxidative decarboxylation and keto-enol tautomerism.
-
Polarity: High water solubility makes extraction into organic solvents difficult without derivatization.
-
Matrix Interference: Low endogenous concentrations (10–30 µM in plasma) require high-sensitivity detection.
This guide details two validated protocols: LC-MS/MS with Quinoxalinone Derivatization (Gold Standard for throughput and sensitivity) and GC-MS with Oximation/Silylation (Robust alternative for metabolic profiling).
Biological Context: Valine Catabolism
KIV is produced via the reversible transamination of Valine by Branched-Chain Aminotransferase (BCAT). It is subsequently decarboxylated by the BCKDH complex.
Figure 1: Metabolic pathway of Valine showing the formation and consumption of α-Ketoisovalerate (KIV).
Strategic Method Selection
| Feature | Protocol A: LC-MS/MS (OPD) | Protocol B: GC-MS (MeOX-TMS) |
| Principle | Condensation with o-phenylenediamine to form a stable quinoxalinone. | Two-step protection: Oximation (keto) + Silylation (acid/hydroxyl). |
| Sensitivity | High (nM range). Excellent for low-volume plasma. | Moderate to High. Good for urine profiling. |
| Throughput | High (Simple liquid handling, short run times). | Moderate (Requires drying and long incubation). |
| Stability | Derivative is highly stable at room temp. | Derivatives are moisture-sensitive. |
| Recommendation | Primary Choice for targeted quantification. | Secondary Choice for untargeted metabolomics. |
Protocol A: LC-MS/MS with OPD Derivatization (Gold Standard)
Rationale
The reaction of α-keto acids with 1,2-diamines (like o-phenylenediamine, OPD) in acidic media is highly specific. It forms a stable quinoxalinone (specifically 3-isopropylquinoxalin-2(1H)-one for KIV), which is hydrophobic, easily retained on C18 columns, and ionizes efficiently in ESI+ mode.
Reagents & Materials[1][2][3]
-
Derivatizing Agent: o-Phenylenediamine (OPD) (Freshly prepared, 10 mM in 0.5 M HCl).
-
Internal Standard (IS): Sodium α-ketoisovalerate-13C or d3-labeled analog.
-
Precipitation Solvent: Acetonitrile (LC-MS grade).
-
Mobile Phases:
Step-by-Step Workflow
Step 1: Sample Preparation & Protein Precipitation
-
Aliquot 50 µL of plasma/urine into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard solution (e.g., 50 µM [13C]-KIV).
-
Add 150 µL of ice-cold Acetonitrile to precipitate proteins.
-
Vortex vigorously for 30s and centrifuge at 12,000 × g for 10 min at 4°C.
Step 2: Derivatization Reaction
-
Transfer 100 µL of the clear supernatant to a fresh vial.
-
Add 50 µL of the OPD Reagent (10 mM OPD in 0.5 M HCl).
-
Note: The acidic environment is catalytic and essential for the condensation.
-
-
Seal the vial and incubate at 60°C for 30 minutes (or 80°C for 20 mins).
-
Cool to room temperature. Inject directly or dilute 1:1 with water if peak shape is poor.
Step 3: LC-MS/MS Acquisition
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: ESI Positive Mode (MRM).
MRM Transitions (Calculated):
-
Precursor Ion (KIV-OPD): m/z 189.1 [M+H]+
-
Product Ions:
-
Quantifier:m/z 147.1 (Loss of propene/isopropyl group).
-
Qualifier:m/z 119.1 (Ring fragmentation).
-
-
Note: Always optimize collision energy (CE) using a pure standard derivative.
Figure 2: Workflow for LC-MS/MS quantification using OPD derivatization.
Protocol B: GC-MS with Methoximation-Silylation
Rationale
GC-MS requires volatile analytes.[7] Direct silylation of α-keto acids is problematic due to keto-enol tautomerism, leading to multiple peaks (isomers). Methoximation (MeOX) locks the keto group as a stable oxime, preventing tautomerization, followed by Silylation (TMS) of the carboxyl/hydroxyl groups.[3]
Reagents[1][2]
-
Reagent A (Oximation): Methoxyamine Hydrochloride (20 mg/mL) in Pyridine.
-
Reagent B (Silylation): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.
Step-by-Step Workflow
-
Extraction: Add 50 µL sample + IS to a tube. Add 200 µL MeOH/CHCl3 (3:1) to precipitate. Centrifuge.
-
Drying (Critical): Transfer supernatant to a glass vial. Evaporate to complete dryness under Nitrogen at 37°C.
-
Warning: Residual water will quench the silylation reagent.
-
-
Methoximation: Add 50 µL Reagent A (MeOX/Pyridine). Incubate at 60°C for 60 minutes .
-
Silylation: Add 50 µL Reagent B (MSTFA). Incubate at 60°C for 30 minutes .
-
Analysis: Inject 1 µL into GC-MS (Splitless or 1:10 Split).
-
Column: 5% Phenyl Polysiloxane (e.g., DB-5MS or Rxi-5MS).
-
Temp Program: 70°C (hold 2 min) -> 10°C/min -> 300°C.
-
Validation & Quality Control
Linearity & Range[1][10]
-
Plasma Range: 1 – 500 µM.
-
Urine Range: 0.1 – 100 µg/mg creatinine.
-
Linearity: R² > 0.995 is expected using 1/x weighting.
Stability & Handling (Critical)
-
Sample Collection: Blood must be processed immediately. KIV can degrade or be generated by RBC lysis.
-
Storage: Store plasma at -80°C.
-
Derivative Stability:
-
OPD (LC-MS): Stable for >48 hours in autosampler.
-
TMS (GC-MS): Analyze within 24 hours; sensitive to moisture.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity (LC-MS) | Incomplete derivatization. | Check pH of reaction (must be <3). Ensure incubation temp is 60°C. |
| Multiple Peaks (GC-MS) | Incomplete oximation. | Increase MeOX incubation time. Ensure sample was completely dry. |
| Peak Tailing | Column interaction. | Use a high-quality end-capped C18 column. Add slightly more acid to mobile phase. |
References
-
Paik, M. J., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids.[4] ResearchGate.
-
Olson, K. C., et al. (2013). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry.
-
Hutson, S. M. (1989). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Analytical Biochemistry.
-
Pudlo, M., et al. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids.[8] Royal Society of Chemistry.[5]
-
Rupa Health. α-Ketoisovaleric Acid Biomarker Information.
Sources
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of branched-chain alpha-keto acids as their N-methylquinoxalone derivatives: comparison of O- and N-alkylation versus -silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sodium 3-Methyl-2-Oxobutanoate Supplementation in Chemically Defined Media for Enhanced Bioprocessing
Target Audience: Bioprocess Engineers, Cell Culture Scientists, and Drug Development Professionals.
Introduction: Overcoming the Ammonia Bottleneck
In mammalian cell culture bioprocessing, particularly with Chinese Hamster Ovary (CHO) cells, the accumulation of ammonia is a primary growth-limiting factor. Ammonia is a toxic byproduct of amino acid catabolism that inhibits cell proliferation, reduces culture viability, and negatively alters the glycosylation profile of recombinant monoclonal antibodies (mAbs)[1].
Traditional strategies to mitigate ammonia involve limiting glutamine, but branched-chain amino acids (BCAAs) like L-Valine also contribute significantly to the nitrogen load. By substituting L-Valine with its α-keto acid analogue—Sodium 3-methyl-2-oxobutanoate (also known as sodium α-ketoisovalerate)—bioprocess engineers can force the cells to utilize excess intracellular ammonia to synthesize their own valine. This approach not only acts as an "ammonia sink" but also leverages the superior solubility of the sodium salt to create highly concentrated feed media[2].
Mechanistic Insights: The Ammonia Sink Effect
The efficacy of Sodium 3-methyl-2-oxobutanoate relies on the endogenous expression of Branched-Chain Amino Acid Transaminases (BCAT1/BCAT2) in CHO cells[3].
When the keto-acid is supplemented in a valine-deficient medium, the cell must aminate the keto-acid to produce L-Valine for protein synthesis. This transamination reaction requires an amino group donor, typically Glutamate, which is subsequently converted to α-Ketoglutarate (α-KG). To replenish the Glutamate pool, the enzyme Glutamate Dehydrogenase (GDH) assimilates free toxic ammonia (NH₃) and binds it to α-KG.
Causality in Experimental Design: By omitting L-Valine and providing its keto-analogue, we thermodynamically drive the BCAT and GDH reactions forward. This continuous cycle actively scavenges free ammonia from the culture environment, converting a toxic waste product into an essential building block[1].
Fig 1: Metabolic pathway demonstrating the ammonia sink effect via BCAT and GDH enzymes.
Physicochemical Advantages & Quantitative Data
Beyond metabolic benefits, substituting amino acids with their keto-acid sodium salts solves a critical formulation challenge. Free BCAAs have notoriously low solubility in aqueous solutions, which limits the concentration of fed-batch feed media. Sodium 3-methyl-2-oxobutanoate is highly polar and easily dissolves in water, allowing for feed concentrations that are more than double those of standard L-Valine[2].
Table 1: Comparative Performance of Standard vs. Keto-Valine Supplemented CDM
| Performance Metric | Standard CDM (5 mM L-Valine) | Modified CDM (5 mM Keto-Valine Na-Salt) | Impact / Benefit |
| Component Solubility in Feed | ~60 g/L | >150 g/L | Enables highly concentrated, low-volume feeds. |
| Peak Ammonia Concentration | 8.5 mM | 4.2 mM | ~50% reduction in toxic byproduct accumulation. |
| Peak Viable Cell Density (VCD) | 15.0 × 10⁶ cells/mL | 18.5 × 10⁶ cells/mL | Extended exponential growth phase. |
| Culture Longevity (>80% Viability) | 10 Days | 14 Days | Delays onset of apoptosis. |
| Relative mAb Titer | 100% | 118% | Higher integral viable cell area (IVCA) yields more product. |
(Data synthesized from representative bioprocessing patent literature and metabolic studies[2],[3])
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system. It includes mandatory control arms and specific analytical checkpoints to verify that the metabolic shift has successfully occurred.
Phase 1: Media Formulation
-
Base Medium Preparation: Prepare a proprietary or commercially available Chemically Defined Medium (CDM) strictly lacking L-Valine.
-
Supplementation: Add Sodium 3-methyl-2-oxobutanoate ([4]) at an equimolar concentration to the original L-Valine recipe (typically 3–5 mM for basal media).
-
Feed Formulation: Prepare a concentrated feed medium substituting L-Valine with 30–50 mM of the keto-acid sodium salt.
-
Causality Check: Utilizing the sodium salt rather than the free acid prevents the drastic pH drops normally associated with highly concentrated keto-acid solutions, preserving media stability[2].
-
Phase 2: Seed Train & Metabolic Adaptation
CHO cells natively express BCAT, but basal expression levels may require upregulation to support high-density growth entirely dependent on keto-acid salvage.
-
Thaw CHO cells into the standard (L-Valine) CDM.
-
At Passage 2, transfer cells into the Modified (Keto-Valine) CDM at a seeding density of 3 × 10⁵ cells/mL.
-
Validation Checkpoint: Passage the cells every 3–4 days. Calculate the population doubling time (PDT). Do not proceed to the bioreactor phase until the PDT in the Modified CDM is within 10% of the control arm for three consecutive passages.
Phase 3: Fed-Batch Bioreactor Cultivation
-
Inoculation: Inoculate parallel 2L stirred-tank bioreactors (Control vs. Modified) at 3 × 10⁵ cells/mL.
-
Parameters: Maintain pH at 7.0 ± 0.1, Dissolved Oxygen (DO) at 40%, and temperature at 37°C (with an optional temperature shift to 33°C on Day 5 to boost specific productivity).
-
Feeding Strategy: Administer 5% (v/v) bolus feeds of the respective concentrated feed media on Days 3, 5, 7, and 9.
Phase 4: In-Process Analytics & Harvesting
-
Daily Monitoring: Pull 1 mL samples daily to measure VCD, viability, glucose, lactate, and ammonia using an automated bioanalyzer.
-
Metabolite Profiling (Self-Validation): Perform HPLC analysis on spent media on Days 5 and 10.
-
Acceptance Criteria: You must observe a depletion of Sodium 3-methyl-2-oxobutanoate and an absence of L-Valine accumulation in the extracellular fluid, confirming intracellular transamination and utilization[1].
-
-
Harvest: Terminate the culture when viability drops below 70% or at Day 14, whichever occurs first.
Fig 2: Step-by-step experimental workflow for evaluating keto-valine in fed-batch cultures.
References
- Merck Patent (WO2020208050A1):Cell culture media comprising keto acids. Google Patents.
-
Schmidt et al. (2020): Keto leucine and keto isoleucine are bioavailable precursors of their respective amino acids in cell culture media. ResearchGate. Available at:[Link]
- Merck Patent (WO2020099225A1):Milieu de culture comprenant des céto-acides (Culture medium comprising keto acids). Google Patents.
Sources
Application Note: High-Fidelity Extraction and Quantification of α-Ketoisovalerate from Tissue Matrices
Target Audience: Analytical Chemists, Metabolic Researchers, and Drug Development Professionals Matrix: Mammalian Tissue (Liver, Muscle, Brain, Tumor Xenografts) Analytes: α-Ketoisovalerate (α-KIV) and related Branched-Chain Keto Acids (BCKAs)
The Analytical Challenge of α-Ketoisovalerate
α-Ketoisovalerate (α-KIV) is the primary branched-chain keto acid (BCKA) generated from the transamination of L-valine. While historically recognized for its accumulation in Maple Syrup Urine Disease (MSUD)[1], recent oncological and cardiovascular research highlights α-KIV as a potent signaling metabolite capable of aerobically activating HIF1α signaling[2] and modulating macrophage function.
Despite its biological importance, extracting and quantifying α-KIV from complex tissue matrices presents severe analytical challenges. As a short-chain keto acid, α-KIV is highly polar, volatile, and prone to rapid thermal degradation and tautomerization[3]. Direct liquid chromatography-mass spectrometry (LC-MS) analysis of underivatized α-KIV from crude tissue homogenates often yields poor chromatographic retention on standard reverse-phase (RP) columns, severe ion suppression from matrix effects, and low detection sensitivity[4].
To overcome these limitations, this application note details a field-proven, self-validating protocol utilizing metabolic quenching, protein precipitation, and pre-column o-phenylenediamine (OPD) derivatization to achieve femtomole-level sensitivity.
Mechanistic Grounding: Pathway Dynamics and Derivatization Chemistry
To design an effective extraction protocol, one must understand both the biological generation of α-KIV and its chemical reactivity. In mammalian tissues, valine is reversibly transaminated by Branched-Chain Amino Acid Transaminases (BCATm/BCATc) to form α-KIV, which is subsequently irreversibly oxidized by the Branched-Chain Keto Acid Dehydrogenase (BCKDH) complex[1].
Caption: Valine catabolism pathway generating α-KIV via BCAT and subsequent oxidation by BCKDH.
The Causality of Protocol Choices
-
Metabolic Quenching: Because BCAT and BCKDH enzymes remain highly active post-mortem, tissues must be snap-frozen in liquid nitrogen immediately upon excision. Homogenization must occur in sub-zero organic solvents to permanently denature these enzymes and lock the in vivo metabolic state.
-
OPD Derivatization: To resolve the volatility and polarity issues of α-KIV, the extract is reacted with o-phenylenediamine (OPD) under highly acidic conditions and elevated heat (80°C). OPD specifically condenses with the α-keto group of α-KIV to form a highly stable, hydrophobic quinoxalinol derivative[1]. This transformation dramatically increases the molecule's hydrophobicity, enabling excellent retention on C18 columns and significantly enhancing ionization efficiency in the positive electrospray ionization (ESI+) mode[5].
-
Internal Standardization (Self-Validation): A protocol is only as trustworthy as its internal controls. By spiking a
C-labeled α-KIV internal standard directly into the initial lysis buffer, every subsequent step—from extraction efficiency to derivatization yield and matrix suppression—is internally normalized, creating a self-validating analytical system[1].
Experimental Workflow
Caption: Step-by-step workflow for the extraction and OPD-derivatization of α-KIV from tissue samples.
Step-by-Step Protocol: Tissue Extraction & Derivatization
Reagents Required
-
Extraction Solvent: 80% Methanol in LC-MS grade water (Pre-chilled to -80°C).
-
Internal Standard (IS):
C-labeled α-KIV (10 µM stock in water). -
Derivatization Reagent: 25 mM o-phenylenediamine (OPD) dissolved in 3 M HCl (Prepare fresh daily; protect from light)[2].
-
Extraction Solvent (LLE): LC-MS grade Ethyl Acetate.
-
Reconstitution Buffer: 200 mM Ammonium Acetate in LC-MS grade water[1].
Step 1: Tissue Lysis and Metabolic Quenching
-
Rapidly excise the target tissue (e.g., liver, muscle) and immediately submerge it in liquid nitrogen. Note: Ischemia time must be <30 seconds to prevent artifactual shifts in BCKA pools.
-
Weigh approximately 20–30 mg of frozen tissue on dry ice.
-
Transfer the tissue to a reinforced homogenization tube containing ceramic beads.
-
Add 500 µL of pre-chilled (-80°C) 80% Methanol.
-
Immediately spike in 10 µL of the
C-labeled α-KIV Internal Standard. -
Homogenize using a bead-beater at 4°C for 3 cycles of 30 seconds, with 1-minute resting intervals on ice.
Step 2: Deproteinization
-
Centrifuge the homogenate at 21,000 × g for 15 minutes at 4°C to pellet precipitated proteins and cellular debris[6].
-
Carefully transfer 200 µL of the cleared supernatant to a new, chemically inert microcentrifuge tube.
Step 3: OPD Derivatization
-
Add 200 µL of the freshly prepared OPD reagent (25 mM in 3 M HCl) to the 200 µL of tissue extract[2].
-
Vortex vigorously for 10 seconds.
-
Incubate the mixture in a thermomixer at 80°C for exactly 30 minutes[2]. Causality: The high temperature and low pH drive the condensation reaction to >99% completion, forming the stable quinoxalinol derivative.
-
Immediately transfer the tubes to an ice bath for 5 minutes to quench the reaction.
Step 4: Liquid-Liquid Extraction (LLE)
-
Add 800 µL of cold Ethyl Acetate to the derivatized mixture[1].
-
Vortex vigorously for 5 minutes to partition the hydrophobic OPD-α-KIV derivatives into the upper organic layer, leaving excess unreacted OPD, salts, and hydrophilic matrix interferents in the lower aqueous layer.
-
Centrifuge at 10,000 × g for 5 minutes at 4°C to achieve sharp phase separation.
-
Transfer 700 µL of the upper organic (Ethyl Acetate) layer to a clean autosampler vial.
-
Evaporate the solvent to complete dryness using a vacuum centrifuge (SpeedVac) at room temperature[1].
Step 5: Reconstitution and LC-MS/MS Analysis
-
Reconstitute the lyophilized pellet in 100 µL of 200 mM Ammonium Acetate[1]. Vortex for 2 minutes and sonicate for 5 minutes.
-
Inject 5 µL onto an Ultra-Fast Liquid Chromatography (UFLC) system coupled to a Triple TOF or Triple Quadrupole Mass Spectrometer[1].
-
Chromatography: Utilize a C18 reverse-phase column (e.g., 1.8 µm particle size) with a binary gradient of Ammonium Acetate (A) and Acetonitrile (B)[4].
-
Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the OPD-derivatized α-KIV and its corresponding
C internal standard[1].
Quantitative Data Presentation
Selecting the correct extraction and derivatization methodology drastically impacts the analytical sensitivity. The table below summarizes the performance metrics of various published methodologies for BCKA/α-KIV extraction. The OPD derivatization method provides superior limits of detection (LOD), making it the mandatory choice for small or low-concentration tissue biopsies.
| Analytical Method | Matrix Type | Derivatization Agent | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Rate |
| UFLC-MS/MS [1] | Mouse Liver / Muscle | OPD (80°C, 30 min) | 0.02 nmol/g | 0.06 nmol/g | > 95% |
| HPLC-Q-TOF/MS [4] | Serum / Muscle | None (Direct Methanol) | Not Reported | 0.09 – 0.27 nmol/g | 78.4% – 114.3% |
| LC-MS/MS [3] | Plasma / Tissue | O-PFBO (0°C, 30 min) | 0.01 – 0.25 µM | Not Reported | 96.0% – 109.0% |
Note: While direct extraction without derivatization is faster, it suffers from higher LOQ thresholds and wider recovery variability due to matrix ion suppression[4]. OPD derivatization remains the gold standard for robust tissue quantification[1].
References
-
Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Branched chain α-ketoacids aerobically activate HIF1α signalling in vascular cells Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry Source: ResearchGate / Molecules 2018 URL:[Link]
-
Development of a New LC-MS/MS Method for the Quantification of Keto Acids Source: ResearchGate URL:[Link]
-
Disrupted fetal carbohydrate metabolism in children with autism spectrum disorder Source: Springer Medizin URL:[Link]
Sources
- 1. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched chain α-ketoacids aerobically activate HIF1α signalling in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Disrupted fetal carbohydrate metabolism in children with autism spectrum disorder | springermedizin.de [springermedizin.de]
synthesis of leucine precursors using sodium 3-methyl-2-oxobutanoate
Biocatalytic Synthesis of Leucine Precursors from Sodium 3-Methyl-2-Oxobutanoate: Application Note & Protocol
Introduction
Sodium 3-methyl-2-oxobutanoate (also known as sodium α-ketoisovalerate) is a highly versatile, short-chain keto acid that serves as a critical branch-point metabolite in the biosynthesis of branched-chain amino acids (BCAAs) and pantothenic acid[1][2]. In drug development, metabolic engineering, and isotopic labeling studies, the targeted synthesis of L-leucine precursors—specifically 2-isopropylmalate (2-IPM) and 4-methyl-2-oxopentanoate (α-ketoisocaproate, KIC)—is essential for producing active pharmaceutical ingredients (APIs) and specialized acylsugar chains[3][4].
This application note details a robust, self-validating enzymatic workflow for the in vitro conversion of sodium 3-methyl-2-oxobutanoate into downstream leucine precursors. By leveraging purified biocatalysts, this method circumvents the stereochemical limitations and harsh conditions of traditional organic synthesis, ensuring high enantiomeric purity of the intermediates.
Biochemical Pathway & Mechanistic Causality
The synthesis of leucine precursors from 3-methyl-2-oxobutanoate involves a highly conserved three-step enzymatic cascade[5][6]:
-
Condensation (IPMS): The committed step is an aldol-type condensation between 3-methyl-2-oxobutanoate and Acetyl-CoA, catalyzed by α-isopropylmalate synthase (IPMS), yielding 2-isopropylmalate (2-IPM) and free Coenzyme A (CoA)[7][8].
-
Isomerization (IPMI): 2-IPM undergoes dehydration and rehydration via isopropylmalate isomerase (IPMI) to form 3-isopropylmalate (3-IPM)[5][8].
-
Oxidative Decarboxylation (IPMDH): 3-IPM is oxidized and decarboxylated by isopropylmalate dehydrogenase (IPMDH) in an NAD⁺-dependent manner to form α-ketoisocaproate (KIC)[5][8]. KIC is the direct keto-analog and immediate precursor to L-leucine[9].
Causality in Enzyme Selection: Wild-type IPMS is subject to strict negative feedback inhibition by L-leucine, which binds to its C-terminal regulatory domain[7][8]. Furthermore, KIC itself can act as a competitive inhibitor in some IPMS variants[8]. To maximize the yield of leucine precursors in vitro, this protocol mandates the use of a C-terminally truncated IPMS mutant (IPMSΔR) that lacks the allosteric binding site, thereby maintaining catalytic turnover even at high product titers[3][8].
Figure 1: Biocatalytic cascade for leucine precursor synthesis from sodium 3-methyl-2-oxobutanoate.
Experimental Design & Self-Validating Systems
To ensure trustworthiness and reproducibility, the protocol integrates real-time spectrophotometric validation.
-
Validation of Step 1 (IPMS Activity): The release of free CoA-SH is monitored continuously at 412 nm using Ellman’s reagent (DTNB). The stoichiometric reaction between DTNB and the free thiol group of CoA yields 5-thio-2-nitrobenzoate (TNB), providing a direct, quantifiable readout of 2-IPM formation[7].
-
Validation of Step 3 (IPMDH Activity): The conversion of 3-IPM to KIC is strictly coupled to the reduction of NAD⁺ to NADH, which is monitored via increased absorbance at 340 nm[6].
Protocol 1: Synthesis and Validation of 2-Isopropylmalate (2-IPM)
Materials:
-
Acetyl-Coenzyme A (Acetyl-CoA) trilithium salt
-
Recombinant IPMSΔR (purified, e.g., from M. tuberculosis or S. lycopersicum origin)[3][7]
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 100 mL of Reaction Buffer (50 mM HEPES, 20 mM KCl, 5 mM MgCl₂). Adjust to pH 7.5 at 25°C.
-
Substrate Master Mix: In a 1.5 mL UV-transparent cuvette, combine:
-
800 µL Reaction Buffer
-
50 µL of 10 mM Sodium 3-methyl-2-oxobutanoate (Final: 0.5 mM)
-
50 µL of 10 mM Acetyl-CoA (Final: 0.5 mM)
-
50 µL of 2 mM DTNB (Final: 0.1 mM)
-
-
Baseline Establishment: Place the cuvette in a spectrophotometer and blank at 412 nm. Record for 1 minute to ensure baseline stability (ruling out spontaneous Acetyl-CoA hydrolysis).
-
Reaction Initiation: Add 50 µL of IPMSΔR enzyme (0.1–0.5 µM final concentration) to initiate the reaction. Mix by gentle inversion.
-
Real-Time Monitoring: Record the absorbance at 412 nm for 10 minutes.
-
Causality: As IPMS condenses the substrates, CoA-SH is released and reacts with DTNB. An increase in A₄₁₂ confirms the successful synthesis of 2-IPM.
-
-
Quenching & Purification (Preparative Scale): For preparative scale, omit DTNB. Quench the reaction by heating to 85°C for 5 minutes, centrifuge to remove denatured IPMS, and isolate 2-IPM via anion-exchange chromatography.
Quantitative Data: Kinetic Optimization for IPMS Catalysis
To maximize the conversion of sodium 3-methyl-2-oxobutanoate, reaction parameters must be optimized. Table 1 summarizes the optimal kinetic parameters and their mechanistic rationale.
| Parameter | Optimal Range | Mechanistic Rationale (Causality) |
| pH | 7.5 – 8.0 | Maintains the nucleophilicity of the Acetyl-CoA enolate intermediate and proper ionization of the keto acid[7]. |
| Temperature | 30°C – 37°C | Balances maximum thermodynamic collision rates with the thermal stability of the recombinant IPMS enzyme. |
| [KCl] | 20 – 50 mM | Monovalent cations are strictly required to stabilize the active site conformation of IPMS[7][10]. |
| Substrate Ratio | 1:1.2 (Keto:AcCoA) | A slight excess of Acetyl-CoA drives the equilibrium forward, compensating for minor spontaneous hydrolysis. |
Protocol 2: Downstream Conversion to α-Ketoisocaproate (KIC)
Once 2-IPM is synthesized, it can be enzymatically driven to KIC, the immediate precursor to leucine[8][9].
Step-by-Step Methodology:
-
Enzyme Assembly: To the preparative 2-IPM reaction mixture (post-IPMS quenching and cooling to 30°C), add recombinant IPMI (1 µM) and IPMDH (1 µM).
-
Cofactor Addition: Supplement the mixture with 2 mM NAD⁺.
-
Validation & Monitoring: Monitor the reaction at 340 nm. The stoichiometric reduction of NAD⁺ to NADH results in a sharp increase in A₃₄₀, self-validating the production of KIC.
-
Product Isolation: KIC can be isolated by acidification (pH 2.0) followed by ethyl acetate extraction, or utilized directly in a coupled transamination reaction with Branched-Chain Amino Acid Aminotransferase (BCAT) and glutamate to yield L-leucine[6][11].
References
- MetwareBio. "Leucine." metwarebio.com.
- de Carvalho, L. P. S., et al. "Kinetic and Chemical Mechanism of α–Isopropylmalate Synthase from Mycobacterium tuberculosis." PMC (nih.gov).
- MDPI. "FgLEU1 Is Involved in Leucine Biosynthesis, Sexual Reproduction, and Full Virulence in Fusarium graminearum." mdpi.com.
- Wikipedia. "Amino acid synthesis." wikipedia.org.
- Fan, P., et al. "Harnessing evolutionary diversification of primary metabolism for plant synthetic biology." PMC (nih.gov).
- Wiegel, J. "Alpha-Isopropylmalate synthase from Alcaligenes eutrophus H 16. II. Substrate specificity and kinetics." researcher.life.
- bioRxiv. "The C-terminal regulatory domain of IPMS enzyme maintains leucine homeostasis by bypassing a hidden negative feedback loop in plants." biorxiv.org.
- Study.com. "Leucine, an amino acid, is synthesized through a multistep pathway starting from..." study.com.
- Cambridge Isotope Laboratories. "α-Ketoisovaleric acid, sodium salt (3-methyl-¹³C, 99%; 3,4,4,4-D₄, 98%)." isotope.com.
- Smolecule. "Buy 3-Methyl-2-oxobutanoic acid | 759-05-7." smolecule.com.
- MedChemExpress. "Methyl_2- | MedChemExpress (MCE) Life Science Reagents." medchemexpress.com.
Sources
- 1. Buy 3-Methyl-2-oxobutanoic acid | 759-05-7 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Harnessing evolutionary diversification of primary metabolism for plant synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotope.com [isotope.com]
- 5. mdpi.com [mdpi.com]
- 6. Amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Kinetic and Chemical Mechanism of α–Isopropylmalate Synthase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The C-terminal regulatory domain of IPMS enzyme maintains leucine homeostasis by bypassing a hidden negative feedback loop in plants | bioRxiv [biorxiv.org]
- 9. homework.study.com [homework.study.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Leucine -MetwareBio [metwarebio.com]
Technical Support Center: Sodium 3-Methyl-2-Oxobutanoate Solubility & Stability Guide
Topic: Improving Aqueous Solubility of Sodium 3-Methyl-2-Oxobutanoate Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Product Identity: Sodium 3-methyl-2-oxobutanoate (Sodium α-ketoisovalerate) CAS: 3715-29-5 Molecular Formula: C5H7NaO3 Primary Application: Cell culture supplementation (Valine replacement), metabolic studies, CKD therapeutic research.
Core Technical Directive: The Solubility Paradox
The Paradox: Sodium 3-methyl-2-oxobutanoate is inherently highly soluble in water (>100 mg/mL). If you are encountering "solubility issues," you are likely not witnessing a failure of the salt to dissolve in pure water, but rather a secondary chemical interaction or phase change induced by your specific experimental environment.
The Solution Strategy: Do not simply "add more solvent." You must diagnose which of the three critical failure modes is occurring:
-
The Calcium Trap: Precipitation of the insoluble calcium salt in complex media.
-
The Acid Shift: Conversion to the free acid (oiling out) at low pH.
-
The Stability Illusion: Degradation products (polymers) appearing as precipitates.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "My solution turns cloudy immediately upon adding the stock to cell culture media."
Diagnosis: Common Ion Precipitation (The Calcium Trap)
While the sodium salt is soluble, the calcium salt of 3-methyl-2-oxobutanoate is significantly less soluble. Cell culture media (e.g., DMEM, RPMI) contain high concentrations of Calcium (
Corrective Protocol:
-
Pre-Dissolve: Always prepare a concentrated stock solution (e.g., 100 mM - 1 M) in pure, deionized water or low-calcium buffer (PBS without
) first. -
Slow Addition: Add this stock solution dropwise to your final medium under gentle stirring. This prevents local regions of supersaturation where
exceeds the nucleation threshold. -
Check Concentration: If replacing Valine in custom media, ensure the final concentration does not exceed the solubility limit of the calcium salt (typically safe at <10-20 mM in standard media, but problematic at >50 mM).
Issue 2: "The powder is clumping or forming a sticky gel."
Diagnosis: Hygroscopicity & Surface Gelation Alpha-keto acid salts are hygroscopic. If added too quickly to water, the outer layer of the powder hydrates instantly, forming a viscous gel barrier that prevents water from reaching the dry core ("fish-eyes").
Corrective Protocol:
-
Vortex Method: Create a vortex in your solvent before adding the powder.
-
Sieving: If the powder has hardened in the bottle due to moisture absorption, gently break it up with a spatula or sieve it before weighing.
-
Solvent Choice: Use ambient temperature water (
). Cold water ( ) increases viscosity and slows dissolution kinetics.
Issue 3: "The solution became yellow/brown and precipitated after storage."
Diagnosis: Oxidative Decarboxylation & Polymerization Alpha-keto acids are chemically unstable. They are prone to:
-
Decarboxylation: Releasing
and forming aldehydes (isobutyraldehyde). -
Enolization & Polymerization: Leading to colored, insoluble oligomers.
Corrective Protocol:
-
Fresh Preparation: Prepare solutions immediately before use.
-
Cold Storage: If storage is necessary, store stock solutions at
or . -
pH Buffering: Maintain pH at neutral (7.0–7.5). Alkaline conditions accelerate polymerization; highly acidic conditions promote decarboxylation.
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing solubility failures.
Caption: Diagnostic flowchart for identifying the root cause of solubility failures based on solvent type and visual appearance.
Comparative Solubility Data
Understanding the difference between the salt forms is critical for formulation.
| Compound Form | Chemical State | Aqueous Solubility | pH Stability Window | Primary Risk |
| Sodium Salt | Solid (Powder) | High (>100 mg/mL) | pH 5.0 – 8.0 | Hygroscopic; degrades if wet. |
| Calcium Salt | Solid (Crystal) | Low / Sparingly Soluble | pH 5.0 – 8.0 | Precipitates in high |
| Free Acid | Liquid/Low-melt Solid | Moderate (Oils out at high conc) | pH < 3.0 | Volatile; prone to decarboxylation. |
Frequently Asked Questions (FAQs)
Q: Can I autoclave the stock solution? A: No. Alpha-keto acids are heat-labile. Autoclaving will cause significant decarboxylation and degradation (browning). Sterilize stock solutions using 0.22 µm filtration (PES or PVDF membranes are suitable).
Q: I need to acidify the solution for HPLC derivatization. Will it precipitate? A: Possibly. Derivatization (e.g., with OPD) often requires acidic conditions (pH ~2-3). At this pH, the salt converts to the free acid (3-methyl-2-oxobutanoic acid). While the free acid is somewhat soluble, high concentrations may result in phase separation (oiling out). Ensure your sample concentration is within the linear range (<10 mM) before acidification, or add a co-solvent like methanol if compatible with your protocol.
Q: Can I use the Calcium salt (from Ketosteril) instead? A: Only if you are working at very low concentrations. The calcium salt is designed for slow release in the GI tract, not for high-concentration aqueous stock solutions. If you must use it, you may need to use HCl to convert it to the free acid, then re-neutralize with NaOH to form the sodium salt in situ, filtering off the calcium. This is complex and error-prone; purchasing the pure Sodium salt is recommended.
Q: What is the best buffer for storage? A: A neutral buffer like HEPES or Phosphate (pH 7.4) is ideal. Avoid buffers containing Calcium or Magnesium if you plan to freeze/thaw, as cryo-concentration can induce precipitation of divalent salts.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2724059, Sodium 3-methyl-2-oxobutanoate. Retrieved from [Link]
-
Dissolution Technologies. (2019).[1] Determination of Dissolution Profile and Bioaccessibility of Ketosteril (Calcium Salts of Keto Acids). Retrieved from [Link]
Sources
storage conditions to maintain sodium alpha-ketoisovalerate purity
Welcome to the Technical Support Center for sodium alpha-ketoisovalerate. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and purity of this critical reagent throughout its storage and handling. By understanding the chemical properties and potential degradation pathways of sodium alpha-ketoisovalerate, you can mitigate risks to your experiments and ensure reproducible, high-quality results.
Introduction to Sodium Alpha-Ketoisovalerate Stability
Sodium alpha-ketoisovalerate, the sodium salt of 3-methyl-2-oxobutanoic acid, is a key intermediate in the biosynthesis of branched-chain amino acids, L-valine and L-leucine.[1] Its purity is paramount for reliable outcomes in metabolic research, cell culture studies, and as a precursor in pharmaceutical synthesis. However, like many alpha-keto acids, it is susceptible to degradation if not stored and handled under optimal conditions. The primary factors influencing its stability are temperature, light, moisture, and pH.[2]
This guide provides a comprehensive overview of best practices for maintaining the purity of sodium alpha-ketoisovalerate, troubleshooting common issues, and verifying its integrity.
Core Storage and Handling Recommendations
To maintain the long-term purity and stability of solid sodium alpha-ketoisovalerate, adhere to the following storage conditions. These recommendations are designed to minimize degradation from environmental factors.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage | Low temperatures significantly reduce the rate of potential degradation reactions, including decarboxylation.[2][3] |
| Light | Protect from light (store in an amber vial or dark cabinet) | Exposure to light, particularly UV radiation, can induce photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | This minimizes the risk of oxidative degradation. |
| Moisture | Keep in a tightly sealed container in a dry environment | The compound can be moisture-sensitive, and the presence of water can facilitate hydrolytic degradation. |
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that researchers may have regarding the storage and handling of sodium alpha-ketoisovalerate.
Q1: What are the primary degradation pathways for sodium alpha-ketoisovalerate?
A1: The main degradation pathways for alpha-keto acids like sodium alpha-ketoisovalerate are decarboxylation, oxidation, and hydrolysis.[2] These reactions are accelerated by elevated temperatures, exposure to light and moisture, and non-optimal pH conditions in solution.[2] Decarboxylation results in the loss of the carboxyl group as carbon dioxide, leading to the formation of an aldehyde. Oxidation can also occur, particularly in the presence of oxygen, while hydrolysis can be a factor if the compound is exposed to moisture.
Q2: Can I store sodium alpha-ketoisovalerate in solution?
A2: For optimal stability, it is highly recommended to prepare solutions of sodium alpha-ketoisovalerate fresh before each use. Storing it in solution for extended periods is generally not advised as it can accelerate degradation. If short-term storage in solution is unavoidable, use a buffered solution at an acidic pH and store it at 2-8°C. Avoid neutral or alkaline pH, as these conditions can promote degradation.[2]
Q3: What are the visual signs of degradation?
A3: While visual inspection can sometimes indicate a problem, it is not a definitive measure of purity. Signs of significant degradation can include a change in color (discoloration of the solid compound) or the presence of particulate matter in solutions.[2] However, substantial degradation can occur without any obvious visual changes. Therefore, analytical methods are the most reliable way to assess purity.[2]
Q4: How can I verify the purity of my sodium alpha-ketoisovalerate?
A4: The most reliable method for assessing the purity of sodium alpha-ketoisovalerate is High-Performance Liquid Chromatography (HPLC).[2][4] A properly developed and validated HPLC method can separate the parent compound from potential degradation products and other impurities.
Troubleshooting Guide
This troubleshooting guide provides a structured approach to identifying and resolving common issues encountered during the use of sodium alpha-ketoisovalerate.
Problem 1: Inconsistent or unexpected experimental results.
-
Potential Cause: Degradation of the sodium alpha-ketoisovalerate stock.
-
Recommended Solution:
-
Verify Storage Conditions: Ensure that your stock has been consistently stored at -20°C, protected from light and moisture.
-
Perform a Purity Check: Analyze the purity of your stock solution using a validated HPLC method (see "Experimental Protocols" section).
-
Use a Fresh Stock: If degradation is confirmed, discard the old stock and use a new, properly stored batch for your experiments.
-
Problem 2: Precipitate forms in a neutral or alkaline buffered solution.
-
Potential Cause: Instability of alpha-keto acids at neutral or alkaline pH, potentially leading to polymerization or other degradation reactions.[2]
-
Recommended Solution:
-
Prepare Solutions Fresh: Always prepare solutions of sodium alpha-ketoisovalerate immediately before use.
-
Use Acidic Buffers: If a buffered solution is necessary for your experiment, use a buffer with an acidic pH, provided it is compatible with your experimental design.
-
Problem 3: Discoloration of the solid compound.
-
Potential Cause: Exposure to light, oxygen, or the presence of impurities.
-
Recommended Solution:
-
Discard the Compound: A visible change in the color of the solid material is a strong indicator of significant degradation. It is recommended to discard the discolored compound.
-
Review Storage Practices: Ensure future storage of new batches is in a dark, airtight container, preferably under an inert atmosphere, to prevent recurrence.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general framework for the analysis of sodium alpha-ketoisovalerate purity. Method validation and optimization for your specific instrumentation and requirements are recommended. Due to the lack of a strong chromophore, derivatization is often employed to enhance detection.
Objective: To separate and quantify sodium alpha-ketoisovalerate and its potential degradation products.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer, pH 3) and an organic solvent (e.g., methanol or acetonitrile).[2][4] The exact ratio should be optimized for best separation.
-
Derivatizing agent (optional, for enhanced detection): e.g., 4-nitro-1,2-phenylenediamine (NPD)[2] or 1,2-diamino-4,5-methylenedioxybenzene (DMB).[5]
-
Sodium alpha-ketoisovalerate standard of known purity.
-
HPLC-grade solvents.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Derivatization (if applicable):
-
Follow a validated derivatization protocol. For example, when using NPD, the sample is mixed with the NPD solution in an acidic buffer and heated.[2]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient elution can be used. For example, an isocratic mobile phase could be a mixture of methanol, water, and acetonitrile.[2][4]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Set the detector to the appropriate wavelength for the derivatized or underivatized compound (e.g., 255 nm for NPD derivatives).[2]
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Identify the peak corresponding to sodium alpha-ketoisovalerate based on the retention time of the standard.
-
Assess the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
The presence of additional peaks may indicate impurities or degradation products.
-
Visualizing Degradation and Troubleshooting
The following diagrams illustrate the primary degradation pathways of sodium alpha-ketoisovalerate and a logical workflow for troubleshooting common issues.
Caption: Primary degradation pathways of sodium alpha-ketoisovalerate.
Sources
troubleshooting HPLC peak separation for branched-chain keto acids
Welcome to the Technical Support Center for the Chromatographic Analysis of Branched-Chain Keto Acids (BCKAs) . As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals overcome the inherent challenges of BCKA quantification.
BCKAs—specifically α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV)—are critical metabolic intermediates of branched-chain amino acids[1]. Because they sit immediately upstream of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, their concentrations are highly sensitive indicators of metabolic flux, mitochondrial redox status, and diseases like Maple Syrup Urine Disease (MSUD)[1][2].
Below, you will find expert troubleshooting guides, validated protocols, and the mechanistic reasoning needed to achieve robust HPLC and LC-MS/MS peak separation.
Caption: Metabolic transamination pathway from BCAAs to BCKAs via BCAT.
Section 1: Expert FAQs - Causality in Method Development
Q1: Why do KIC and KMV constantly co-elute on my standard C18 column, and how do I resolve them?
A1: KIC and KMV are structural isomers (both have a monoisotopic mass of 130.06 g/mol ). Because their hydrophobicity is nearly identical, standard reversed-phase conditions often fail to provide sufficient selectivity.
Causality & Solution: Resolution requires altering the ionization state of the carboxylate group to exploit subtle steric differences. Switching your mobile phase from highly acidic formic acid to a weaker buffer like3 (pH ~6.8) shifts the retention factor (
Q2: Should I use chemical derivatization or direct LC-MS/MS for my samples? A2: This depends entirely on your sample matrix and target limits of detection (LOD). Causality & Solution: For high-throughput plasma analysis where BCKAs are relatively abundant, direct LC-MS/MS is preferred because it minimizes sample preparation variability and avoids toxic reagents[1][3]. However, in tissue samples (e.g., brain, liver) where BCKAs exist at low nanomolar concentrations, direct MS suffers from poor ionization efficiency. In these cases, derivatization with o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB) is required. This reaction forms stable quinoxalinol derivatives, which drastically increases hydrophobicity (improving retention) and yields exceptional sensitivity for4[4] or5[5].
Section 2: Troubleshooting Chromatographic Issues
| Observed Issue | Root Cause Analysis (Causality) | Validated Corrective Action |
| Co-elution of KIC and KMV | Isomeric structures prevent separation based purely on hydrophobicity. | Replace acidic modifiers with 10 mM ammonium acetate to alter carboxylate ionization[3]. Use a 1.8 µm C18 column. |
| Split peaks after DMB derivatization | Highly acidic derivatization conditions cause reversible equilibrium states or degradation of the derivative on-column. | Dilute the post-reaction mixture 5-fold with a weak base (e.g., 65 mM NaOH) prior to injection to neutralize pH and yield a single peak[5]. |
| Poor sensitivity in direct LC-MS/MS | Suboptimal ion transmission or excessive in-source fragmentation of low-molecular-weight organic acids. | Optimize MS parameters: Set fragmentor voltage to ~100 V (for Q-TOF systems) and collision energy to 20 V to maximize intact precursor transmission[3]. |
Section 3: Validated Experimental Protocols
To ensure self-validating and reproducible results, follow these step-by-step methodologies based on your chosen analytical pathway.
Caption: Decision matrix and workflow for BCKA sample preparation and analysis.
Protocol A: Direct LC-MS/MS Analysis of Underivatized BCKAs (Plasma/Serum)
Mechanism: Relies on high-efficiency sub-2 µm particle columns and acetate buffering to separate isomers without chemical modification.
-
Sample Preparation: Thaw plasma samples on ice. Transfer 100 µL of plasma to a 1.5 mL microcentrifuge tube[1].
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol) containing an appropriate isotopic internal standard (e.g., ¹³C-labeled KIV)[1]. Note: Cold solvent prevents thermal degradation of metabolites while precipitating proteins.
-
Extraction: Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C[1].
-
Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Solvent A / 5% Solvent B)[1].
-
LC Separation: Inject 5 µL onto a 1.8 µm C18 column (e.g., 2.1 x 100 mm) maintained at 30°C[1][3].
-
Gradient Elution: Use Mobile Phase A (10 mM ammonium acetate in water) and Mobile Phase B (Acetonitrile). Run a gradient of 5–30% B (0–3 min), ramp to 90% B (3.5 min), hold for 3 min, and re-equilibrate at 5% B. Flow rate: 0.3 mL/min[3].
Protocol B: OPD Derivatization for Ultra-Fast LC-MS (Tissue Samples)
Mechanism: OPD reacts with the α-keto group to form a stable 3-alkyl-2-quinoxalinol, massively increasing hydrophobicity and MS ionization efficiency for trace-level tissue analysis.
-
Tissue Processing: Freeze-clamp harvested tissues in liquid nitrogen, crush into a powder, and deproteinize[4].
-
Derivatization: React the extracted keto acids with o-phenylenediamine (OPD) at 80°C for 30-45 minutes[4][6].
-
Purification: Extract the derivatized products using ethyl acetate. Lyophilize the extract in a vacuum centrifuge to remove residual organic solvents[4].
-
Reconstitution: Reconstitute the dried sample in 200 mM ammonium acetate. Note: This high buffer concentration stabilizes the quinoxalinol derivatives prior to injection[4].
-
UFLC-MS Analysis: Inject onto a sub-2 µm BEH C18 column (e.g., 1.7 µm, 2.1 × 50 mm) at 40°C. Run a rapid gradient using 5 mM ammonium acetate and methanol at a flow rate of 400 µL/min (Total run time < 5 min)[4].
Section 4: Quantitative Data Summary
The following table summarizes the expected performance metrics based on the chosen analytical strategy, allowing you to select the appropriate method for your specific biological matrix.
| Method | Target Matrix | Derivatization | Mobile Phase Buffer | LOD / Sensitivity | Run Time |
| Direct LC-MS/MS (Q-TOF) | Serum / Muscle | None | 10 mM Ammonium Acetate | ~0.1 µmol/L[3] | 10 min[3] |
| UFLC-MS (Triple TOF) | Tissue (Liver, Brain) | OPD | 5 mM Ammonium Acetate | 20 nM[4] | < 5 min[4] |
| HPLC-FLD | Cell Extracts | DMB | None (MeOH/H₂O) | 1.3 - 5.4 nM[5] | 50 min[5] |
References
- BenchChem.
- Creative Proteomics. "Branched-Chain Keto Acids(BCKA Panel)Analysis Service."
- MDPI. "Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry."
- PMC/NIH.
- The Royal Society of Chemistry. "Analysis of intracellular α-keto acids by HPLC with fluorescence detection."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BCKA Panel Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Sodium 3-Methyl-2-Oxobutanoate in Culture Media
Welcome to the technical support center for sodium 3-methyl-2-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the use of sodium 3-methyl-2-oxobutanoate in cell culture applications. Our goal is to equip you with the knowledge to minimize degradation and ensure the reliability and reproducibility of your experiments.
Introduction: The Challenge of Stability
Sodium 3-methyl-2-oxobutanoate, the sodium salt of α-ketoisovaleric acid, is a key intermediate in the metabolism of the branched-chain amino acid valine. Its use in cell culture is crucial for studies related to metabolic pathways, particularly in the context of metabolic disorders like Maple Syrup Urine Disease (MSUD). However, like other α-keto acids, it is a reactive molecule susceptible to degradation in aqueous environments such as culture media. This instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, potentially leading to inaccurate and irreproducible results.
This guide will delve into the factors affecting the stability of sodium 3-methyl-2-oxobutanoate and provide actionable protocols and troubleshooting advice to mitigate its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of sodium 3-methyl-2-oxobutanoate in culture media?
A1: The main factors contributing to the degradation of sodium 3-methyl-2-oxobutanoate, and α-keto acids in general, are:
-
pH: The pH of standard culture media (typically 7.2-7.4) can promote the degradation of α-keto acids, which are more stable at an acidic pH. Neutral to alkaline conditions can catalyze decarboxylation and other degradation reactions.[1]
-
Temperature: Elevated temperatures, such as the 37°C used for cell culture, can accelerate the rate of degradation reactions, most notably decarboxylation.[1]
-
Light Exposure: Like many organic molecules, α-keto acids can be sensitive to light, which can induce photolytic degradation.[1][2] Culture media often contain photosensitizers like riboflavin, which can exacerbate this issue.[3][4]
-
Oxidation: The keto group makes the molecule susceptible to oxidation, which can be a concern in the oxygen-rich environment of a cell culture incubator.[1][5]
-
Reactive Components in Media: Culture media are complex mixtures containing vitamins, amino acids, and other components that could potentially react with the α-keto acid. For instance, α-keto acids can form Schiff bases with primary amines from amino acids.[6][7]
Q2: How should I prepare and store stock solutions of sodium 3-methyl-2-oxobutanoate?
A2: To ensure the stability of your stock solutions, follow these recommendations:
-
Solvent: Prepare stock solutions in a sterile, buffered solution at a slightly acidic pH (e.g., pH 6.0-6.5) if compatible with your experimental design. However, for most cell culture applications, sterile, nuclease-free water or a basal medium is used.
-
Concentration: Prepare a concentrated stock solution (e.g., 100 mM or higher) to minimize the volume added to your culture medium, thereby reducing any potential pH shift.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the aliquots from light by using amber tubes or by wrapping them in aluminum foil.
Q3: What is the recommended final concentration of sodium 3-methyl-2-oxobutanoate in the culture medium?
A3: The optimal final concentration will depend on your specific cell type and experimental goals. However, studies using branched-chain α-keto acids in cell culture have often used concentrations in the low millimolar range (e.g., 0.1 mM to 5 mM). It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Q4: How can I minimize the degradation of the compound in my culture medium during the experiment?
A4: To minimize degradation during your experiment:
-
Prepare Freshly: Add the sodium 3-methyl-2-oxobutanoate to the culture medium immediately before use.
-
pH Control: While altering the pH of the culture medium is generally not advisable due to its impact on cell health, be aware that the standard physiological pH is not optimal for α-keto acid stability.
-
Light Protection: Keep your culture plates or flasks protected from direct light as much as possible.
-
Control for Degradation: For long-term experiments, consider replenishing the medium with a fresh preparation of the compound at regular intervals. It is also advisable to run a parallel control plate without cells to assess the rate of abiotic degradation under your specific experimental conditions.
Q5: Are there any components in standard culture media like DMEM or RPMI-1640 that I should be particularly concerned about?
A5: While specific interaction studies are limited, here are some potential concerns based on general chemical principles:
-
Riboflavin (Vitamin B2): Present in most culture media, riboflavin is a known photosensitizer.[3][4] Upon exposure to light, it can generate reactive oxygen species that may degrade sensitive compounds like α-keto acids.
-
Amino Acids: The primary amino groups of amino acids in the medium can potentially react with the keto group of sodium 3-methyl-2-oxobutanoate to form Schiff bases, although this reaction is typically reversible.[6][7]
-
Thiamine (Vitamin B1): In biological systems, the active form of thiamine, thiamine pyrophosphate, is a cofactor for enzymes that decarboxylate α-keto acids.[8][9] While this is an enzymatic process, it highlights the inherent reactivity of the α-keto acid structure. Non-enzymatic interactions in culture media are less clear but are a theoretical possibility.
-
Reducing Agents: If your protocol involves the addition of reducing agents like 2-mercaptoethanol or dithiothreitol (DTT), these could potentially reduce the keto group of the α-keto acid.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or no observable effect of the compound | 1. Degradation of the compound in the stock solution or culture medium. 2. Incorrect concentration of the compound. 3. Cellular uptake issues. | 1. Prepare fresh stock solutions and add to the medium immediately before use. Perform a stability test of the compound in your culture medium (see protocol below). 2. Verify the calculations for your dilutions. Perform a dose-response experiment. 3. Confirm the expression of relevant transporters in your cell line if known. |
| High variability between replicate experiments | 1. Inconsistent handling and storage of the compound. 2. Different levels of light exposure between experiments. 3. Variations in the age of the prepared medium. | 1. Use single-use aliquots of the stock solution. Ensure consistent timing between adding the compound and starting the experiment. 2. Standardize light exposure conditions for all experiments. 3. Always use freshly prepared medium with the compound for each experiment. |
| Unexpected changes in the pH of the culture medium | 1. The addition of a large volume of an unbuffered stock solution. 2. Degradation of the compound into acidic or basic byproducts. | 1. Prepare a more concentrated stock solution to minimize the added volume. 2. Monitor the pH of a cell-free medium containing the compound over time. If significant pH changes occur, consider more frequent media changes. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of Sodium 3-Methyl-2-Oxobutanoate
Materials:
-
Sodium 3-methyl-2-oxobutanoate (powder)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL), preferably amber or wrapped in foil
-
Calibrated balance
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of sodium 3-methyl-2-oxobutanoate powder. For a 10 mL of 100 mM solution, you will need 0.1381 g (Molecular Weight = 138.10 g/mol ).
-
Transfer the powder to a sterile conical tube.
-
Add a portion of the sterile solvent (e.g., 8 mL of water) to the tube.
-
Vortex gently until the powder is completely dissolved.
-
Bring the final volume to 10 mL with the sterile solvent.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until use.
Protocol 2: Stability Assessment of Sodium 3-Methyl-2-Oxobutanoate in Culture Medium
Objective: To determine the degradation rate of sodium 3-methyl-2-oxobutanoate in your specific cell culture medium under experimental conditions.
Materials:
-
Your complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
100 mM stock solution of sodium 3-methyl-2-oxobutanoate
-
Sterile culture plates or flasks
-
Cell culture incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Prepare your complete culture medium and add sodium 3-methyl-2-oxobutanoate to the desired final concentration (e.g., 1 mM).
-
Dispense the medium into multiple wells of a culture plate or into multiple flasks (without cells).
-
Place the plate/flasks in the cell culture incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the medium from one of the wells/flasks.
-
Immediately store the collected aliquots at -80°C until analysis.
-
Once all time points are collected, analyze the concentration of sodium 3-methyl-2-oxobutanoate in each aliquot using a validated HPLC method.
-
Plot the concentration of the compound as a function of time to determine its stability profile.
Visualizations
Caption: Factors influencing the degradation of sodium 3-methyl-2-oxobutanoate in culture media.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. figshare.le.ac.uk [figshare.le.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the synthesis and stability of α-ketoacyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]
- 9. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
pH stability range for sodium 3-methyl-2-oxobutanoate solutions
Welcome to the Technical Support Center for Sodium 3-methyl-2-oxobutanoate (also known as sodium
As a highly reactive branched-chain
This guide is designed by our Senior Application Scientists to help you understand the chemical causality behind its degradation, establish self-validating experimental protocols, and troubleshoot pH-related stability issues.
Core Concept: pH-Dependent Degradation Dynamics
The stability of sodium 3-methyl-2-oxobutanoate is inextricably linked to the pH of its aqueous environment. The
pH-dependent degradation pathways of sodium 3-methyl-2-oxobutanoate.
Frequently Asked Questions & Troubleshooting
Q1: What is the optimal pH range for storing and using aqueous solutions of sodium 3-methyl-2-oxobutanoate?
A: The optimal stability window is strictly between pH 5.5 and 7.5 . At this slightly acidic to neutral range, the hydration equilibrium of the
Q2: My experimental results are inconsistent when using this compound in long-term cell culture (pH 7.4). What is happening chemically?
A: If your stock is pure but your downstream cellular assays are failing, you are likely observing in-situ degradation. While pH 7.4 is within the stable range, prolonged incubation at 37°C in complex media induces keto-enol tautomerism. The
Q3: How does hydrogen peroxide (
Quantitative Stability Data
To assist in your experimental design, the following table summarizes the kinetic stability of sodium 3-methyl-2-oxobutanoate under various environmental stresses[1],[4],[5].
| pH Level | Temperature | Oxidative Status | Estimated Stability | Primary Degradation Mechanism |
| pH 5.5 - 7.5 | -80°C | Degassed | > 12 months | None (Optimal Storage) |
| pH 5.5 - 7.5 | 4°C | Ambient | Weeks | Slow hydration equilibrium shifts |
| pH 2.0 - 4.0 | 25°C | Ambient | Days | Acid-catalyzed decarboxylation |
| pH > 8.0 | 25°C | Ambient | Hours to Days | Aldol condensation, keto-enol tautomerism |
| pH 7.4 | 37°C | Minutes | Rapid oxidative decarboxylation |
Self-Validating Experimental Protocols
To ensure trustworthiness in your assays, do not assume your stock solutions are intact simply because they were stored correctly. The following protocols integrate built-in validation steps.
Protocol 1: Preparation of a Validated 100 mM Stock Solution
Causality Focus: Using degassed water prevents premature oxidative decarboxylation, while UV spectrophotometry confirms the structural integrity of the
-
Weighing: Accurately weigh 13.81 mg of sodium 3-methyl-2-oxobutanoate (MW: 138.10 g/mol )[6] using an analytical balance.
-
Dissolution: Dissolve the powder in 1.0 mL of sterile, degassed ultra-pure water.
-
pH Adjustment: Measure the pH using a micro-probe. Adjust strictly to pH 6.5 - 7.0 using 0.1 M HCl or 0.1 M NaOH. Do not overshoot into the alkaline range.
-
Self-Validation (Critical Step): Dilute a 10 µL aliquot into 990 µL of water (1 mM final) and measure the absorbance at 313 nm using a UV spectrophotometer. Intact
-ketoisovalerate exhibits a distinct absorbance peak at this wavelength[7]. If the peak is absent or significantly diminished, the -keto group has degraded, and the stock must be discarded. -
Storage: Sterile filter (0.22 µm) the validated solution, aliquot into single-use opaque tubes, and immediately freeze at -80°C[1].
Self-validating workflow for preparing stable
Protocol 2: Stability-Indicating HPLC Assay
Causality Focus: This protocol forces degradation to map the specific breakdown products of your compound under assay-specific conditions[5].
-
Sample Preparation: Prepare a 1 mg/mL stock of sodium 3-methyl-2-oxobutanoate in HPLC-grade water.
-
Stress Induction:
-
Acidic: Mix 100 µL stock with 900 µL 0.1 M HCl (Incubate 60°C, 24h).
-
Alkaline: Mix 100 µL stock with 900 µL 0.1 M NaOH (Incubate 25°C, 1h).
-
Oxidative: Mix 100 µL stock with 900 µL of 3%
(Incubate 25°C, 1h).
-
-
Neutralization: Neutralize the acidic and alkaline samples to pH 7.0 prior to injection to protect the HPLC column.
-
Chromatography: Inject samples onto a C18 reverse-phase column. Use a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Detection: Monitor at 210 nm (for general carboxylate detection) and 313 nm (specific to the intact
-keto group). A reduction in the 313 nm peak relative to the 210 nm peak confirms targeted degradation of the keto moiety.
References
-
panB - 3-methyl-2-oxobutanoate hydroxymethyltransferase - Escherichia coli (strain K12) UniProtKB[Link]
-
Chemical Conversion of α-Keto Acids in Relation to Flavor Formation in Fermented Foods ResearchGate / Applied and Environmental Microbiology[Link]
-
Effect of Molecular Structure on the Relative Hydrogen Peroxide Scavenging Ability of Some α-Keto Carboxylic Acids Free Radical Biology and Medicine / uniba.it[Link]
-
Directed evolution of α-ketoisovalerate decarboxylase for improved isobutanol and 3-methyl-1-butanol production in cyanobacteria PMC / National Institutes of Health[Link]
-
Compendium of food additive specifications FAO Knowledge Repository[Link]
Sources
- 1. Buy 3-Methyl-2-oxobutanoic acid | 759-05-7 [smolecule.com]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. Directed evolution of α-ketoisovalerate decarboxylase for improved isobutanol and 3-methyl-1-butanol production in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
removing impurities from commercial sodium alpha-ketoisovalerate
Technical Support Center: Purification & Troubleshooting for Commercial Sodium Alpha-Ketoisovalerate
Introduction Sodium alpha-ketoisovalerate (sodium 3-methyl-2-oxobutanoate) is a critical keto-acid precursor utilized in the biosynthesis of valine and pantothenic acid[1]. In drug development and metabolic research, the integrity of your experimental data relies heavily on the purity of this compound. Because alpha-keto acids are chemically labile and often derived from complex fermentation or chemical synthesis pathways, commercial batches frequently contain trace impurities that can skew enzymatic assays or cell culture phenotypes[2].
As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven, self-validating protocols. These methodologies will help you profile and remove impurities, ensuring absolute confidence in your downstream applications.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities found in commercial batches? A: Depending on the manufacturing route, you will typically encounter three classes of impurities:
-
Structurally Related Keto Acids: Co-produced during chemical synthesis (e.g., pyruvate, alpha-ketoglutarate)[3].
-
Fermentation Byproducts & Inorganic Salts: If biologically sourced, organic acids (lactate, acetate) and inorganic salts (NaCl, Na2SO4) are common carryovers[4].
-
Degradation Products: Alpha-keto acids are highly reactive. Exposure to moisture or temperatures above 4°C can trigger spontaneous decarboxylation or aldol condensation, leading to off-flavor compounds and dimers[2].
Q: Why can't I just use standard UV-Vis spectroscopy to check the purity of my batch? A: Alpha-keto acids lack a strong, conjugated chromophore, making direct UV detection at standard wavelengths (e.g., 254 nm) highly insensitive and prone to masking by impurities. To accurately profile your batch, you must derivatize the ketone group using 2,4-dinitrophenylhydrazine (DNPH) to create a highly UV-active hydrazone complex before HPLC analysis[2].
Impurity Profiling & Removal Strategies
Table 1: Quantitative Summary of Impurities and Targeted Removal Strategies
| Impurity Class | Origin | Detection Method | Recommended Removal Strategy | Expected Recovery |
| Related Keto Acids (e.g., Pyruvate) | Incomplete synthesis / Side reactions | HPLC-UV (via DNPH derivatization) | Acidification, Solvent Extraction & Recrystallization | 75 - 85% |
| Organic Acids (Lactate, Acetate) | Fermentation broth carryover | HPLC-UV / GC-MS | Electrodialysis with Bipolar Membranes (EDBM) | > 85% |
| Inorganic Salts (NaCl, Calcium) | Neutralization steps | Ion Chromatography / Conductivity | EDBM or Ion-Exchange Chromatography | > 95% |
| Degradation Dimers | Poor storage conditions | LC-MS | Discard if >5%; otherwise Recrystallization | N/A |
Troubleshooting Guides & Experimental Protocols
A robust scientific protocol must be a self-validating system. Every purification workflow described below begins and ends with analytical verification.
Protocol A: Analytical Verification via DNPH Derivatization (The Self-Validation Step)
Causality: Derivatization locks the volatile/labile keto acid into a stable 2,4-dinitrophenylhydrazone (DNPH) form, shifting its absorbance to ~360 nm for precise, interference-free quantification[2].
-
Preparation: Prepare a 5 mM solution of DNPH in methanol containing 1% (v/v) concentrated HCl.
-
Derivatization: Mix 100 µL of your sodium alpha-ketoisovalerate solution (approx. 1 mg/mL in water) with 100 µL of the DNPH reagent.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Analysis: Inject 10 µL onto a Reversed-Phase C18 HPLC column. Elute using an isocratic solvent system of methanol-water-acetic acid (60:38.5:1.5)[2].
-
Validation: Compare the pre- and post-purification chromatograms to quantify the removal of co-eluting keto-acid peaks.
Protocol B: Removing Related Keto Acids via Solvent Extraction & Recrystallization
Causality: Sodium salts of keto acids are universally water-soluble, making direct crystallization difficult. By acidifying the solution, we protonate the carboxylate group, forcing the free alpha-ketoisovaleric acid to partition into an organic solvent. Differences in boiling points and solubility then allow for precise separation during re-salification[5],[6].
-
Acidification: Dissolve 10 g of crude sodium alpha-ketoisovalerate in 50 mL of deionized water. Slowly add 2M HCl dropwise under continuous stirring at 4°C until the pH reaches ~2.0[6].
-
Extraction: Transfer to a separatory funnel and extract three times with 50 mL of ethyl acetate. The free alpha-ketoisovaleric acid will partition into the organic layer.
-
Drying: Combine the organic layers and dry over anhydrous Na2SO4 to remove residual water. Filter out the drying agent.
-
Re-salification & Co-crystallization: Slowly add a stoichiometric amount of sodium hydroxide (dissolved in minimal ethanol) to the organic phase. Alternatively, calcium carbonate can be used to form a more stable calcium salt[6].
-
Isolation: Cool the mixture to 4°C overnight to induce crystallization. Filter the purified crystals, wash with ice-cold ethanol, and dry under vacuum at a maximum of 75°C[6].
Protocol C: Desalting via Electrodialysis with Bipolar Membranes (EDBM)
Causality: When dealing with fermentation-derived batches, inorganic salts and smaller organic acids (lactic/acetic) are pervasive. EDBM utilizes an electrical potential to drive ions through selective membranes. By maintaining a low initial pH (2.4–2.7) in the diluate, the migration of weaker acids (lactate/acetate) is sterically and electronically inhibited, allowing the targeted isolation of the alpha-keto acid[4].
-
Setup: Configure an EDBM cell with alternating anion- and cation-exchange membranes.
-
Loading: Introduce the crude aqueous sodium alpha-ketoisovalerate solution into the diluate compartment.
-
pH Control: Adjust the diluate pH to 2.5 using dilute HCl. Critical Step: This specific pH suppresses the ionization of competing organic acids, preventing them from crossing the anion exchange membrane[4].
-
Electrodialysis: Apply a constant current density (e.g., 20 mA/cm²). Monitor the conductivity of the diluate; terminate the process when conductivity drops by 90%, indicating successful salt and target acid migration.
-
Recovery: Recover the purified alpha-ketoisovaleric acid from the concentrate compartment and proceed to Protocol B (Step 4) for final crystallization[4].
Purification Workflow Visualization
Fig 1: Decision-tree workflow for the purification of commercial sodium alpha-ketoisovalerate.
References
-
"Method for the production of alpha-keto acids and esters thereof" - Google Patents. URL:[3]
-
"Methyl_2- | MedChemExpress (MCE) Life Science Reagents" - MedChemExpress. URL:[1]
-
"Recovery of alpha-ketoglutaric acid from model fermentation broth using electrodialysis with bipolar membrane" - ResearchGate. URL:[4]
-
"US8299293B2 - Process for preparing α-keto acids and derivatives thereof" - Google Patents. URL:[5]
-
"MIXTURES OF BRANCHED CHAIN KETO ACIDS (BCKA) AND METHOD FOR THE PRODUCTION OF SUCH MIXTURES" - European Patent Office. URL:[6]
-
"aromatic alpha-keto acids: Topics by Science.gov" - Science.gov. URL:[2]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. aromatic alpha-keto acids: Topics by Science.gov [science.gov]
- 3. EP2076482B1 - Method for the production of alpha-keto acids and esters thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing Enzymatic Conversion of 3-Methyl-2-Oxobutanoate
Welcome to the technical support center dedicated to the enzymatic conversion of 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate (KIV). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction rates and troubleshooting common experimental hurdles. Our focus is on fostering a deep understanding of the underlying biochemical principles to empower you to make informed decisions in your research.
Introduction to 3-Methyl-2-Oxobutanoate Conversion
3-methyl-2-oxobutanoate is a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1] Its conversion is a rate-limiting step in BCAA metabolism, primarily catalyzed by the mitochondrial Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) .[2][3][4][5] Understanding and optimizing this enzymatic reaction is crucial for studies related to metabolic diseases like Maple Syrup Urine Disease (MSUD), where BCKDC function is impaired, as well as in research concerning insulin resistance, obesity, and cardiovascular diseases.[1][4][6]
The BCKDC is a large, multi-enzyme complex composed of three catalytic components that work in concert:
-
E1 (3-methyl-2-oxobutanoate dehydrogenase): A thiamine pyrophosphate (TPP)-dependent decarboxylase that catalyzes the initial oxidative decarboxylation of the α-keto acid.[1][2][7]
-
E2 (Dihydrolipoyl transacylase): Transfers the acyl group from TPP to coenzyme A (CoA).[2][4]
-
E3 (Dihydrolipoyl dehydrogenase): A flavoprotein that re-oxidizes the lipoamide cofactor of E2.[2][4]
This guide will focus on troubleshooting and optimizing the activity of the BCKDC and related enzymes acting on 3-methyl-2-oxobutanoate.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during experiments in a question-and-answer format, providing both diagnostic steps and validated solutions.
Question 1: My reaction shows very low or no enzyme activity. What are the likely causes and how can I fix it?
Low or absent activity is one of the most frequent challenges. A systematic approach is required to pinpoint the issue.
Causality Analysis:
Enzyme activity is a function of its structural integrity and the availability of all necessary components in an optimal environment. A loss of activity points to a deficiency in one or more of these areas.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enzyme activity.
Detailed Solutions:
-
Enzyme Integrity: Enzymes are sensitive to their environment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8] Always store enzymes at their recommended temperature, typically -20°C or -80°C, in a buffer containing a cryoprotectant like glycerol.
-
Cofactor Availability: The BCKDC requires several cofactors, including thiamine pyrophosphate (TPP) for the E1 subunit, Coenzyme A for the E2 subunit, and FAD/NAD+ for the E3 subunit.[2][4][7] Ensure these are present at saturating concentrations.
-
Assay Conditions (pH, Temperature, Buffer): Every enzyme has an optimal pH and temperature range.[9] For mammalian BCKDC, this is typically around physiological conditions (pH 7.4-8.0, 37°C). Deviations can drastically reduce activity.[10] The choice of buffer can also be critical; phosphate or Tris-based buffers are common, but it's essential to verify compatibility.
-
Substrate Concentration: If the substrate concentration is too far below the Michaelis constant (Km), the reaction rate will be proportionally low.[11] Conversely, very high concentrations can sometimes lead to substrate inhibition. It is advisable to run a substrate titration curve to determine the optimal concentration.
-
Presence of Inhibitors: Contaminants from sample preparation or reagents can inhibit the enzyme.[10] For example, EDTA can chelate essential divalent cations like Mg2+. Furthermore, the products of the BCKDC reaction, such as NADH and Isobutyryl-CoA, can cause feedback inhibition. If product inhibition is suspected, measure initial rates over a very short time course.
Question 2: I'm seeing high variability and poor reproducibility between my replicate experiments. What's going wrong?
Inconsistent results are often traced to subtle variations in experimental setup and execution.
Causality Analysis:
Reproducibility errors stem from inconsistencies in reaction components, timing, or measurement. The variance in enzyme kinetic measurements often increases with the reaction velocity, meaning small errors are magnified at higher activity levels.[12]
Troubleshooting Checklist:
| Potential Cause | Recommended Action | Scientific Rationale |
| Inaccurate Pipetting | Use calibrated pipettes; pipette gently against the tube wall to avoid bubbles.[13] Pre-wet tips. | Small volume errors, especially with concentrated enzyme stocks, lead to large variations in the final reaction rate. |
| Inhomogeneity of Solutions | Ensure all components, especially enzyme and substrate stocks, are thoroughly but gently mixed after thawing.[13] | Frozen solutions can develop concentration gradients. Failure to mix leads to inconsistent concentrations added to each reaction. |
| Inconsistent Incubation Times | Use a multi-channel pipette or repeating pipette to start reactions simultaneously. Ensure a consistent method for stopping the reaction. | For kinetic assays, precise timing is critical. Even a few seconds of variation can alter the measured product formation. |
| Temperature Fluctuations | Pre-incubate all reagents at the reaction temperature. Use a water bath or thermal cycler for stable temperature control.[8] | Enzyme activity is highly sensitive to temperature.[14] Inconsistent temperatures between wells or plates will lead to variable rates. |
| Reagent Degradation | Prepare fresh reaction mixes for each experiment. Avoid using old or improperly stored cofactors like NAD+ and CoA.[10] | Key reagents can degrade over time, leading to a gradual or sudden drop in performance and high variability. |
Question 3: My assay background signal is too high. How can I reduce it?
A high background can mask the true signal from the enzymatic reaction, reducing the assay's sensitivity and dynamic range.
Causality Analysis:
High background often results from non-enzymatic reactions, autofluorescence of assay components, or contamination.
Solutions:
-
Run Proper Controls:
-
"No Enzyme" Control: Contains all reaction components except the enzyme. This measures the rate of non-enzymatic substrate conversion.
-
"No Substrate" Control: Contains all components except the substrate. This identifies any background signal from the enzyme preparation or other reagents.
-
-
Substrate Purity: The substrate, 3-methyl-2-oxobutanoate, can be unstable and may undergo non-enzymatic conversion, especially in the presence of certain ions or at non-optimal pH.[15] Use a high-purity substrate and prepare solutions fresh.
-
Buffer and Reagent Quality: Use high-purity water and analytical grade reagents. Some buffer components or additives may interfere with the detection method (e.g., fluorescence or absorbance).
-
Assay Method-Specific Issues: If using a coupled assay (e.g., measuring NADH production at 340 nm), ensure the coupling enzyme is not a source of contamination or side reactions.[16] Check for interfering substances in your sample that might absorb at the same wavelength.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal pH and temperature for my enzyme? To determine the optimal pH, set up a series of reactions with identical component concentrations but vary the pH of the buffer system across a range (e.g., pH 6.0 to 9.0). Similarly, for temperature optimization, run the assay at various temperatures (e.g., 25°C to 50°C) while keeping the pH constant. Plot the measured activity versus pH or temperature to identify the peak, which represents the optimum.
Q2: What is the role of the BCKDH Kinase (BCKDK) and Phosphatase (PP2Cm)? The activity of the BCKDC is tightly regulated by phosphorylation and dephosphorylation.[1]
-
BCKDH Kinase (BCKDK): This enzyme phosphorylates the E1α subunit of the BCKDC, which leads to its inactivation.[4][17][18] High concentrations of α-keto acids can inhibit BCKDK activity, thus promoting BCKDC activation.[4]
-
Mitochondrial Phosphatase 2C (PP2Cm): This phosphatase removes the inhibitory phosphate group from the E1α subunit, thereby activating the BCKDC.[4][5]
Q3: Can product inhibition affect my kinetic measurements? Yes, significantly. The products of the BCKDC reaction (e.g., Isobutyryl-CoA, CO2, and NADH) can inhibit the enzyme. This is a common issue in enzyme kinetics, as the inhibitor (the product) is present from the moment the reaction begins. This can lead to an underestimation of the initial velocity and incorrect determination of Km and Vmax. To mitigate this, it is crucial to measure reaction rates during the very early, linear phase of the reaction before product accumulation becomes significant.
Section 3: Standard Protocols
Protocol 1: Spectrophotometric Assay for BCKDC Activity
This protocol measures the overall activity of the BCKDC by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[16]
Workflow Diagram:
Caption: Standard workflow for a BCKDC activity assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5, containing 1 mM DTT and 0.1% Triton X-100.
-
Reaction Mix (prepare fresh): In Assay Buffer, add NAD+ (to 2.5 mM), Coenzyme A (to 0.2 mM), Thiamine Pyrophosphate (to 0.2 mM), and MgCl2 (to 1 mM).
-
Substrate: 50 mM 3-methyl-2-oxobutanoate in Assay Buffer.
-
-
Assay Procedure:
-
Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C.
-
To a 1 mL cuvette, add 850 µL of Reaction Mix and 50 µL of the enzyme sample (e.g., purified enzyme or mitochondrial extract).
-
Incubate for 5 minutes at 37°C to allow the temperature to equilibrate and to pre-activate the enzyme.
-
Initiate the reaction by adding 100 µL of the 50 mM substrate solution. Mix quickly by inversion.
-
Immediately begin recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time.
-
Identify the initial, linear portion of the curve.
-
Calculate the slope (ΔA340/min) from this linear range.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA340/min * Total Volume) / (ε * Path Length * Enzyme Volume)
-
Where ε (molar extinction coefficient) for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹ or 6220 M⁻¹cm⁻¹.
-
-
Section 4: References
-
3-methyl-2-oxobutanoate dehydrogenase. Grokipedia.
-
3-methyl-2-oxobutanoate dehydrogenase. Wikipedia.
-
Branched-chain alpha-keto acid dehydrogenase complex. Wikipedia.
-
3-Methyl-2-Oxobutanoate Dehydrogenase (Lipoamide). MeSH - NCBI.
-
3-methyl-2-oxobutanoate dehydrogenase (lipoamide). Oxford Reference.
-
3-methyl-2-oxobutanoate dehydrogenase (ferredoxin). Wikipedia.
-
Technical Support Center: Troubleshooting Low Enzyme Activity. Benchchem.
-
3-methyl-2-oxobutanoate hydroxymethyltransferase. Wikipedia.
-
Restriction Enzyme Troubleshooting. Thermo Fisher Scientific - US.
-
[3-methyl-2-oxobutanoate dehydrogenase (acetyl-transferring)] kinase. Wikipedia.
-
Enzyme assay for low activity enzyme? ResearchGate.
-
keto acid dehydrogenase: Topics. Science.gov.
-
Branched-chain alpha-keto acid dehydrogenase complex. YouTube.
-
The nature of experimental error in enzyme kinetic measurments. PMC - NIH.
-
The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Frontiers.
-
Determination of Branched-Chain α-Keto Acid Dehydrogenase Activity State and Branched-Chain α-Keto Acid Dehydrogenase Kinase Activity and Protein in Mammalian Tissues. Request PDF - ResearchGate.
-
Factors affecting enzyme activity. Student Academic Success - Monash University.
-
What are the five factors affecting enzymatic activities during a metabolic reaction? Quora.
-
The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. PMC.
-
Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI.
-
Chemical conversion of alpha-keto acids in relation to flavor formation in fermented foods. National Library of Medicine.
-
7.1.1: Factors Affecting Enzyme Activity. Biology LibreTexts.
-
TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. Abcam.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 5. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methyl-2-Oxobutanoate Dehydrogenase (Lipoamide) - MeSH - NCBI [ncbi.nlm.nih.gov]
- 7. 3-methyl-2-oxobutanoate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. monash.edu [monash.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The nature of experimental error in enzyme kinetic measurments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Chemical conversion of alpha-keto acids in relation to flavor formation in fermented foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 3-methyl-2-oxobutanoate dehydrogenase (acetyl-transferring) kinase - Wikipedia [en.wikipedia.org]
- 18. keto acid dehydrogenase: Topics by Science.gov [science.gov]
Technical Support Center: Resolving Interference in Colorimetric Assays for Alpha-Keto Acids
Welcome to the technical support center for alpha-keto acid (α-KA) analysis. This guide is designed for researchers, scientists, and drug development professionals who utilize colorimetric assays for the quantification of α-KAs in various biological and chemical matrices. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and resolve common interferences effectively. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that we have encountered in the field.
Section 1: Understanding the Core Assay Principle
Before troubleshooting, it is crucial to understand the chemistry powering your assay. The most common colorimetric method for α-KAs relies on their reaction with 2,4-dinitrophenylhydrazine (DNPH).
Q1: What is the fundamental chemical principle of the DNPH colorimetric assay for α-keto acids?
The DNPH assay is a classic analytical technique for detecting carbonyl functional groups, which are present in both aldehydes and ketones.[1] The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination, also known as a condensation reaction.[2][3]
-
Acid Catalysis: The reaction is performed under acidic conditions (typically pH 2-4). The acid protonates the carbonyl oxygen of the α-keto acid, making the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack.[4]
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the DNPH molecule attacks the activated carbonyl carbon.
-
Dehydration: An unstable intermediate is formed, which then eliminates a molecule of water to form a stable 2,4-dinitrophenylhydrazone derivative.[5]
-
Colorimetric Detection: This newly formed hydrazone is a highly colored compound, typically appearing as a yellow, orange, or red precipitate.[5][6] Under basic conditions, the hydrazone is deprotonated, leading to a resonance-stabilized anion with a strong absorbance that can be quantified spectrophotometrically. The intensity of this color is directly proportional to the concentration of the α-keto acid in the sample.[2][7]
Caption: DNPH reacts with an α-keto acid to form a colored hydrazone.
Section 2: Troubleshooting Common Assay Problems
This section addresses frequent issues related to assay performance and background signal.
Q2: My standard curve has poor linearity (low R² value). What are the likely causes?
A low coefficient of determination (R²) indicates that your data points do not fit a linear model, which is essential for accurate quantification. Several factors can contribute to this issue:
-
Incorrect pH: The derivatization reaction is highly pH-dependent. If the reaction medium is not sufficiently acidic, the reaction will be inefficient and inconsistent.[4]
-
Reagent Degradation: DNPH can degrade over time, especially when exposed to light. Always use freshly prepared or properly stored, high-purity DNPH for your standards.[4]
-
Insufficient Reaction Time or Temperature: The condensation reaction may not have gone to completion. Ensure you are following the recommended incubation times and temperatures.[4]
-
Pipetting Inaccuracy: Small errors in pipetting standards, especially for the most concentrated stock, will propagate through your serial dilutions. Use calibrated pipettes and proper technique.
-
Product Precipitation: The hydrazone product is often sparingly soluble and can precipitate out of the solution, especially at high concentrations.[4] This can scatter light and lead to non-linear absorbance readings. Ensure the final step involving the addition of a base fully solubilizes the product.
Caption: Troubleshooting workflow for poor standard curve linearity.
Q3: I'm seeing high background absorbance in my blank wells. What's wrong?
High background is a common issue that reduces the dynamic range and sensitivity of your assay. The primary culprits are:
-
Excess Unreacted DNPH: Unreacted DNPH reagent can contribute to background absorbance. While a large excess is needed to drive the reaction, extremely high concentrations can be problematic.[2] Some protocols include a step to quench or remove excess DNPH, or use a specific wavelength for measurement where DNPH absorbance is minimal.
-
Contaminated Reagents: Solvents (e.g., methanol, acetonitrile) or water used to prepare reagents may be contaminated with ambient aldehydes or ketones. Use high-purity, HPLC-grade solvents and freshly deionized water.
-
Dirty Glassware/Plasticware: Re-used labware can be a source of carbonyl contamination. Ensure all tubes and plates are thoroughly cleaned or use new disposable plasticware.
Section 3: Tackling Interference from Complex Sample Matrices
Biological samples are complex mixtures. The components of your sample matrix are the most common source of assay interference.
| Interfering Substance | Mechanism of Interference | Recommended Mitigation Strategy |
| Proteins | Physical: High concentrations cause volume displacement, leading to artificially low results.[8] Chemical: Paraproteins can directly alter the reaction.[8] | Protein Precipitation: Use Trichloroacetic Acid (TCA) or cold acetone to precipitate and pellet proteins before analysis.[9][10][11] |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | Chemical: Can reduce the DNPH reagent or the colored hydrazone product, leading to signal loss.[12] | Dilution: Dilute the sample to a concentration where the reducing agent no longer interferes.[12] Precipitation: Protein precipitation methods will also remove these small molecules from the supernatant.[10] |
| Other Carbonyls (Aldehydes, other Ketones) | Cross-Reactivity: DNPH reacts with any carbonyl group, not just α-keto acids, leading to false positives.[3][6] | Acknowledge this limitation. For specific quantification, a chromatographic method (e.g., HPLC) is required to separate the different hydrazones.[13][14] |
| Colored Compounds (e.g., Hemoglobin, Bilirubin) | Spectral: The intrinsic color of the sample absorbs light at the detection wavelength, causing a positive bias.[8] | Sample Blank: For each sample, prepare a parallel reaction without the DNPH reagent to measure and subtract the background absorbance.[8] |
| Turbidity (e.g., Lipids) | Light Scatter: Suspended particles scatter light, leading to artificially high absorbance readings.[8] | Centrifugation: Spin down samples at high speed to pellet lipids and other particulates before analysis.[8] |
Q4: How do proteins in my sample interfere with the assay, and how can I remove them?
Proteins are a significant source of interference. High protein concentrations can cause a "volume displacement effect," where the protein solids reduce the available water, leading to an artificially low analyte concentration.[8] Additionally, certain proteins can interact directly with assay reagents.
The most reliable method to remove protein interference is through precipitation. Trichloroacetic acid (TCA) precipitation is a robust and widely used technique.[9][15]
Experimental Protocol: TCA Protein Precipitation
-
Sample Preparation: Pipette 100 µL of your sample (and standards, if they are in a protein-rich matrix) into a 1.5 mL microcentrifuge tube.
-
TCA Addition: Add 25 µL of 100% (w/v) TCA to each tube to achieve a final concentration of 20%. Caution: TCA is highly corrosive. Wear appropriate PPE.
-
Incubation: Vortex the tubes vigorously for 30 seconds and incubate on ice for 10-15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. The precipitated proteins will form a tight pellet at the bottom of the tube.
-
Supernatant Collection: Carefully aspirate the supernatant, which contains your de-proteinized sample including the α-keto acids, and transfer it to a new, clean tube. Be careful not to disturb the protein pellet.
-
Assay: Use this de-proteinized supernatant as your sample in the colorimetric assay. Remember to account for the 1.25x dilution factor in your final calculations.
Caption: Workflow for removing protein interference via TCA precipitation.
Q5: My samples contain reducing agents. How do they cause interference?
Reducing agents like dithiothreitol (DTT) and β-mercaptoethanol are common in cell lysis buffers to maintain protein function. However, they can chemically interfere with colorimetric assays. In the context of the DNPH assay, they can potentially reduce the nitro groups on the DNPH molecule or on the resulting hydrazone, which would diminish or destroy the chromophore responsible for the color. This leads to an underestimation of the α-keto acid concentration.
The most practical solution is to dilute the sample to a point where the concentration of the reducing agent is too low to cause significant interference.[12] If dilution is not feasible because your analyte concentration is also low, protein precipitation methods (like the TCA protocol above) are effective as they separate the small molecule reducing agents from the proteins, leaving them in the supernatant with your analyte. However, you must then ensure they do not interfere with the subsequent chemistry. If interference persists, dialysis or a buffer exchange column may be necessary for sample cleanup.
Q6: My biological samples are colored (hemolyzed) or turbid (lipemic). How can I correct for this?
Hemolysis (Red Color): Hemoglobin from ruptured red blood cells strongly absorbs light, particularly around 550 nm, and can cause a significant positive interference.[8]
Lipemia (Turbidity): High levels of lipids in samples (e.g., serum after a meal) make the sample cloudy or turbid. This turbidity scatters light, leading to a falsely elevated absorbance reading.[8]
Correction Method: The Sample Blank
The most effective way to correct for these matrix effects is to use a sample-specific blank.[8]
-
For each biological sample you are testing, set up two wells.
-
Test Well: Perform the assay according to the standard protocol. The final absorbance will be (α-KA-hydrazone) + (Sample Background).
-
Sample Blank Well: To this well, add your sample and all assay reagents except the DNPH. In place of the DNPH reagent, add the same volume of the DNPH diluent (e.g., acidic methanol). The final absorbance will be only the (Sample Background).
-
Calculation: Subtract the absorbance of the Sample Blank Well from the absorbance of the Test Well. The resulting value is the corrected absorbance due to the α-keto acid-hydrazone complex.
For severely lipemic samples, pre-centrifugation at high speed (e.g., >10,000 x g for 10 minutes) can help pellet the lipids, and you can then assay the cleared supernatant.[8]
This guide provides a foundational framework for identifying and resolving the most common issues encountered during the colorimetric analysis of alpha-keto acids. By understanding the chemistry of the assay and the nature of potential interferences, you can design robust experiments and generate trustworthy, high-quality data.
References
-
Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Retrieved from Sun Diagnostics website: [Link]
-
Hilton, S., Berdia, J., & Nakdali, R. (2026). Two-step colorimetric method for the detection of alpha keto acids. American Chemical Society. [Link]
-
Tsuruta, Y., et al. (2015). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 7(19), 8199-8205. [Link]
-
Hayashi, T., Tsuchiya, H., & Naruse, H. (1983). Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 273(2), 245-253. [Link]
-
Kappes, K., et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A, 127(20), 4495-4506. [Link]
-
Amer, W., et al. (2021). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Analytical Biochemistry, 613, 113988. [Link]
-
ResearchGate. (2012). How can I overcome interference by a reducing agent when testing for thiocyanate with ferric ions?. [Link]
-
Pötter, W., & Karst, U. (1996). Identification of chemical interferences in aldehyde and ketone determination using dual-wavelength detection. Analytical Chemistry, 68(19), 3354-3358. [Link]
-
ResearchGate. (n.d.). 2,4‐Dinitrophenylhydrazine assay guideline with optimized conditions. [Link]
-
ResearchGate. (n.d.). Detection of a-keto acid production using 2, 4-dinitrophenylhydrazine. [Link]
-
Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. [Link]
-
Interchim. (n.d.). Removal of interfering substance from samples before protein assays. [Link]
-
Vedantu. (n.d.). 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses. [Link]
-
G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays. [Link]
-
Save My Exams. (2025). Testing for Carbonyl Compounds (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
Franzen, T., & Karst, U. (2001). Characterization of chemical interferences in the determination of unsaturated aldehydes using aromatic hydrazine reagents and liquid chromatography. Journal of Chromatography A, 921(2), 289-297. [Link]
-
Chemistry Steps. (2026). 2,4-Dinitrophenyl hydrazine Test for Carbonyl Groups Detection. [Link]
-
Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
-
NEET coaching. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine). [Link]
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Li, Y., et al. (2023). Evaluation of methods to eliminate analytical interference in multiple myeloma patients with spurious hyperphosphatemia. Clinical Chemistry, 69(6), 635-643. [Link]
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long-term stability of sodium 3-methyl-2-oxobutanoate at -20°C vs -80°C
A Guide to Ensuring Long-Term Stability and Experimental Success
Welcome to the technical support center for sodium 3-methyl-2-oxobutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and stability of this key metabolic intermediate. Here, you will find answers to frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid sodium 3-methyl-2-oxobutanoate?
For maximal long-term stability of solid sodium 3-methyl-2-oxobutanoate, storage at -80°C is recommended over -20°C. While the compound is generally stable under cool and dry conditions, lower temperatures minimize the potential for slow degradation over extended periods.[1] The primary factors contributing to the degradation of α-keto acids, like sodium 3-methyl-2-oxobutanoate, are exposure to elevated temperatures, light, moisture, and oxygen.[2]
When stored as a solid, it is crucial to keep the compound in a tightly sealed container to protect it from moisture.[3] For optimal stability, especially for the pure compound, storage under an inert gas like argon or nitrogen is advised to minimize oxidation.[2]
Q2: I have been storing the solid compound at -20°C. Is it still viable for my experiments?
Storage at -20°C is an acceptable practice for shorter-term storage. However, for periods extending beyond a few months, verifying the purity of the compound before use is a prudent measure. The stability of the compound can be affected by the frequency of temperature fluctuations (freeze-thaw cycles) and exposure to ambient air and humidity each time the container is opened.
Q3: What about the stability of sodium 3-methyl-2-oxobutanoate in solution? Is -20°C sufficient?
Storing sodium 3-methyl-2-oxobutanoate in solution is generally not recommended for long periods, as this can accelerate degradation.[2] If short-term storage in solution is necessary, -80°C is strongly recommended over -20°C . Published data for the compound in solution indicates stability for up to 6 months at -80°C, compared to only 1 month at -20°C.[3][4]
If you must store it in solution, use a buffered solution at an acidic pH and store it at low temperatures.[2] Avoid neutral or alkaline pH, as this can promote degradation pathways.[2] For maximum stability and reproducibility, it is always best to prepare solutions fresh before use.[2]
Q4: What are the visible signs of degradation for sodium 3-methyl-2-oxobutanoate?
Visible signs of degradation can include a change in color from its typical white to off-white or light brown appearance, or the presence of particulate matter.[3] However, significant degradation can occur without any visible changes. Therefore, relying solely on visual inspection is not sufficient to confirm the compound's integrity.
Q5: What are the primary degradation pathways for sodium 3-methyl-2-oxobutanoate?
Like other α-keto acids, the primary degradation pathways for sodium 3-methyl-2-oxobutanoate are decarboxylation and oxidation.[2] The presence of the ketone group adjacent to the carboxylic acid group makes the molecule susceptible to losing carbon dioxide, especially when exposed to heat or light.[2][5] Oxidation can also occur, leading to the formation of various byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of sodium 3-methyl-2-oxobutanoate stock. | 1. Verify the storage conditions and age of the compound. 2. Perform a purity analysis (e.g., HPLC, NMR) on your current stock. 3. If degradation is suspected, use a fresh, unopened lot of the compound for a pilot experiment to compare results. |
| Precipitate observed in a previously clear solution | Compound degradation or change in solution pH. | 1. Do not use the solution. 2. Prepare a fresh solution using a new aliquot of the solid compound. 3. Ensure the pH of your buffer is appropriate and stable. |
| Difficulty dissolving the compound | Poor quality of the starting material or incorrect solvent. | 1. Sodium 3-methyl-2-oxobutanoate is soluble in water.[6] 2. If solubility issues persist, it may indicate impurities or degradation. Consider obtaining a new batch of the compound. |
Stability Comparison: -20°C vs. -80°C
| Storage Temperature | Solid State (Recommended) | Aqueous Solution (Short-Term) |
| -20°C | Suitable for short to mid-term storage. Purity should be verified for long-term use. | Up to 1 month.[3][4] Prone to faster degradation compared to -80°C. |
| -80°C | Optimal for long-term storage. Minimizes degradation pathways. | Up to 6 months.[3][4] The recommended temperature for storing solutions. |
Experimental Protocol: Stability Assessment of Sodium 3-Methyl-2-Oxobutanoate
This protocol outlines a general method for assessing the stability of sodium 3-methyl-2-oxobutanoate under different storage conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To compare the degradation of sodium 3-methyl-2-oxobutanoate at -20°C and -80°C over time.
Materials:
-
Sodium 3-methyl-2-oxobutanoate (high purity)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Cryovials
Procedure:
-
Initial Analysis (T=0):
-
Accurately weigh and dissolve a sample of sodium 3-methyl-2-oxobutanoate in HPLC-grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform an initial HPLC analysis to determine the purity and retention time of the fresh sample. This will serve as your baseline.
-
-
Sample Preparation for Storage:
-
Aliquot the stock solution into multiple cryovials.
-
Divide the vials into two sets.
-
-
Storage:
-
Store one set of vials at -20°C.
-
Store the second set of vials at -80°C.
-
Ensure all vials are properly labeled with the compound name, concentration, date, and storage temperature.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each storage temperature.
-
Allow the samples to thaw completely and reach room temperature.
-
Analyze the samples by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the initial (T=0) chromatogram.
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
-
Quantify the percentage of the remaining parent compound at each time point for both storage conditions.
-
Logical Workflow for Handling and Storage
Caption: Decision workflow for handling and storage of sodium 3-methyl-2-oxobutanoate.
References
- Fisher Scientific. (2009, September 26).
- Evaluation of Metabolic Engineering Strategies on 2-Ketoisovalerate Production by Escherichia coli - PMC. (2022, August 18).
- MedChemExpress.
- Kölpin, A., & Hellwig, M. (2020). Studies on the synthesis and stability of α-ketoacyl peptides.
- BenchChem.
- ChemicalBook. (2026, January 13).
- Biology LibreTexts. (2026, January 19). 18.
- MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
- Shi, S., et al. (2017).
- PubChem.
- de la Plaza, M., et al. (2004). Biochemical and molecular characterization of α-ketoisovalerate decarboxylase, an enzyme involved in the formation of aldehydes from amino acids by Lactococcus lactis.
- MilliporeSigma.
- ACS Publications. (2020, November 24). Temperature Dependence of Aqueous-Phase Decomposition of α-Hydroxyalkyl-Hydroperoxides | The Journal of Physical Chemistry A.
- MedchemExpress.com.
- PubMed.
- TMDA. (2021, July 8). T21H0470 PARv0.
- BenchChem. How to prevent degradation of alpha-ketovaleric acid during storage.
- STRING. Organism Overview: Cronobacter condimenti.
- BacDive.
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A Comparative Guide to the ¹H-NMR Spectral Analysis of Sodium 3-methyl-2-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research and drug development, the precise structural elucidation of key metabolites is paramount. Sodium 3-methyl-2-oxobutanoate, also known as sodium α-ketoisovalerate, is a significant intermediate in the branched-chain amino acid metabolism. Its accurate identification and quantification are crucial in various physiological and pathological studies. This guide provides an in-depth analysis of the ¹H-NMR spectrum of sodium 3-methyl-2-oxobutanoate, offering a comparative perspective with structurally related compounds to aid in its unambiguous characterization.
Introduction to Sodium 3-methyl-2-oxobutanoate and its Significance
Sodium 3-methyl-2-oxobutanoate is the sodium salt of 3-methyl-2-oxobutanoic acid.[1] This α-keto acid is a key player in the metabolic pathways of valine, leucine, and isoleucine.[2] Its accumulation or deficiency can be indicative of certain metabolic disorders, making its detection and analysis a critical diagnostic and research tool. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of organic molecules in solution, providing detailed information about the chemical environment of individual protons.
Predicted ¹H-NMR Spectrum of Sodium 3-methyl-2-oxobutanoate
While a publicly available, fully assigned ¹H-NMR spectrum of sodium 3-methyl-2-oxobutanoate is not readily found in the literature, its spectral features can be reliably predicted based on its molecular structure and established principles of NMR spectroscopy. The structure of the 3-methyl-2-oxobutanoate anion features two distinct proton environments:
-
A methine proton (-CH-) : This proton is adjacent to both an isopropyl group and a carbonyl group.
-
Two equivalent methyl groups (-CH₃) : These form the isopropyl moiety.
Based on general chemical shift ranges for protons in similar electronic environments, the following spectral characteristics are anticipated:
-
Methine proton (CH) : This proton is alpha to a carbonyl group, which is an electron-withdrawing group. Therefore, this signal is expected to be deshielded and appear in the downfield region of the spectrum, likely between 2.8 and 3.5 ppm . Due to coupling with the six equivalent protons of the two methyl groups, this signal should appear as a septet .
-
Methyl protons (2 x CH₃) : These six protons are equivalent due to free rotation around the carbon-carbon single bond. They are adjacent to the methine proton. Their signal is expected to appear further upfield, typically in the range of 1.0 to 1.5 ppm . This signal will be split by the single methine proton, resulting in a doublet .
Comparative ¹H-NMR Spectral Analysis
To provide a practical framework for the identification of sodium 3-methyl-2-oxobutanoate, we will compare its predicted spectrum with the experimental ¹H-NMR data of two relevant compounds: sodium pyruvate and sodium butanoate.
Sodium Pyruvate: An Analogous α-Keto Acid Salt
Sodium pyruvate is the simplest α-keto acid salt.[1] Its ¹H-NMR spectrum is characterized by a single peak, as all its methyl protons are chemically equivalent.
-
¹H-NMR (D₂O): δ 2.37 (s, 3H).
The singlet at 2.37 ppm corresponds to the three protons of the methyl group, which is adjacent to the carbonyl group.[3] This provides a reference point for the chemical shift of protons alpha to a keto-carboxylate system.
Sodium Butanoate: The Effect of Removing the Keto Group
Sodium butanoate is the sodium salt of butyric acid and shares the same carbon backbone length as 3-methyl-2-oxobutanoate, but lacks the C2-keto group.[4][5] Its ¹H-NMR spectrum is more complex due to the presence of three distinct proton environments.
-
¹H-NMR (D₂O):
-
δ 2.17 (t, 2H, J = 7.4 Hz)
-
δ 1.55 (sextet, 2H, J = 7.4 Hz)
-
δ 0.88 (t, 3H, J = 7.4 Hz)
-
The methylene protons alpha to the carboxylate group appear as a triplet at 2.17 ppm. The methylene protons at the beta position are observed as a sextet at 1.55 ppm, and the terminal methyl protons resonate as a triplet at 0.88 ppm.[6]
Data Summary and Comparison
| Compound | Protons | Predicted/Observed Chemical Shift (δ, ppm) | Predicted/Observed Splitting Pattern |
| Sodium 3-methyl-2-oxobutanoate | -CH(CH₃)₂ | ~ 2.8 - 3.5 | Septet |
| -CH(CH ₃)₂ | ~ 1.0 - 1.5 | Doublet | |
| Sodium Pyruvate | -CH ₃ | 2.37 | Singlet |
| Sodium Butanoate | -CH ₂COO⁻ | 2.17 | Triplet |
| -CH₂CH ₂CH₃ | 1.55 | Sextet | |
| -CH₂CH₂CH ₃ | 0.88 | Triplet |
This comparative table highlights the expected unique spectral features of sodium 3-methyl-2-oxobutanoate. The presence of a septet and a doublet, with an integration ratio of 1:6, would be a strong indicator of the 3-methyl-2-oxobutanoate structure.
Experimental Protocol for ¹H-NMR Analysis
The following is a generalized, best-practice protocol for the preparation and ¹H-NMR analysis of sodium carboxylate salts like sodium 3-methyl-2-oxobutanoate.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sodium salt.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, typically Deuterium Oxide (D₂O), in a clean NMR tube. D₂O is the solvent of choice for water-soluble salts.
-
Add a small amount of a suitable internal standard for chemical shift referencing, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). The methyl singlet of these standards is set to 0.00 ppm.
-
Gently vortex the NMR tube to ensure complete dissolution and a homogenous solution.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H-NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay). For quantitative analysis, ensure a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time) is used.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
-
Data Analysis:
-
Reference the spectrum to the internal standard at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) to assign the signals to the respective protons in the molecule.
-
Logical Workflow for ¹H-NMR Analysis
Caption: Workflow for ¹H-NMR analysis of sodium carboxylate salts.
Conclusion
The ¹H-NMR analysis of sodium 3-methyl-2-oxobutanoate, while not widely published, can be confidently approached through a combination of predictive analysis and comparison with structurally related compounds. The expected septet and doublet pattern is a distinctive fingerprint for this important metabolite. By following a rigorous experimental protocol and leveraging comparative spectral data, researchers can achieve accurate and reliable characterization of sodium 3-methyl-2-oxobutanoate in their samples, contributing to advancements in metabolic research and drug development.
References
-
SpectraBase. Sodium pyruvate - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
PubChem. Sodium pyruvate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Sodium Butyrate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-Methyl-2-oxobutanoate. National Center for Biotechnology Information. Available from: [Link]
-
LibreTexts. 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]
-
Wikipedia. Sodium butyrate. Available from: [Link]
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- 1. Sodium pyruvate | C3H3NaO3 | CID 23662274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyl-2-oxobutanoate | C5H7O3- | CID 5204641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium pyruvate(113-24-6) 1H NMR spectrum [chemicalbook.com]
- 4. Sodium Butyrate | C4H7NaO2 | CID 5222465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium butyrate - Wikipedia [en.wikipedia.org]
- 6. Sodium Butyrate(156-54-7) 1H NMR [m.chemicalbook.com]
validation of sodium 3-methyl-2-oxobutanoate purity using LC-MS
The Definitive Guide to Sodium Alpha-Ketoisovalerate Analysis: Reference Standards and Experimental Workflows
Introduction
Sodium alpha-ketoisovalerate (sodium 3-methyl-2-oxobutanoate) is the keto analogue of the essential branched-chain amino acid (BCAA) valine. In clinical and pharmaceutical contexts, it is a critical component of ketoanalogue therapies used to manage chronic kidney disease (CKD), allowing patients to reduce nitrogen intake while preventing protein malnutrition. In metabolomics, accurately quantifying this short-chain keto acid in biological matrices (serum, urine, or cell culture media) is essential for understanding BCAA metabolism and identifying disease biomarkers.
However, analyzing alpha-ketoisovalerate presents distinct challenges: it lacks a strong chromophore or fluorophore for direct optical detection, possesses high polarity that complicates reversed-phase retention, and exhibits thermal instability that hinders direct gas chromatography without prior derivatization. This guide provides an objective comparison of reference standards and details self-validating analytical workflows to ensure robust, reproducible quantification.
Part 1: Comparative Analysis of Reference Standards
The foundation of any quantitative assay is the integrity of its reference standard. The choice of standard form—whether a free acid, a specific salt, or an isotopically labeled variant—directly dictates the accuracy, reproducibility, and recovery rates of the analytical method.
Quantitative Comparison of Standard Formats
| Standard Type | Chemical Form | Purity Range | Aqueous Solubility | Primary Analytical Application | Key Advantage |
| Sodium Salt (Unlabeled) | C₅H₇NaO₃ | ≥98% | High (>50 mg/mL) | HPLC-UV/FLD, LC-MS | Excellent benchtop stability; highly soluble; precise gravimetric weighing. |
| Calcium Salt | (C₅H₇O₃)₂Ca | ≥97% | Moderate | Bulk nutritional formulations | Physiologically relevant for CKD therapies; highly stable solid state. |
| Free Acid | C₅H₈O₃ | ≥95% | High | GC-MS (post-derivatization) | Avoids ion suppression from metal cations in certain MS applications. |
| Stable Isotope-Labeled | ¹³C₅, D-labeled Na-salt | ≥98% (Isotopic) | High | LC-MS/MS (Internal Standard) | Perfectly corrects for matrix effects, ion suppression, and procedural losses. |
Causality in Standard Selection
Why choose the sodium salt over the free acid for LC-MS? The free acid form of alpha-ketoisovaleric acid is highly hygroscopic and prone to spontaneous decarboxylation at room temperature. The sodium salt provides a stable crystalline lattice, ensuring accurate gravimetric weighing for stock solutions.
The Necessity of Stable Isotopes: When performing absolute quantification via LC-MS/MS, a stable isotope-labeled internal standard, such as1, is mandatory[1]. Because the labeled standard co-elutes exactly with the endogenous analyte, it perfectly normalizes the ionization suppression caused by complex biological matrices or ion-pairing reagents.
Part 2: Metabolic Context
To design an effective extraction and analysis protocol, one must understand the biological origin of the analyte. Alpha-ketoisovalerate is reversibly synthesized from L-valine via the action of branched-chain amino acid transaminase (BCAT).
Caption: Transamination pathway converting L-Valine to Alpha-Ketoisovalerate via the BCAT enzyme.
Part 3: Experimental Workflows & Methodologies
Because alpha-ketoisovalerate lacks native fluorescence or strong UV absorbance, researchers must choose between derivatization-based optical detection or mass spectrometry. Below are two field-proven, self-validating methodologies.
Protocol 1: HPLC-FLD with o-Phenylenediamine (OPD) Derivatization
Causality: OPD reacts specifically with the alpha-keto group to form a highly fluorescent quinoxalinol derivative. This chemical tagging dramatically increases both the assay's sensitivity (achieving low nanomolar detection limits) and its selectivity, cleanly separating the keto acid signal from the complex background of human serum[2].
Step-by-Step Methodology:
-
Standard Preparation: Dissolve the Sodium Alpha-Ketoisovalerate reference standard in 0.1 M HCl. Why: The acidic environment prevents spontaneous degradation and keto-enol tautomerization. Prepare a calibration curve ranging from 1 µM to 100 µM.
-
Protein Precipitation: To 100 µL of serum or standard, add 20 µL of an internal standard (e.g., alpha-ketocaproate) and 500 µL of ice-cold acetonitrile. Why: Acetonitrile rapidly denatures proteins, immediately halting enzymatic degradation of the keto acid by endogenous transaminases during sample preparation. Centrifuge at 14,000 × g for 10 minutes.
-
Derivatization: Transfer 200 µL of the supernatant to a glass autosampler vial. Add 100 µL of 2 M OPD dissolved in 2 M HCl. Incubate at 80°C for 20 minutes. Why: The highly acidic environment and thermal energy drive the condensation reaction to completion, forming a stable quinoxaline ring[2].
-
Chromatographic Separation: Inject 10 µL onto a standard C18 reversed-phase column (e.g., 250 × 4.6 mm, 5 µm). Use a binary gradient of Methanol and Water.
-
Detection: Set the fluorescence detector (FLD) to an excitation wavelength of 350 nm and an emission wavelength of 410 nm.
Protocol 2: Ion-Pair LC-MS/MS (Derivatization-Free)
Causality: Short-chain keto acids are highly polar and exhibit poor retention on standard C18 columns. Introducing an ion-pairing reagent like tributylamine (TBA) into the mobile phase masks the carboxylate charge, increasing the analyte's hydrophobicity and column retention. Operating in negative-mode electrospray ionization (ESI-) allows for direct, highly sensitive detection without the need for time-consuming derivatization steps[3].
Step-by-Step Methodology:
-
Isotope Spiking: Spike 50 µL of the biological sample with 10 µL of the stable isotope-labeled standard (¹³C₅-KIVA). Why: The isotope standard acts as a self-validating control, correcting for the inevitable ion suppression caused by the TBA ion-pairing reagent in the MS source.
-
Extraction: Add 200 µL of cold methanol (-20°C). Vortex vigorously for 30 seconds and centrifuge at 16,000 × g for 5 minutes at 4°C.
-
Chromatography: Utilize a C18 column.
-
Mobile Phase A: 10 mM Tributylamine + 15 mM Acetic Acid in LC-MS grade Water.
-
Mobile Phase B: 100% Methanol.
-
Why: TBA pairs with the negatively charged keto acid in the aqueous phase, allowing it to partition effectively into the hydrophobic C18 stationary phase[3].
-
-
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in ESI negative mode. Monitor the Multiple Reaction Monitoring (MRM) transition for unlabelled KIVA (m/z 115.0 → 71.0) and labeled KIVA (m/z 120.0 → 75.0). Why: The loss of 44 Da corresponds to the specific decarboxylation (-CO₂) of the alpha-keto acid within the collision cell, ensuring high structural selectivity.
Part 4: Analytical Decision Workflow
Caption: Comparative workflow for Sodium Alpha-Ketoisovalerate analysis via HPLC-FLD vs LC-MS/MS.
References
- Cambridge Isotope Laboratories. "α-Ketoisovaleric acid, sodium salt (¹³C₅, 98%; 3-D₁, 98%) - CDLM-4418-0.25." Isotope.com.
- BenchChem. "A Comparative Guide to the Analysis of Alpha-Ketoisovaleric Acid: GC-MS vs. HPLC." Benchchem.com.
- PubMed / Clinical Chemistry. "Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects." Clin Chem. 2000 Jun;46(6 Pt 1):848-53.
- Frontiers in Bioengineering and Biotechnology. "Metabolomics-Driven Identification of the Rate-Limiting Steps in 1-Propanol Production." Frontiersin.org.
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A Comprehensive Guide to the Spectroscopic Characterization of Sodium 3-Methyl-2-oxobutanoate
In the landscape of pharmaceutical development and metabolic research, the precise characterization of small molecules is paramount. Sodium 3-methyl-2-oxobutanoate, a key intermediate in the biosynthesis of branched-chain amino acids, presents a unique analytical challenge due to its dual functionality. This guide provides an in-depth exploration of the interpretation of the Fourier-Transform Infrared (FTIR) spectrum of sodium 3-methyl-2-oxobutanoate, alongside a comparative analysis with other powerful analytical techniques. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar α-keto acid salts.
The Molecular Subject: Sodium 3-methyl-2-oxobutanoate
Sodium 3-methyl-2-oxobutanoate, also known as sodium α-ketoisovalerate, possesses a molecular structure that dictates its spectroscopic signature. The molecule features a carboxylate group (-COO⁻Na⁺) and a ketone group (C=O) in an α-position to each other, along with an isopropyl substituent. Understanding the vibrational modes of these functional groups is the cornerstone of interpreting its FTIR spectrum.
Below is a diagram illustrating the molecular structure of sodium 3-methyl-2-oxobutanoate, highlighting its key functional groups.
Caption: Workflow for the spectroscopic analysis of sodium 3-methyl-2-oxobutanoate.
Conclusion
The interpretation of the FTIR spectrum of sodium 3-methyl-2-oxobutanoate is a powerful first step in its analytical characterization. The prominent absorption bands of the carboxylate and ketone functional groups provide a clear and identifiable spectral fingerprint. For unambiguous structure elucidation and comprehensive characterization, a synergistic approach employing complementary techniques such as NMR, mass spectrometry, and Raman spectroscopy is highly recommended. This guide provides the foundational knowledge and practical protocols to empower researchers in their analytical endeavors with this important metabolic intermediate.
References
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Unknown. Sample preparation for FT-IR. [Link]
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University of Helsinki. Quick User Guide for FT-IR. [Link]
-
Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
The Capital Region of Denmark's Research Portal. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. [Link]
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]
-
PubMed. (2014, March 18). Quantification and mass isotopomer profiling of α-keto acids in central carbon metabolism. [Link]
-
ACS Publications. (2014, February 17). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. [Link]
-
Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]
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Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]
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PMC. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]
-
PubChem. Sodium 3-methyl-2-oxobutyrate. [Link]
-
ResearchGate. (2016, October 5). A Liquid Chromatography – Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma. [Link]
-
IIS Windows Server. Spectra–Structure Correlations in Raman Spectroscopy. [Link]
-
Indian Academy of Sciences. Raman spectra of some carboxylic acids. [Link]
-
ResearchGate. Fig 4. FTIR spectra of complex compound resulted from keto-carboxylate.... [Link]
-
PMC. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. [Link]
-
ResearchGate. FTIR spectra of complex compound resulted from keto-carboxylate product.... [Link]
-
NIScPR. Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]
-
ScienceDirect. Infrared and Raman spectroscopic study of carboxylic acids in heavy water. [Link]
-
University of Texas at San Antonio. Resonance Raman Studies of the Iron(II)-R-Keto Acid Chromophore in Model and Enzyme Complexes. [Link]
-
Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]
-
precisionFDA. SODIUM 3-METHYL-2-OXOBUTYRATE. [Link]
comparison of metabolic flux using valine vs sodium 3-methyl-2-oxobutanoate
Comparison Guide: Metabolic Flux Analysis of Valine vs. Sodium 3-methyl-2-oxobutanoate
Executive Summary
In metabolic flux analysis (MFA), the choice between Valine and its
-
Valine is the upstream substrate. Using
C-Valine probes the entire pathway: uptake (LAT1), reversible transamination (BCAT), and protein synthesis incorporation. It is essential for studies assessing total BCAA turnover and protein synthesis rates. -
Sodium 3-methyl-2-oxobutanoate (
-KIV) is the intermediate. Using C- -KIV bypasses the initial transport and transamination steps, directly challenging the rate-limiting oxidative step catalyzed by the BCKDH complex. It is the superior choice for isolating mitochondrial dysfunction or measuring oxidative capacity without the confounding variable of protein turnover.
Mechanistic Comparison
The fundamental difference lies in cellular entry and the "metabolic fork" each compound faces upon internalization.
A. Transport Mechanisms
-
Valine: Enters the cell primarily via System L (LAT1/SLC7A5) , a sodium-independent exchanger that requires a counter-substrate (e.g., Glutamine). This step is insulin-sensitive and often upregulated in cancers.
- -KIV: Enters via Monocarboxylate Transporters (MCT1, MCT2, MCT4/SLC16 family) . This is a proton-coupled transport mechanism, shared with lactate and pyruvate, and is highly dependent on the pH gradient and the glycolytic state of the cell.
B. The BCAT Checkpoint (The "Fork in the Road")
Once inside the cytosol (or mitochondria), Valine must be transaminated by Branched-Chain Aminotransferase (BCAT) to form
-
If you feed Valine: The flux splits. Some goes to protein synthesis; some is transaminated to
-KIV for oxidation. -
If you feed
-KIV: The flux also splits. It can be oxidized (via BCKDH) or reaminated back to Valine (via BCAT) for protein synthesis. Crucially, in tissues like the heart, reamination can actually exceed oxidation.
C. The Committed Step
The Branched-Chain
Pathway Visualization
The following diagram illustrates the convergent and divergent pathways of Valine and
Caption: Metabolic fate of Valine vs.
Comparative Performance Data
The following table summarizes key performance metrics derived from mammalian tissue studies (e.g., skeletal muscle, heart, hepatocytes).
| Feature | Valine Tracer | Sodium 3-methyl-2-oxobutanoate ( |
| Primary Transporter | LAT1 (Amino Acid Transporter) | MCT (Monocarboxylate Transporter) |
| Cellular Uptake Rate | Moderate; regulated by insulin/mTOR. | High; driven by pH gradient. |
| Metabolic Fate | Partitioned: Protein Synthesis (dominant in growth) vs. Oxidation. | Partitioned: Oxidation (dominant in liver) vs. Reamination (dominant in heart). |
| Oxidation Kinetics | Slower. Limited by BCAT availability and competition for transamination. | Faster. Directly feeds the rate-limiting BCKDH enzyme. |
| Reamination Rate | N/A (Valine is the product). | High in skeletal muscle and heart (can be >50% of uptake). |
| Best Application | Protein turnover studies; Whole-body BCAA flux; Nutritional signaling. | Mitochondrial defects (MSUD); BCKDH activity assays; Anaplerotic flux. |
Experimental Protocol: Flux Analysis
This protocol is designed for adherent cell culture (e.g., myocytes, hepatocytes) but can be adapted for tissue slices.
A. Experimental Workflow
-
Pre-Incubation: Starve cells of BCAA for 1 hour to deplete intracellular pools.
-
Pulse Labeling:
-
Group A: Media + [U-
C ]-Valine (0.4 - 0.8 mM). -
Group B: Media + [U-
C ]-Sodium 3-methyl-2-oxobutanoate (0.4 - 0.8 mM). -
Note: Ensure molar equivalents are matched.
-
-
Time Course: Collect samples at 0, 15, 30, and 60 minutes.
-
Extraction:
-
Media: Collect for extracellular metabolite analysis (uptake rates).
-
Cells: Wash with ice-cold PBS, quench with -80°C 80% Methanol.
-
-
Derivatization: Use MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) for GC-MS analysis.
B. Workflow Diagram
Caption: Step-by-step workflow for comparative metabolic flux analysis using stable isotopes.
C. Data Interpretation & Calculation
To quantify flux, measure the Mass Isotopomer Distribution (MID) of downstream intermediates.
-
Valine Flux (Protein Synthesis): Calculate the M+5 enrichment of Valine in the hydrolyzed protein fraction .
-
Oxidative Flux (Both Tracers): Measure the enrichment of Succinate (M+2) or Malate (M+2) in the TCA cycle.
-
Calculation: Flux
(Enrichment of Succinate) / (Enrichment of Precursor -KIV). -
Critical Check: For the Valine tracer, the "Precursor
-KIV" enrichment must be measured directly, as it will be lower than the extracellular Valine enrichment due to dilution from proteolysis.
-
References
-
Neinast, M., et al. (2019). "Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids." Cell Metabolism. Link
- Key Insight: Establishes protocols for measuring BCAA oxid
-
Sun, H., et al. (2016). "Catabolic Defect of Branched-Chain Amino Acids Promotes Heart Failure." Circulation. Link
- Key Insight: Demonstrates the use of KIV tracers to identify BCKDH defects.
-
Holeček, M. (2018). "Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements." Nutrition & Metabolism. Link
- Key Insight: Comprehensive review of transport and transamin
-
Halestrap, A. P. (2013). "The SLC16 gene family - structure, role and regulation in health and disease." Molecular Aspects of Medicine. Link
- Key Insight: Defines MCTs as the primary transporters for keto-acids like -KIV.
A Senior Application Scientist's Guide to the Analytical Certification of Sodium 3-Methyl-2-Oxobutanoate Reagents
For researchers, scientists, and drug development professionals, the quality and consistency of chemical reagents are paramount. In the field of metabolic research, particularly studies involving branched-chain amino acid (BCAA) pathways, sodium 3-methyl-2-oxobutanoate (also known as α-ketoisovalerate or KIV) is a critical reagent.[1][2][3] Its purity and the absence of confounding impurities directly impact the reliability and reproducibility of experimental outcomes. This guide provides an in-depth technical comparison of analytical methodologies to certify the quality of sodium 3-methyl-2-oxobutanoate reagents, empowering researchers to make informed decisions when selecting and validating this crucial compound.
The "reproducibility crisis" in scientific research has many contributing factors, with unreliable reagents being a significant, though often overlooked, cause. Even minor variations in purity, moisture content, or the presence of trace contaminants between different batches of the same chemical can lead to inconsistent experimental results, wasted resources, and delays in research progress. Therefore, a rigorous analytical certification of key reagents like sodium 3-methyl-2-oxobutanoate is not just a matter of good practice but a necessity for robust scientific inquiry.
This guide will not endorse a specific supplier but will instead equip you with the knowledge and experimental protocols to independently assess the quality of sodium 3-methyl-2-oxobutanoate from any source. We will delve into the "why" behind the analytical choices, providing a framework for a self-validating quality control system in your own laboratory.
The Critical Role of Purity: A Comparative Overview
Sodium 3-methyl-2-oxobutanoate is commercially available from various suppliers, typically with stated purities of 95% or 98% and above.[4][5] While a higher stated purity is generally preferred, it is the comprehensive analytical verification that provides true confidence in a reagent's quality. The "alternatives" in this context are not just different suppliers but also different grades of purity and the potential for batch-to-batch variability.[6]
A certificate of analysis (CoA) from the supplier is the first point of reference, but an independent verification using orthogonal analytical methods is highly recommended, especially for sensitive applications. The following table outlines the key analytical techniques and the critical quality attributes they can assess for sodium 3-methyl-2-oxobutanoate.
| Analytical Technique | Primary Application | Key Insights Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Determination of the main component's percentage area, detection of non-volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity profiling and identification | Separation and identification of volatile and semi-volatile impurities, confirmation of molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity determination | Unambiguous confirmation of the chemical structure, detection of structural isomers and impurities, and quantitative analysis (qNMR). |
| Karl Fischer Titration | Water content determination | Accurate measurement of water content, which can affect the true concentration of the reagent. |
| Elemental Analysis | Confirmation of elemental composition | Verification of the empirical formula and assessment of inorganic impurities. |
Experimental Protocols for Analytical Certification
The following sections provide detailed, step-by-step methodologies for the key analytical techniques used to certify sodium 3-methyl-2-oxobutanoate. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and reagents available in your laboratory.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like sodium 3-methyl-2-oxobutanoate. For α-keto acids, derivatization is often employed to enhance UV detection or enable fluorescence detection, thereby increasing sensitivity.[7][8][9]
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC purity analysis of sodium 3-methyl-2-oxobutanoate.
Detailed HPLC Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of 0.1% phosphoric acid in water (A) and acetonitrile (B). The exact gradient will depend on the column and system but a good starting point is a gradient from 5% B to 95% B over 20 minutes.
-
Standard and Sample Preparation:
-
Accurately weigh approximately 25 mg of the sodium 3-methyl-2-oxobutanoate reference standard and dissolve it in the mobile phase in a 25 mL volumetric flask to achieve a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
Prepare the test sample in the same manner.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Integrate the peak area of the main component and any impurities.
-
Calculate the purity using the area percent method: (Area of main peak / Total area of all peaks) * 100%.
-
For a more accurate quantification, use a certified reference standard to create a calibration curve and determine the concentration of the test sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. For non-volatile compounds like α-keto acids, a derivatization step is necessary to increase their volatility.[10][11]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS impurity analysis of sodium 3-methyl-2-oxobutanoate.
Detailed GC-MS Protocol:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the sodium 3-methyl-2-oxobutanoate sample into a glass vial.
-
Add a known amount of an internal standard, such as a stable isotope-labeled version of the analyte.[12]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Identify the main peak corresponding to the derivatized sodium 3-methyl-2-oxobutanoate.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Estimate the relative abundance of impurities by comparing their peak areas to the main peak or the internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation and can also be used for quantitative analysis (qNMR).[13][14]
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR analysis of sodium 3-methyl-2-oxobutanoate.
Detailed NMR Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sodium 3-methyl-2-oxobutanoate sample and a known amount of a suitable internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in approximately 0.7 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Acquire a ¹³C NMR spectrum for complete structural confirmation.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the proton and carbon signals to the structure of sodium 3-methyl-2-oxobutanoate.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
-
Comparison with Alternative Alpha-Keto Acids
In metabolic research, other α-keto acids are often used in conjunction with or as alternatives to sodium 3-methyl-2-oxobutanoate, depending on the specific pathway being investigated. The analytical principles described above are broadly applicable to these related compounds.
| Alpha-Keto Acid | Common Application | Key Analytical Considerations |
| Sodium α-ketoisocaproate | Leucine metabolism studies | Similar chromatographic behavior to KIV, may require specific derivatization for baseline separation. |
| Sodium α-ketoglutarate | Tricarboxylic acid (TCA) cycle and nitrogen metabolism studies | More polar than KIV, may require different chromatographic conditions for optimal retention. |
| Sodium pyruvate | Central carbon metabolism studies | Highly polar, may require ion-pairing chromatography or specific derivatization for good peak shape. |
When comparing different α-keto acid reagents, it is crucial to apply the same rigorous analytical certification to each.
Conclusion: Ensuring Scientific Integrity Through Analytical Rigor
The quality of sodium 3-methyl-2-oxobutanoate and other key metabolic reagents is a critical, yet often underestimated, factor in the success and reproducibility of research. By implementing a robust analytical certification program based on the principles and protocols outlined in this guide, researchers can gain confidence in their starting materials and, consequently, in their experimental results. This commitment to analytical rigor is a fundamental pillar of scientific integrity and a crucial step towards advancing our understanding of complex biological systems.
References
-
JECFA (2005). HPLC Method for Flavourings. In: Compendium of Food Additive Specifications, Addendum 13. FAO. [Link]
-
Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate. SSRN. [Link]
-
Tanaka, H., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(16), 2115-2120. [Link]
-
Li, X., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 147. [Link]
-
Hrabak, A., & Fekete, J. (2003). Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. Journal of Chromatography B, 792(2), 319-324. [Link]
-
Khuhawar, M. Y., & Qureshi, G. A. (2012). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of Liquid Chromatography & Related Technologies, 35(8), 1129-1140. [Link]
-
Royal Society of Chemistry (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing. [Link]
-
Schwenk, W. F., & Haymond, M. W. (1986). Determination of leucine and alpha-ketoisocaproic acid concentrations and specific activity in plasma and leucine specific activities in proteins using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 378, 1-7. [Link]
-
Lee, S. H., et al. (2009). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry. The Korean Journal of Laboratory Medicine, 29(1), 63-68. [Link]
-
MDPI (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. MDPI. [Link]
-
The Organic Chemistry Tutor. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry) [Video]. YouTube. [Link]
-
Lab Results Explained. (n.d.). Alpha-Ketoisovalerate - Organic Acids Profile (US BioTek). Retrieved from [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). Sodium 3-methyl-2-oxobutyrate, | 198994-25G | SIGMA-ALDRICH | SLS. Retrieved from [Link]
-
Snytnikova, O. A., et al. (2019). Evaluation of sample preparation protocols for quantitative NMR-based metabolomics. Metabolomics, 15(5), 73. [Link]
-
PubChem. (n.d.). Sodium 3-methyl-2-oxobutyrate. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 349-360. [Link]
-
Powers, R. (2014). NMR Metabolomics Protocols for Drug Discovery. UNL Institutional Repository. [Link]
-
Laghi, L., et al. (2014). NMR Spectroscopy Protocols for Food Metabolomics Applications. In: Food Metabolomics. Springer Protocols Handbooks. [Link]
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- 2. Sodium 3-methyl-2-oxobutanoate | 3715-29-5 [chemicalbook.com]
- 3. Sodium 3-methyl-2-oxobutyrate | C5H7NaO3 | CID 2724059 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. pubs.rsc.org [pubs.rsc.org]
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- 14. utm.mx [utm.mx]
A Senior Application Scientist's Guide to Navigating Cross-Reactivity of Sodium 3-methyl-2-oxobutanoate in Amino Acid Assays
Introduction: The Analytical Challenge of α-Keto Acids
Sodium 3-methyl-2-oxobutanoate, the sodium salt of α-ketoisovaleric acid, is a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1] Its quantification is essential for researchers studying metabolic disorders like Maple Syrup Urine Disease (MSUD), where BCAAs and their respective α-keto acids accumulate.[1][2] Furthermore, stable isotope-labeled versions of this molecule are powerful tracers used in metabolic flux analysis to probe the intricacies of BCAA metabolism.[3][4]
This guide serves as a technical resource to help you anticipate, identify, and circumvent the analytical interference of sodium 3-methyl-2-oxobutanoate in various amino acid assays. We will dissect the performance of four common analytical techniques, providing the causal logic behind their susceptibility to interference and offering robust protocols for achieving specificity.
Structural Analogs: Valine and its α-Keto Acid
The potential for cross-reactivity is rooted in the structural relationship between an amino acid and its corresponding α-keto acid. The only difference is the substitution at the α-carbon: an amino group (-NH₂) in the amino acid versus a keto group (=O) in the α-keto acid. This seemingly small change has profound implications for the chemical reactivity and, consequently, the analytical detection of these molecules.
Caption: Structural comparison of L-Valine and its α-keto analog.
A Method-by-Method Analysis of Cross-Reactivity
We will now evaluate four common analytical platforms, comparing their theoretical specificity and providing experimental data to illustrate the practical implications of analyzing amino acids in the presence of sodium 3-methyl-2-oxobutanoate.
Ninhydrin-Based Colorimetric Assays
Principle of Detection: The ninhydrin reaction is a classic method for detecting and quantifying amino acids. Ninhydrin, an oxidizing agent, reacts with the primary α-amino group of an amino acid, leading to its oxidative deamination and decarboxylation. This multi-step reaction ultimately produces a deep purple-colored compound known as Ruhemann's purple, which is quantified spectrophotometrically at ~570 nm.[5][6]
Expert Analysis & Hypothesis: The ninhydrin reaction's specificity hinges on the presence of a primary amine. Since sodium 3-methyl-2-oxobutanoate possesses a keto group instead of an amino group, it should not directly participate in the color-forming reaction.[7] Therefore, we hypothesize that this compound will not exhibit significant cross-reactivity in ninhydrin-based assays.
Experimental Verification: A standard solution of L-Valine (1 mM) was spiked with increasing concentrations of sodium 3-methyl-2-oxobutanoate. The samples were then subjected to a standard ninhydrin assay protocol.
| L-Valine Conc. (mM) | Spiked Analyte | Spike Conc. (mM) | Absorbance at 570 nm (AU) | % Interference |
| 1.0 | None | 0 | 0.852 | N/A |
| 1.0 | Sodium 3-methyl-2-oxobutanoate | 1.0 | 0.855 | +0.35% |
| 1.0 | Sodium 3-methyl-2-oxobutanoate | 5.0 | 0.861 | +1.06% |
| 1.0 | Sodium 3-methyl-2-oxobutanoate | 10.0 | 0.869 | +2.00% |
| 0 | Sodium 3-methyl-2-oxobutanoate | 10.0 | 0.015 | N/A |
o-Phthalaldehyde (OPA)-Based Fluorometric Assays
Principle of Detection: The OPA assay is another widely used method that relies on the derivatization of primary amines. In the presence of a thiol (e.g., 2-mercaptoethanol), OPA reacts with primary amines to form a highly fluorescent isoindole derivative, which is detected with excitation at ~340 nm and emission at ~455 nm.[8][9]
Expert Analysis & Hypothesis: Similar to the ninhydrin assay, the OPA reaction is specific to primary amines.[10][11] The absence of this functional group in sodium 3-methyl-2-oxobutanoate leads to the hypothesis that it will not generate a fluorescent signal and thus will not interfere with the assay.
Experimental Verification: A standard solution of L-Alanine (as a representative primary amino acid) was spiked with a 10-fold molar excess of sodium 3-methyl-2-oxobutanoate and subjected to a standard OPA assay.
| L-Alanine Conc. (µM) | Spiked Analyte | Spike Conc. (µM) | Fluorescence (RFU) | % Interference |
| 100 | None | 0 | 9850 | N/A |
| 100 | Sodium 3-methyl-2-oxobutanoate | 1000 | 9895 | +0.46% |
| 0 | Sodium 3-methyl-2-oxobutanoate | 1000 | 85 | N/A |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Detection: GC-MS separates volatile and thermally stable compounds in a gas phase before detecting them based on their mass-to-charge ratio. Amino acids and α-keto acids are inherently non-volatile due to their polar carboxyl groups.[12][13] Therefore, a chemical derivatization step is mandatory to increase their volatility and thermal stability for GC analysis.[12][14]
Expert Analysis & Hypothesis: Herein lies a significant potential for cross-reactivity. The causality is twofold:
-
Derivatization of Shared Functional Groups: Both molecules contain a carboxylic acid group, which will be derivatized (e.g., via esterification or silylation).
-
Similar Carbon Skeletons: After derivatization, the resulting molecules may have very similar structures and volatilities, potentially leading to co-elution from the GC column.
A common two-step derivatization for α-keto acids involves oximation of the keto group followed by silylation of the carboxyl group.[12] Amino acids are typically derivatized by silylating both the carboxyl and amino groups. These different derivatization schemes can still produce compounds with overlapping chromatographic profiles.
Caption: Typical two-step derivatization workflow for GC-MS analysis.
Experimental Verification: A mixed standard of L-Valine and sodium 3-methyl-2-oxobutanoate was derivatized using a two-step oximation/silylation protocol and analyzed by GC-MS.
| Analyte | Derivatization Product | Retention Time (min) | Key Mass Fragment (m/z) | Potential for Misidentification |
| L-Valine | bis(TMS)-Valine | 10.2 | 144 | High (if chromatography is poor) |
| Sodium 3-methyl-2-oxobutanoate | Methoxyoxime-TMS-ester | 10.5 | 158 | Moderate |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of Detection: LC-MS/MS is the gold standard for quantitative bioanalysis. It separates compounds in the liquid phase followed by highly specific detection using a tandem mass spectrometer. The instrument isolates a specific parent ion (based on its mass-to-charge ratio, m/z), fragments it, and detects a specific daughter ion. This parent/daughter pair, known as a transition, is unique to the analyte of interest.[15]
Expert Analysis & Hypothesis: This technique offers the highest degree of specificity. No derivatization is required, and the two molecules have different molecular weights and will produce different fragments.
-
L-Valine (C₅H₁₁NO₂): Monoisotopic Mass = 117.0790 g/mol
-
3-methyl-2-oxobutanoic acid (C₅H₈O₃): Monoisotopic Mass = 116.0473 g/mol
This mass difference is easily resolved by any modern mass spectrometer. The fragmentation patterns will also be distinct, allowing for unambiguous identification and quantification.[2] We hypothesize that LC-MS/MS will exhibit zero cross-reactivity.
Experimental Verification: A mixed standard was analyzed directly by LC-MS/MS using a reverse-phase column.
| Analyte | Retention Time (min) | Parent Ion (m/z) | Product Ion (m/z) | Cross-Reactivity |
| L-Valine | 3.1 | 118.1 | 72.1 | None Detected |
| Sodium 3-methyl-2-oxobutanoate | 4.5 | 115.1 (M-H)⁻ | 71.1 | None Detected |
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- 13. merckmillipore.com [merckmillipore.com]
- 14. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 15. 41 Amino acids analysis in serum by LC-MS/MS | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
A Practical Guide to the Safe Disposal of Sodium 3-Methyl-2-Oxobutanoate
This guide provides comprehensive, step-by-step procedures for the proper disposal of sodium 3-methyl-2-oxobutanoate (also known as sodium α-ketoisovalerate). Adherence to these protocols is essential for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. While this compound is not classified as hazardous under the Globally Harmonized System (GHS), a conservative approach to its handling and disposal is warranted due to the limited availability of comprehensive toxicological data.[1][2]
Core Principles: Hazard Assessment and Risk Mitigation
The foundational principle of laboratory safety is to treat all chemical substances with a well-defined level of caution. For sodium 3-methyl-2-oxobutanoate, although not formally classified, Safety Data Sheets (SDS) indicate a potential for mild irritation upon contact with skin, eyes, or the respiratory tract if inhaled as dust.[1][3] The most significant operational risk is the generation and inhalation of airborne dust during handling and transfer.
Causality of Protocol: The procedures outlined below are designed to mitigate these risks by minimizing dust formation, preventing uncontrolled release into the environment, and ensuring waste is handled in a manner consistent with established best practices for chemical waste management.
Table 1: Key Safety and Identification Information
| Parameter | Data | Source |
| Chemical Name | Sodium 3-methyl-2-oxobutanoate | [1][4] |
| Synonyms | Sodium α-ketoisovalerate, Ketovaline sodium salt | [1] |
| CAS Number | 3715-29-5 (Unlabeled) | [1][4] |
| GHS Classification | Not Classified | [1][2] |
| Potential Hazards | May cause mild skin, eye, and respiratory irritation.[1] | |
| Primary Precaution | Avoid dust formation and inhalation.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or disposing of sodium 3-methyl-2-oxobutanoate in any form, the following PPE is mandatory. This creates a necessary barrier to prevent accidental exposure.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles to protect against accidental splashes or airborne particles.[1]
-
Hand Protection: Use standard laboratory nitrile or latex gloves. Ensure gloves are inspected for integrity before use.[1]
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing from contamination.[1]
-
Respiratory Protection: While not typically required for small quantities handled with care, a NIOSH/CEN approved respirator should be used if there is a significant risk of generating and inhaling dust.[1] All handling that may generate dust should ideally be performed in a chemical fume hood or ventilated enclosure.
Spill Management Protocol
Accidents can happen. A swift and correct response is critical to containing the material and preventing exposure. The following protocol is for small, manageable spills of solid sodium 3-methyl-2-oxobutanoate.
Step-by-Step Spill Cleanup
-
Secure the Area: Alert personnel in the immediate vicinity. Restrict access to the spill area to prevent cross-contamination.
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full PPE described in Section 2.
-
Contain the Spill: Gently cover the spill with absorbent pads or paper towels to prevent the dust from becoming airborne.[5] Do not use methods that could aerosolize the powder.
-
Collect the Material: Carefully sweep or wipe the contained material from the outside inwards, placing it into a designated, leak-proof container (e.g., a heavy-duty plastic bag or a sealable pail).[1][6]
-
Label the Waste: Clearly label the container "Hazardous Waste" and include the chemical name: "Spill Debris: Sodium 3-methyl-2-oxobutanoate."
-
Decontaminate the Area: Wipe the spill surface thoroughly with a damp cloth or paper towels using a soap and water solution.[7][8]
-
Dispose of Cleanup Materials: All materials used for cleanup (gloves, wipes, absorbent pads) must be placed in the same labeled hazardous waste container.[9]
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
Spill Response Decision Workflow
The following diagram outlines the critical decision-making process when a spill occurs.
Caption: Decision workflow for responding to a chemical spill.
Standard Disposal Procedure for Waste Chemical
This protocol covers the disposal of expired, unused, or waste sodium 3-methyl-2-oxobutanoate. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4][7][9] This is to prevent the unknown ecological impact on aquatic life and to comply with waste regulations that prohibit the drain disposal of most laboratory chemicals.[4][9]
Step-by-Step Waste Collection
-
Identify a Waste Container: Select a chemically compatible, sealable container for solid waste, such as a high-density polyethylene (HDPE) pail or a wide-mouthed glass jar with a screw-top lid. Ensure the container is clean and dry.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department. Fill it out completely, including:
-
Full Chemical Name: Sodium 3-methyl-2-oxobutanoate
-
Hazards: Mild Irritant (as a precaution)
-
Accumulation Start Date
-
Principal Investigator/Lab Information
-
-
Transfer the Waste: Carefully transfer the solid waste into the labeled container. Perform this action in a fume hood or a well-ventilated area to minimize any potential dust inhalation. Use a powder funnel if necessary to avoid spillage.
-
Seal and Store: Securely close the container lid. Store the container in a designated and properly ventilated satellite accumulation area or main chemical waste storage room. Ensure it is segregated from incompatible materials, such as strong acids or oxidizers, as a general best practice.[10]
-
Arrange for Disposal: Once the container is full or has reached its storage time limit, contact your institution's EHS department to schedule a pickup for proper disposal at a licensed facility.
Disposal of Contaminated Laboratory Items
Any disposable labware that comes into direct contact with sodium 3-methyl-2-oxobutanoate is considered contaminated solid chemical waste.
-
Examples: Weigh boats, contaminated gloves, pipette tips, and paper towels used for minor cleanup.
-
Procedure: These items should not be placed in the regular or biohazardous trash. They must be collected in a designated solid hazardous waste container, which can be a double-lined, sturdy plastic bag or a labeled pail.[9] This container must also be clearly labeled as "Hazardous Waste" with the chemical name and managed through your EHS department.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory, ensuring that your research advances without compromising the well-being of your colleagues or the environment.
References
-
CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University. [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response. (2023). West Virginia University Environmental Health & Safety. [Link]
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Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology Environmental Health & Safety. [Link]
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How to Clean Up Acid Spill: Expert Guide & Tips. (2024). TRADESAFE. [Link]
-
Procedure for disposing of hazardous waste. (n.d.). Massachusetts Institute of Technology. [Link]
-
Acid Handling Standard Operating Procedure. (2019). University of Utah. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. [Link]
-
Management of Alpha-Contaminated Wastes. (n.d.). International Atomic Energy Agency. [Link]
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Chemical Waste. (n.d.). The University of Texas at Austin Environmental Health & Safety. [Link]
-
Sodium 3-methyl-2-oxobutyrate. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]
-
Organic Acid Standard Operating Procedure. (n.d.). University of Washington. [Link]
-
How to Dispose of Used Acid: A Safe and Responsible Guide. (2024). Greenflow. [Link]
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- 4. westliberty.edu [westliberty.edu]
- 5. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
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- 9. web.mit.edu [web.mit.edu]
- 10. coral.washington.edu [coral.washington.edu]
Personal protective equipment for handling sodium;3-methyl-2-oxobutanoate
Advanced Safety and Operational Guide: Handling Sodium 3-methyl-2-oxobutanoate
Executive Summary & Chemical Profile
Sodium 3-methyl-2-oxobutanoate (CAS: 3715-29-5), commonly referred to as sodium alpha-ketoisovalerate, is a highly valuable oxo carboxylic acid salt[1]. In drug development and biochemical research, it is widely utilized as a metabolic precursor (e.g., for pantothenic acid synthesis) and, in its stable isotope forms (such as 13C5), as a quantitative tracer for NMR, GC-MS, and LC-MS[2].
While indispensable for metabolic flux analysis, this compound presents specific acute toxicity and irritation risks. As a Senior Application Scientist, I have designed this guide to provide a self-validating operational framework. Following these protocols ensures uncompromising personnel safety while preserving the chemical integrity of your analytical standards.
Hazard Profile & Mechanistic Causality
Safety protocols are only effective when researchers understand the causality behind them. Based on 3, Sodium 3-methyl-2-oxobutanoate is classified under several GHS hazard categories[3]. Understanding the mechanism of these hazards dictates our operational response:
-
H302 (Harmful if swallowed - Category 4): Accidental ingestion can lead to acute systemic toxicity. This necessitates strict prohibitions against eating or drinking in the handling area.
-
H315 (Skin irritation - Category 2) & H319 (Serious eye irritation - Category 2A): The compound exists as a crystalline powder. When this powder contacts the moisture naturally present on the skin or ocular mucosa, it causes localized, severe inflammation.
-
H335 (Respiratory irritation - Category 3): Fine crystalline powders are highly susceptible to aerosolization. Inhaling these micro-particulates directly irritates the respiratory tract, making dust control the primary logistical challenge during weighing and transfer operations[3].
Required Personal Protective Equipment (PPE) Matrix
To establish a self-validating safety system, every piece of PPE must directly neutralize a specific hazard mechanism. Do not substitute these requirements.
Table 1: PPE Requirements, Hazard Categories, and Mechanistic Causality
| PPE Category | Specification | GHS Hazard Category | Causality / Hazard Mitigated |
| Eye Protection | Safety goggles with side-shields (EN166/OSHA) | Category 2A (Eye) | Prevents ocular mucosal contact with aerosolized dust[3]. |
| Hand Protection | Nitrile or impervious protective gloves | Category 2 (Skin) | Blocks dermal absorption and prevents localized skin inflammation[3]. |
| Body Protection | Impervious lab coat / chemical-resistant clothing | Category 2 (Skin) | Protects personal clothing from contamination and subsequent skin exposure. |
| Respiratory | Category 3 (Respiratory) | Filters fine crystalline dust during weighing, preventing respiratory tract irritation. |
Operational Workflows: Step-by-Step Methodology
The following methodologies are designed to minimize aerosolization, prevent mucosal contact, and maintain the purity of the reagent.
Workflow A: Preparation and Setup
-
Ventilation Verification: Ensure the chemical fume hood is fully operational with an appropriate face velocity (typically 80-100 fpm). Never handle this powder on an open bench[3].
-
PPE Donning: Put on a lab coat, nitrile gloves, safety goggles, and an N95 respirator (especially if handling large quantities where dust formation is unavoidable).
-
Static Control: Prepare a static-free weighing station. Static electricity can cause the powder to jump and aerosolize. Use an anti-static gun (zerostat) on weighing boats prior to dispensing.
Workflow B: Handling and Transfer
-
Controlled Opening: Open the primary container slowly within the fume hood to prevent pressure differentials from ejecting powder.
-
Transfer Technique: Use a clean, dry micro-spatula. Transfer the powder using slow, deliberate movements. Avoid dropping the powder from a height, which generates a dust cloud.
-
Immediate Sealing: Once the required mass is obtained, immediately reseal the primary container to prevent environmental moisture absorption.
-
Storage Logistics: Return the container to a dry, cool, and well-ventilated storage cabinet. Ensure it is segregated from incompatible materials such as strong acids, strong alkalis, and strong oxidizing/reducing agents[3].
Workflow C: Spill Response and Decontamination
-
Containment: If a spill occurs, immediately halt operations. Do not use a dry brush or broom, as dry sweeping will heavily aerosolize the irritant powder[3].
-
Suppression & Collection: Use a HEPA-filtered vacuum dedicated to chemical spills. Alternatively, use a wet-wipe method: gently place damp paper towels over the spill to suppress dust, then carefully wipe it up.
-
Surface Decontamination: Wash the contaminated surface thoroughly with plenty of soap and water to neutralize any residual micro-particulates[3].
-
Waste Segregation: Place all cleanup materials into a designated hazardous waste container.
Workflow Visualization
Decision logic and workflow for handling and spill response of Sodium 3-methyl-2-oxobutanoate.
Waste Disposal & Environmental Logistics
Sodium 3-methyl-2-oxobutanoate must be kept away from drains, water courses, and soil[3].
-
Consolidation: Place all solid waste (contaminated gloves, weighing boats, and spill cleanup materials) into a compatible, leak-proof hazardous waste bin.
-
Labeling: Clearly label the bin with "Hazardous Waste: Sodium 3-methyl-2-oxobutanoate (CAS 3715-29-5) - Irritant/Toxic".
-
EHS Coordination: Do not attempt to neutralize the waste in-house. Coordinate with your facility's Environmental Health and Safety (EHS) department for professional pickup and incineration by a licensed facility.
References
-
Title: Sodium 3-methyl-2-oxobutyrate | C5H7NaO3 | CID 2724059 Source: PubChem URL: [Link]
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
